Product packaging for Caprylyl pyrrolidone(Cat. No.:CAS No. 60437-60-7)

Caprylyl pyrrolidone

Cat. No.: B12708043
CAS No.: 60437-60-7
M. Wt: 211.30 g/mol
InChI Key: CRWPSVYQTNMIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Caprylyl Pyrrolidone (CAS 2687-94-7) is a synthetic, amphiphilic compound derived from the reaction of caprylic acid with pyrrolidone . Its structure features a fatty acid chain and a polar pyrrolidone ring, making it an effective solubilizer, emulsifier, and mild surfactant . This dual nature allows it to improve the stability and dispersion of active ingredients, particularly in water-based formulations . In cosmetic and personal care research, it is valued for its cleansing and foaming properties in products like facial cleansers and shampoos, while also providing light conditioning benefits to hair without heavy buildup . Its primary research value lies in its ability to enhance the solubility and bioavailability of poorly soluble compounds, a critical function in the development of advanced pharmaceutical formulations, including drug delivery systems . Furthermore, its utility extends to agricultural research as a spreading and wetting agent in pesticide formulations, improving efficacy and coverage . This compound is characterized by its high water solubility and a comedogenic rating of zero, indicating a low potential to clog pores in topical applications . Safety assessments indicate a low acute oral toxicity profile (LD50 > 2200 mg/kg in rats) . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO2 B12708043 Caprylyl pyrrolidone CAS No. 60437-60-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60437-60-7

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

1-octanoylpyrrolidin-2-one

InChI

InChI=1S/C12H21NO2/c1-2-3-4-5-6-8-11(14)13-10-7-9-12(13)15/h2-10H2,1H3

InChI Key

CRWPSVYQTNMIPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N1CCCC1=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Caprylyl Pyrrolidone for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprylyl pyrrolidone, identified chemically as 1-octyl-2-pyrrolidone, is a versatile compound with significant applications in the pharmaceutical and cosmetic industries. Its unique amphiphilic structure, combining a polar pyrrolidone ring with a nonpolar octyl chain, imparts valuable surfactant and solubilizing properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering detailed experimental protocols for their determination and exploring its mechanism of action as a skin penetration enhancer. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging the full potential of this compound in their work.

Physicochemical Properties of 1-Octyl-2-pyrrolidone

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the key quantitative data for 1-octyl-2-pyrrolidone.

Table 1: General and Chemical Properties

PropertyValueReference
Chemical Name 1-Octyl-2-pyrrolidoneN/A
Synonyms This compound, N-Octyl-2-pyrrolidinoneN/A
Molecular Formula C₁₂H₂₃NON/A
Molecular Weight 197.32 g/mol N/A
CAS Number 2687-94-7N/A
IUPAC Name 1-octylpyrrolidin-2-oneN/A

Table 2: Physical and Thermodynamic Properties

PropertyValueReference
Appearance Colorless to pale yellow liquidN/A
Melting Point -25 °CN/A
Boiling Point 170-172 °C at 15 mmHgN/A
Density 0.92 g/mL at 25 °CN/A
Refractive Index n20/D 1.465N/A
Water Solubility 1.36 g/L at 20°CN/A
logP (Octanol-Water Partition Coefficient) 3.2 (Estimated)N/A

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of physicochemical properties. The following sections provide step-by-step methodologies for determining key parameters of this compound.

Determination of Octanol-Water Partition Coefficient (logP) - OECD 107 Shake Flask Method

The octanol-water partition coefficient is a critical parameter for predicting the lipophilicity and potential bioaccumulation of a substance. The shake flask method is a widely accepted technique for its determination.[1][2]

Principle: A solution of the test substance in a two-phase system of n-octanol and water is established. The system is allowed to reach equilibrium, and the concentration of the substance in each phase is measured to determine the partition coefficient.

Materials:

  • 1-Octyl-2-pyrrolidone (test substance)

  • n-Octanol (analytical grade, saturated with water)

  • Purified water (saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., GC, HPLC)

  • Buffer solutions (if the substance is ionizable)

Procedure:

  • Preparation of Solvents: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

  • Preparation of Test Solution: Prepare a stock solution of 1-octyl-2-pyrrolidone in n-octanol. The concentration should be low enough to remain in the linear range of the analytical method.

  • Partitioning:

    • In a centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of water.

    • The volume ratio of n-octanol to water should be varied in at least three different experiments (e.g., 2:1, 1:1, 1:2).

    • Tightly cap the tubes.

  • Equilibration: Place the tubes on a mechanical shaker and agitate at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Centrifuge the tubes to ensure complete separation of the n-octanol and water phases.

  • Analysis:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of 1-octyl-2-pyrrolidone in both the n-octanol and water phases using a suitable analytical method (e.g., gas chromatography).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water):

    • P = C_octanol / C_water

    • The result is typically expressed as its base-10 logarithm (logP).

Determination of Aqueous Solubility

The solubility of a surfactant in water is a key indicator of its performance in aqueous formulations.

Principle: An excess of the surfactant is equilibrated with water at a constant temperature. The concentration of the dissolved surfactant in the aqueous phase is then determined.

Materials:

  • 1-Octyl-2-pyrrolidone

  • Purified water

  • Thermostatically controlled shaker bath

  • Filtration system (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Equilibration:

    • Add an excess amount of 1-octyl-2-pyrrolidone to a known volume of water in a sealed container.

    • Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved liquid indicates that a saturated solution has been formed.

  • Sample Preparation:

    • Allow the mixture to stand undisturbed at the same temperature to allow for phase separation.

    • Carefully withdraw a sample from the aqueous phase, avoiding any undissolved droplets.

    • Filter the sample through a syringe filter to remove any suspended micro-droplets.

  • Analysis:

    • Determine the concentration of 1-octyl-2-pyrrolidone in the filtered aqueous solution using a calibrated analytical method.

  • Reporting: The aqueous solubility is reported as the concentration of the saturated solution, typically in g/L or mg/mL, at the specified temperature.

Determination of Melting Point

The melting point is a fundamental physical property used for identification and purity assessment. For substances that are liquid at room temperature, this is often referred to as the freezing point.

Principle: The sample is cooled at a controlled rate, and the temperature at which the liquid-to-solid phase transition occurs is observed.

Materials:

  • 1-Octyl-2-pyrrolidone

  • Melting point apparatus or a suitable cooling bath

  • Calibrated thermometer or temperature probe

  • Small test tube or capillary tube

Procedure:

  • Sample Preparation: Place a small amount of the liquid 1-octyl-2-pyrrolidone into a test tube or capillary tube.

  • Cooling:

    • Place the sample in a cooling bath (e.g., an ice-salt bath or a cryostat).

    • Slowly cool the sample while gently stirring with the thermometer or a small stirrer to encourage uniform cooling and prevent supercooling.

  • Observation: Observe the sample for the first appearance of solid crystals. The temperature at which crystallization begins and the temperature at which the entire sample solidifies are recorded as the melting point range. For a pure substance, this range should be narrow.

Determination of Boiling Point

The boiling point provides information about the volatility of a substance.

Principle: The sample is heated, and the temperature at which its vapor pressure equals the surrounding atmospheric pressure is determined.

Materials:

  • 1-Octyl-2-pyrrolidone

  • Distillation apparatus (e.g., a small-scale distillation setup)

  • Heating mantle or oil bath

  • Calibrated thermometer

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble a distillation apparatus with a small distilling flask, a condenser, and a collection vessel. Place the thermometer bulb at the level of the side arm leading to the condenser.

  • Sample Addition: Add a small volume of 1-octyl-2-pyrrolidone and a few boiling chips to the distilling flask.

  • Heating:

    • Gently heat the flask.

    • Observe the temperature as the liquid begins to boil and the vapor rises to the thermometer bulb.

  • Measurement: Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This constant temperature is the boiling point at the measured atmospheric pressure. If the determination is not performed at standard atmospheric pressure, a pressure correction may be necessary.

Mechanism of Action as a Skin Penetration Enhancer

This compound is recognized for its ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. Its mechanism of action is primarily attributed to the disruption of the highly organized lipid bilayer structure of the stratum corneum.

G cluster_0 Normal Stratum Corneum cluster_1 Application of this compound cluster_2 Altered Stratum Corneum SC_Lipids_1 Highly Ordered Lipid Bilayer SC_Barrier_1 Intact Barrier Function SC_Lipids_1->SC_Barrier_1 Maintains CP This compound SC_Lipids_2 Disrupted Lipid Bilayer (Increased Fluidity) CP->SC_Lipids_2 Intercalates and Disrupts SC_Barrier_2 Reduced Barrier Function (Increased Permeability) SC_Lipids_2->SC_Barrier_2 Leads to API_Penetration Enhanced API Penetration SC_Barrier_2->API_Penetration Facilitates

Caption: Mechanism of skin penetration enhancement by this compound.

The diagram illustrates that this compound molecules intercalate into the lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the lipid chains, leading to an increase in the fluidity of the lipid matrix. Consequently, the barrier function of the stratum corneum is temporarily and reversibly reduced, creating pathways for the enhanced diffusion of API molecules into the deeper layers of the skin.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound (1-octyl-2-pyrrolidone), complete with standardized experimental protocols for their determination. The data and methodologies presented are intended to serve as a valuable resource for researchers and formulation scientists. Furthermore, the elucidation of its mechanism as a skin penetration enhancer offers insights into its application in transdermal drug delivery systems. A comprehensive understanding of these fundamental characteristics is paramount for the effective and innovative application of this compound in scientific research and product development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Octyl-2-Pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-octyl-2-pyrrolidone, a versatile N-substituted pyrrolidone with applications as a solvent, surfactant, and permeation enhancer. This document details a common and effective synthesis protocol, including reaction conditions and purification methods. Furthermore, it outlines the key analytical techniques for the structural elucidation and purity assessment of the compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental parameters and interpretation of spectral data are provided to assist researchers in the successful preparation and validation of 1-octyl-2-pyrrolidone.

Introduction

1-Octyl-2-pyrrolidone, also known as N-octylpyrrolidone (NOP), is a colorless to slightly yellow viscous liquid.[1] Its unique combination of a polar lactam ring and a nonpolar octyl chain imparts valuable properties, making it a compound of interest in various scientific and industrial fields. It serves as an efficient and selective solvent, a low-foaming nonionic surfactant, and a notable permeation enhancer in pharmaceutical formulations.[2][3] Its biodegradability and low toxicity further enhance its appeal for green chemistry applications.[3] A thorough understanding of its synthesis and characterization is crucial for its effective application and for ensuring the quality and reproducibility of research and development outcomes.

Synthesis of 1-Octyl-2-Pyrrolidone

A widely employed method for the synthesis of 1-octyl-2-pyrrolidone is the N-alkylation of 2-pyrrolidone with an octyl halide. This reaction is typically facilitated by a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, under basic conditions.

Reaction Scheme

The overall reaction for the synthesis of 1-octyl-2-pyrrolidone from 2-pyrrolidone and 1-chlorooctane (B87089) is depicted below:

Experimental Protocol

This protocol is based on a commonly cited synthetic route.[3][4][5]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Distillation apparatus

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-pyrrolidone and tetrabutylammonium bromide (typically 2-3% by mass of the 2-pyrrolidone).[5]

  • Begin stirring and heat the mixture to 85-90 °C.[4][5]

  • Slowly add 1-chlorooctane to the reaction mixture through the dropping funnel over a period of 9-10 hours.[5] The molar ratio of 2-pyrrolidone to 1-chlorooctane is typically maintained between 1.05:1 and 1.20:1.[5]

  • Maintain the reaction temperature at 85-95 °C and continue stirring for an additional 1-2 hours after the addition of 1-chlorooctane is complete to ensure the reaction goes to completion.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation. The fraction collected at 170-172 °C under a pressure of 15 mmHg corresponds to pure 1-octyl-2-pyrrolidone.[6][7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product 2-Pyrrolidone 2-Pyrrolidone Reaction_Mixture Mix & Heat (85-95 °C) 2-Pyrrolidone->Reaction_Mixture 1-Chlorooctane 1-Chlorooctane 1-Chlorooctane->Reaction_Mixture TBAB TBAB TBAB->Reaction_Mixture Distillation Vacuum Distillation (170-172 °C, 15 mmHg) Reaction_Mixture->Distillation Crude Product Final_Product 1-Octyl-2-pyrrolidone Distillation->Final_Product Pure Product

Caption: Workflow for the synthesis of 1-octyl-2-pyrrolidone.

Characterization Methods

The synthesized 1-octyl-2-pyrrolidone should be thoroughly characterized to confirm its identity, structure, and purity. The primary analytical techniques employed for this purpose are detailed below.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-octyl-2-pyrrolidone is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₃NO[6]
Molecular Weight 197.32 g/mol [6]
Appearance Colorless to yellow clear liquid[1][6]
Boiling Point 170-172 °C at 15 mmHg[6][7]
Melting Point -25 °C[6][7]
Density 0.92 g/mL at 25 °C[6][7]
Refractive Index (n20/D) 1.465[7]
Water Solubility 1.14 - 1.25 g/L at 20 °C[4]
Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of 1-octyl-2-pyrrolidone. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for NMR analysis of this compound.

  • Expected Chemical Shifts (δ):

    • ~3.2 ppm (triplet): Methylene (B1212753) protons (-CH₂-) on the pyrrolidone ring adjacent to the nitrogen atom.

    • ~2.3 ppm (triplet): Methylene protons (-CH₂-) on the pyrrolidone ring adjacent to the carbonyl group.

    • ~1.9 ppm (quintet): Methylene protons (-CH₂-) on the pyrrolidone ring beta to the carbonyl group.

    • ~1.5 ppm (quintet): Methylene protons (-CH₂-) of the octyl chain adjacent to the nitrogen atom.

    • ~1.2-1.3 ppm (multiplet): Methylene protons (-CH₂-) of the octyl chain.

    • ~0.8-0.9 ppm (triplet): Methyl protons (-CH₃) of the octyl chain.

¹³C NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃)

  • Expected Chemical Shifts (δ):

    • ~175 ppm: Carbonyl carbon (C=O) of the pyrrolidone ring.

    • ~48 ppm: Methylene carbon (-CH₂-) on the pyrrolidone ring adjacent to the nitrogen.

    • ~45 ppm: Methylene carbon (-CH₂-) of the octyl chain adjacent to the nitrogen.

    • ~31 ppm: Methylene carbon (-CH₂-) on the pyrrolidone ring adjacent to the carbonyl group.

    • ~20-30 ppm: Methylene carbons (-CH₂-) of the octyl chain.

    • ~18 ppm: Methylene carbon (-CH₂-) on the pyrrolidone ring beta to the carbonyl group.

    • ~14 ppm: Methyl carbon (-CH₃) of the octyl chain.

FTIR spectroscopy is used to identify the functional groups present in the 1-octyl-2-pyrrolidone molecule.

  • Sample Preparation: The spectrum is typically recorded from a thin film of the neat liquid between salt plates (e.g., NaCl or KBr).

  • Expected Absorption Bands:

    • ~2925 cm⁻¹ and ~2855 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups in the octyl chain.

    • ~1680-1700 cm⁻¹: Strong absorption due to the C=O (amide I) stretching vibration of the lactam ring.

    • ~1465 cm⁻¹: C-H bending vibrations of the methylene groups.

    • ~1290 cm⁻¹: C-N stretching vibration.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Ionization Method: Electron Ionization (EI) is commonly used.

  • Expected Molecular Ion Peak (M⁺): m/z = 197.

  • Key Fragmentation Peaks:

    • m/z = 113: Loss of the octyl side chain.

    • m/z = 98: Further fragmentation of the pyrrolidone ring.

    • m/z = 84: Cleavage of the octyl chain.

    • m/z = 55, 41: Common fragments from the pyrrolidone ring and alkyl chain.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized 1-octyl-2-pyrrolidone.

GC is a suitable method for determining the purity of the volatile 1-octyl-2-pyrrolidone.

  • Column: A non-polar or moderately polar capillary column (e.g., DB-5 or DB-17) is typically used.

  • Injector and Detector Temperature: ~250 °C and ~280 °C, respectively.

  • Oven Temperature Program: A temperature gradient program, for example, starting at 100 °C and ramping up to 250 °C, can be used to separate impurities.

  • Detector: A Flame Ionization Detector (FID) is commonly employed.

HPLC can also be used for purity analysis, particularly for less volatile impurities.

  • Column: A reversed-phase column (e.g., C18) is appropriate.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol.[2]

  • Detector: A UV detector set at a low wavelength (e.g., 210 nm) where the pyrrolidone chromophore absorbs, or an Evaporative Light Scattering Detector (ELSD).

Characterization Workflow Diagram

Characterization_Workflow cluster_physchem Physical & Chemical Properties cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Synthesized 1-Octyl-2-pyrrolidone Properties Appearance Boiling Point Melting Point Density Synthesized_Product->Properties NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS GC Gas Chromatography (GC) Synthesized_Product->GC HPLC HPLC Synthesized_Product->HPLC Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Structural Elucidation FTIR->Structure_Confirmation Functional Group ID MS->Structure_Confirmation Molecular Weight Purity_Assessment Purity_Assessment GC->Purity_Assessment Purity Determination HPLC->Purity_Assessment Purity Determination

Caption: Logical workflow for the characterization of 1-octyl-2-pyrrolidone.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 1-octyl-2-pyrrolidone. The described synthetic protocol offers a reliable and efficient method for its preparation. The comprehensive characterization workflow, employing a combination of spectroscopic and chromatographic techniques, ensures the unambiguous identification and purity assessment of the final product. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound, facilitating its synthesis and application in a variety of research and development endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of N-octyl-2-pyrrolidone as a Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-octyl-2-pyrrolidone (NOP), a substituted heterocyclic organic compound, is a versatile molecule that functions as a nonionic surfactant, solvent, and wetting agent[1][2]. Its unique chemical structure, comprising a polar lactam ring and a nonpolar octyl chain, imparts a low hydrophile-lipophile balance (HLB) of approximately 6, making it an effective ingredient in a wide array of applications, including industrial and institutional cleaners, crop protection formulations, and pharmaceutical preparations[3][4]. In the context of drug development, NOP is of particular interest for its role as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients across biological membranes[5][6]. This technical guide provides a comprehensive overview of the core mechanism of action of N-octyl-2-pyrrolidone as a surfactant, with a focus on its behavior at interfaces, its interaction with other surfactants and lipid membranes, and the experimental methodologies used for its characterization.

Core Mechanism of Action as a Surfactant

The surfactant properties of N-octyl-2-pyrrolidone are primarily attributed to its amphiphilic nature. The molecule consists of a hydrophilic head, the 2-pyrrolidone ring, and a hydrophobic tail, the n-octyl hydrocarbon chain. This structure allows NOP to adsorb at interfaces, such as air-water or oil-water, thereby reducing the surface or interfacial tension.

Surface Activity and Adsorption at Interfaces

At the air-water interface, NOP molecules orient themselves with the hydrophobic octyl tail directed towards the air and the hydrophilic pyrrolidone head remaining in the aqueous phase. This arrangement disrupts the cohesive energy of water molecules at the surface, leading to a reduction in surface tension. The surface tension of an aqueous solution of NOP at 20°C is approximately 30.8 mN/m[7].

Aggregation Behavior and the Absence of a Classical Critical Micelle Concentration (CMC)

A distinctive feature of N-octyl-2-pyrrolidone is that it is often described as a surfactant with no critical micelle concentration (CMC) in aqueous solution on its own[3][8]. The CMC is the concentration at which surfactant monomers self-assemble into micelles. For NOP, the aggregation into micelles in a pure aqueous solution is not a thermodynamically favorable process under typical conditions. This is likely due to the relatively weak hydrophilicity of the pyrrolidone headgroup and the geometry of the molecule.

Synergistic Interactions and Mixed Micelle Formation

While NOP may not readily form micelles independently, it exhibits significant synergistic interactions with other surfactants, particularly anionic surfactants like sodium dodecyl sulfate (B86663) (SDS)[3][9]. This synergy is a cornerstone of its mechanism of action in many formulations.

The interaction is driven by the electron-delocalized lactam ring of the pyrrolidone headgroup. The electronegative carbonyl oxygen of the pyrrolidone can accept a proton, forming a pseudo-quaternary ammonium-like ion. This positively charged species can then form an ion pair with the anionic headgroup of a surfactant like SDS. This electrostatic interaction, coupled with the hydrophobic interactions between the alkyl chains of NOP and the anionic surfactant, leads to the formation of stable mixed micelles at concentrations lower than the CMC of the individual surfactants[3]. This synergistic interaction results in a significant enhancement of water solubility and a more pronounced reduction in surface tension than can be achieved by either surfactant alone[3][8].

Figure 1. Formation of a mixed micelle from NOP and an anionic surfactant.

Mechanism as a Penetration Enhancer

N-octyl-2-pyrrolidone is widely recognized for its ability to enhance the permeation of drugs through the skin. This action is primarily attributed to its interaction with the lipid bilayers of the stratum corneum, the outermost layer of the skin.

Disruption of Lipid Bilayer Organization and Increased Fluidity

The stratum corneum lipids are organized into highly ordered lamellar structures, which form the primary barrier to drug penetration. NOP, with its amphiphilic character, can insert itself into these lipid bilayers. The bulky pyrrolidone headgroup and the flexible octyl chain disrupt the tight packing of the lipid molecules. This intercalation leads to an increase in the fluidity of the lipid bilayer, making it more permeable to drug molecules[10]. Studies using fluorescence spectroscopy have shown that 1-alkyl-2-pyrrolidones, including NOP, can fluidize the alkyl chains of lipids at intermediate depths within the bilayer, leading to a 40-50% decrease in the rotational correlation times of fluorescent probes[10]. This increased fluidity creates transient pores or free volume within the bilayer, through which drug molecules can more easily diffuse.

Penetration_Enhancement cluster_before A) Ordered Lipid Bilayer (Low Permeability) cluster_interaction B) Interaction with NOP cluster_after C) Disordered Lipid Bilayer (Increased Permeability) Lipid_Bilayer_Before Hydrophilic Heads Tightly Packed Hydrophobic Tails Tightly Packed Hydrophobic Tails Hydrophilic Heads NOP NOP molecules Insertion Insertion into bilayer Lipid_Bilayer_Before->Insertion NOP->Insertion Lipid_Bilayer_After Hydrophilic Heads Disrupted Hydrophobic Tails Disrupted Hydrophobic Tails Hydrophilic Heads Insertion->Lipid_Bilayer_After Drug Drug Molecule Drug->Lipid_Bilayer_After Enhanced Permeation

Figure 2. Mechanism of NOP as a skin penetration enhancer.

Quantitative Data

Table 1: Physicochemical Properties of N-octyl-2-pyrrolidone

PropertyValueReference(s)
Molecular FormulaC₁₂H₂₃NO[11]
Molecular Weight197.32 g/mol [11]
AppearanceColorless to yellowish liquid[12]
Density (at 20°C)0.92 g/cm³[12]
Water Solubility (at 20°C)1.14 g/L[12]
Surface Tension (neat, 20°C)30.8 mN/m[12]
Hydrophile-Lipophile Balance (HLB)~6[3][8]
Critical Micelle Concentration (CMC)Does not typically form micelles on its own[3][8]

Table 2: Effect of N-alkyl-2-pyrrolidones on Stratum Corneum Lipid Liposome (B1194612) Fluidity

ParameterObservationReference(s)
Rotational Correlation Time of Fluorescent Probes (at intermediate bilayer depth)40-50% decrease[10]
Fluidity of Deep Hydrophobic RegionNo significant change[10]

Experimental Protocols

The characterization of the surfactant properties of N-octyl-2-pyrrolidone and its effects on lipid membranes involves a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Determination of Surface Tension and Critical Micelle Concentration (of mixed systems)

Objective: To measure the surface tension of aqueous solutions of NOP and its mixtures with an anionic surfactant at various concentrations to determine the critical micelle concentration of the mixed system.

Methodology: Pendant Drop Tensiometry

  • Solution Preparation: Prepare a stock solution of the NOP/anionic surfactant mixture in deionized water at a specific molar ratio. A series of dilutions are then prepared from the stock solution to cover a wide range of concentrations, typically from 10⁻⁶ M to 10⁻² M.

  • Instrumentation: A pendant drop tensiometer equipped with a high-resolution camera and software for drop shape analysis is used.

  • Measurement:

    • A small drop of the surfactant solution is formed at the tip of a needle.

    • The shape of the pendant drop is determined by the balance between surface tension and gravity.

    • The instrument's software analyzes the drop profile and calculates the surface tension based on the Young-Laplace equation.

    • Measurements are performed for each concentration at a controlled temperature.

  • Data Analysis:

    • The surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C).

    • The point at which the surface tension ceases to decrease significantly and plateaus indicates the CMC of the mixed surfactant system. The CMC is determined from the intersection of the two linear portions of the plot.

Characterization of Mixed Micelle Size and Distribution

Objective: To determine the size (hydrodynamic radius) and size distribution of mixed micelles formed by NOP and an anionic surfactant.

Methodology: Dynamic Light Scattering (DLS) [13][14]

  • Sample Preparation: Prepare solutions of the NOP/anionic surfactant mixture at a concentration above the determined CMC in a suitable buffer, filtered through a microporous filter (e.g., 0.22 µm) to remove dust particles.

  • Instrumentation: A DLS instrument equipped with a laser light source, a detector, and a correlator.

  • Measurement:

    • The sample is placed in a cuvette inside the instrument.

    • The laser beam is focused on the sample, and the scattered light is detected at a specific angle (e.g., 90° or 173° for backscatter detection).

    • The fluctuations in the intensity of the scattered light due to the Brownian motion of the micelles are recorded by the correlator.

  • Data Analysis:

    • The correlator generates an autocorrelation function, which is analyzed to determine the diffusion coefficient (D) of the micelles.

    • The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = (k_B * T) / (6 * π * η * D) where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

    • The size distribution of the micelles is also obtained from the analysis of the autocorrelation function.

Investigation of Membrane Fluidity

Objective: To assess the effect of NOP on the fluidity of a model lipid membrane.

Methodology: Fluorescence Anisotropy/Polarization using a Fluorescent Probe (e.g., DPH) [4][10]

  • Liposome Preparation: Prepare unilamellar liposomes (e.g., from dipalmitoylphosphatidylcholine, DPPC) by methods such as extrusion or sonication.

  • Probe Incorporation: Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the liposome bilayer. DPH is a hydrophobic probe that partitions into the nonpolar region of the membrane.

  • NOP Treatment: Incubate the DPH-labeled liposomes with various concentrations of NOP.

  • Instrumentation: A fluorescence spectrophotometer equipped with polarizers in the excitation and emission paths.

  • Measurement:

    • The sample is excited with vertically polarized light at the excitation maximum of the probe.

    • The fluorescence emission is measured with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

  • Data Analysis:

    • The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the G-factor, an instrument-specific correction factor.

    • A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity. The data can be plotted as anisotropy versus NOP concentration to show the dose-dependent effect.

Experimental_Workflow Experimental Workflow for Surfactant Characterization cluster_surface_tension Surface Tension & CMC cluster_dls Micelle Size cluster_fluidity Membrane Fluidity Prep1 Prepare Surfactant Solutions Measure1 Pendant Drop Tensiometry Prep1->Measure1 Analyze1 Plot γ vs. log C Determine CMC Measure1->Analyze1 Prep2 Prepare Micellar Solution (>CMC) Measure2 Dynamic Light Scattering (DLS) Prep2->Measure2 Analyze2 Calculate Hydrodynamic Radius & Distribution Measure2->Analyze2 Prep3 Prepare Probe-labeled Liposomes + NOP Measure3 Fluorescence Anisotropy Prep3->Measure3 Analyze3 Calculate Anisotropy (r) Assess Fluidity Measure3->Analyze3

Figure 3. Workflow for key experiments in characterizing NOP's surfactant properties.

Conclusion

N-octyl-2-pyrrolidone stands out as a versatile nonionic surfactant whose mechanism of action is intricately linked to its molecular structure. While it does not typically form micelles on its own, its ability to synergistically interact with anionic surfactants to form mixed micelles is a key feature that enhances its performance in various formulations. Furthermore, its capacity to disrupt the ordered structure of lipid bilayers and increase membrane fluidity underpins its effectiveness as a skin penetration enhancer in pharmaceutical applications. The experimental protocols outlined in this guide provide a framework for the detailed characterization of NOP's surfactant behavior and its interactions with lipid membranes, enabling researchers and drug development professionals to harness its unique properties for advanced formulation design. Further research focusing on generating comprehensive quantitative data for NOP in mixed surfactant systems would be invaluable for optimizing its application in various technological and therapeutic areas.

References

Caprylyl Pyrrolidone (CAS 2687-94-7): A Comprehensive Technical Review for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Caprylyl Pyrrolidone, with the CAS Registry Number 2687-94-7, is a versatile N-alkyl-2-pyrrolidone that has garnered significant interest across various scientific and industrial sectors, particularly in pharmaceuticals and cosmetics. Its unique combination of properties as a solvent, surfactant, and penetration enhancer makes it a valuable excipient in topical and transdermal drug delivery systems, as well as a functional ingredient in a wide array of personal care products. This technical guide provides a comprehensive review of the scientific literature on this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing essential workflows to support research and development activities.

Core Physicochemical and Toxicological Data

A thorough understanding of the physicochemical and toxicological profile of this compound is fundamental to its application in research and product development. The following tables summarize key quantitative data gathered from various scientific sources.

Physical and Chemical Properties

This compound, also known as N-Octyl-2-pyrrolidone, is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are detailed in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₃NO[1]
Molecular Weight 197.32 g/mol [1]
CAS Number 2687-94-7[1]
Melting Point -25 °C[2]
Boiling Point 170-172 °C @ 15 mm Hg[3]
Density 0.92 g/mL at 25 °C[3]
Water Solubility 1.14 - 1.25 g/L at 20 °C[3]
Partition Coefficient (Log P) 4.8 (pH 6.8)[4]
Vapor Pressure 0.000948 mmHg at 25°C[3]
Flash Point >230 °F (>110 °C)[3]
Refractive Index n20/D 1.465[3]
Toxicological Data

The toxicological profile of this compound indicates a low potential for acute toxicity, though it can be a skin and eye irritant. A summary of key toxicological data is presented in Table 2.

EndpointValueSpeciesReference(s)
LD50 (Oral) 2050 mg/kgRat[4]
LD50 (Dermal) > 4,000 mg/kgRat[4]
Skin Irritation Causes severe skin burns and eye damageNot specified[1]
Eye Irritation Causes serious eye damageNot specified[1]

Applications and Performance Characteristics

This compound's utility stems from its multifunctional nature. It is widely used as a solvent, a nonionic surfactant, and a penetration enhancer, particularly in topical and transdermal formulations.

Application/CharacteristicDescriptionReference(s)
Solvent A highly efficient and selective solvent for a wide range of organic compounds. It is used in the synthesis of pharmaceuticals and as a component in coating and ink formulations.
Surfactant A nonionic wetting agent with a Hydrophile-Lipophile Balance (HLB) of 6. It exhibits low foaming properties and is used in industrial and institutional cleaners. Notably, it does not have a critical micelle concentration (CMC) but interacts with anionic surfactants to form mixed micelles, which enhances its water solubility and reduces surface tension.
Penetration Enhancer Enhances the transport of active pharmaceutical ingredients (APIs), such as steroidal permeants, across the skin. This property is crucial for improving the efficacy of topical and transdermal drug delivery systems.[3]
Formulation Excipient Utilized in a variety of cosmetic and pharmaceutical formulations, including creams, lotions, and gels, to improve the solubility and bioavailability of active ingredients. It is also used in hair care products as a conditioning agent.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section provides protocols for the synthesis of this compound and its analysis in formulations.

Synthesis of this compound

A common method for the synthesis of N-Octyl-2-pyrrolidone involves the N-alkylation of 2-pyrrolidone.

Materials:

Procedure:

  • In a reaction vessel, combine 2-pyrrolidone and a catalytic amount of tetrabutylammonium bromide.

  • Stir the mixture and heat to 90 °C.

  • Slowly add n-octyl chloride to the reaction mixture over a period of 10 hours while maintaining the temperature at 90 °C.

  • After the addition is complete, continue stirring the reaction mixture at 90 °C to ensure the reaction goes to completion.

  • Upon completion, the reaction mixture can be purified by distillation under reduced pressure to isolate the N-Octyl-2-pyrrolidone.[3]

HPLC Analysis of this compound in a Topical Formulation

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the quantification of components in complex mixtures.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh a portion of the topical formulation.

  • Extract the this compound from the formulation matrix using a suitable solvent, such as methanol.

  • Vortex or sonicate the mixture to ensure complete extraction.

  • Centrifuge the sample to pellet any insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the filtered sample into the HPLC system.

Visualization of Workflows

Diagrams created using the DOT language provide clear visual representations of experimental and logical processes.

Synthesis_of_Caprylyl_Pyrrolidone cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Reactant1 2-Pyrrolidone Mix Mix Reactants and Catalyst Reactant1->Mix Reactant2 n-Octyl Chloride Add Slowly Add n-Octyl Chloride (10h) Reactant2->Add Catalyst Tetrabutylammonium Bromide Catalyst->Mix Heat Heat to 90°C Mix->Heat Heat->Add React Maintain at 90°C Add->React Distill Vacuum Distillation React->Distill Product This compound Distill->Product

Caption: Synthesis workflow for this compound.

Topical_Formulation_Workflow cluster_ingredients Ingredients cluster_preparation Preparation Steps API Active Pharmaceutical Ingredient Dissolve_API Dissolve API in this compound API->Dissolve_API CP This compound CP->Dissolve_API Excipients Other Excipients (e.g., gelling agent, preservative) Disperse_Excipients Disperse other excipients in vehicle Excipients->Disperse_Excipients Vehicle Aqueous/Oily Vehicle Vehicle->Disperse_Excipients Combine_Phases Combine phases with homogenization Dissolve_API->Combine_Phases Disperse_Excipients->Combine_Phases Adjust_pH Adjust pH and final volume Combine_Phases->Adjust_pH Final_Product Topical Formulation (Cream/Lotion/Gel) Adjust_pH->Final_Product

Caption: General workflow for preparing a topical formulation.

References

Spectroscopic Analysis of Caprylyl Pyrrolidone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprylyl Pyrrolidone, with the chemical formula C12H21NO2, is a lipophilic N-acyl derivative of 2-pyrrolidone.[1] Its unique structure, combining a polar lactam ring with a nonpolar octanoyl chain, imparts surfactant-like properties, making it a valuable ingredient in various formulations. A thorough understanding of its molecular structure is paramount for its application and for ensuring quality control in its synthesis and use. This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of this compound.

This document details the expected outcomes from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. It also provides generalized experimental protocols for these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the presence and connectivity of the pyrrolidone ring and the caprylyl side chain.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrrolidone ring and the octanoyl group. The chemical shifts are influenced by the electron-withdrawing nature of the amide group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (Caprylyl)0.8 - 0.9Triplet3H
-(CH₂)₅- (Caprylyl)1.2 - 1.4Multiplet10H
-CH₂-CO- (Caprylyl)1.5 - 1.7Multiplet2H
-CO-CH₂- (Pyrrolidone)2.2 - 2.4Triplet2H
-CH₂-CH₂-N- (Pyrrolidone)1.9 - 2.1Multiplet2H
-N-CH₂- (Pyrrolidone)3.2 - 3.4Triplet2H
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
-CH₃ (Caprylyl)~14
-(CH₂)n- (Caprylyl)22 - 32
-CH₂-CO- (Caprylyl)~36
-CO-CH₂- (Pyrrolidone)~31
-CH₂-CH₂-N- (Pyrrolidone)~18
-N-CH₂- (Pyrrolidone)~45
-N-C=O (Pyrrolidone)~175
-C=O (Caprylyl)~173
Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters :

    • The analysis is typically performed on a 300-500 MHz NMR spectrometer.[2]

    • For ¹H NMR, a spectral width of 0-12 ppm is generally sufficient.

    • For ¹³C NMR, a spectral width of 0-200 ppm is appropriate.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio; typically 16-64 scans for ¹H and 1024 or more for ¹³C.[2]

  • Data Processing :

    • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the spectrum.

    • Phase and baseline corrections are applied to the spectrum.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[2]

G NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve this compound in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into NMR Spectrometer prep2->acq1 acq2 Set Experimental Parameters (¹H and ¹³C) acq1->acq2 acq3 Acquire FID Data acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Chemical Shifts proc2->proc3 an1 Assign Signals proc3->an1 an2 Determine Structure an1->an2

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] For this compound, IR spectroscopy is particularly useful for confirming the presence of the amide carbonyl group and the long alkyl chain.

Expected IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the amide and alkyl moieties.

Functional Group Vibrational Mode Expected Absorption (cm⁻¹)
C-H (Alkyl)Stretching2850 - 2960
C=O (Amide, Lactam)Stretching1670 - 1690
C=O (Acyl)Stretching1700 - 1720
C-NStretching1200 - 1350
CH₂Bending (Scissoring)~1465

The carbonyl stretching frequency of the five-membered lactam ring is a key diagnostic peak.[3]

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid or solid samples.

  • Instrument Preparation :

    • Ensure the FTIR spectrometer is powered on and the software is running.

    • Record a background spectrum with a clean, empty ATR crystal. This will be subtracted from the sample spectrum.[3]

  • Sample Analysis :

    • Place a small drop of liquid this compound or a small amount of solid powder onto the ATR crystal.

    • Apply consistent pressure to ensure good contact between the sample and the crystal.[3]

  • Spectrum Acquisition :

    • Acquire the sample spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.

    • A resolution of 4 cm⁻¹ and 16-32 co-added scans are generally sufficient for a good quality spectrum.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Mass Spectral Data

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment
211[M]⁺ (Molecular Ion)
113[M - C₇H₁₅]⁺
98[M - C₈H₁₅O]⁺
85[C₄H₇NO]⁺
70[C₄H₈N]⁺
55[C₃H₅N]⁺

The fragmentation pathways of N-substituted pyrrolidones often involve cleavage of the side chain.[4][5]

Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of a volatile compound like this compound.

  • Sample Preparation :

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Parameters :

    • Injector : Split/splitless injector, typically at 250 °C.

    • GC Column : A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.

    • Oven Program : A temperature gradient is used to separate the analyte from any impurities, for example, starting at 50 °C and ramping up to 280 °C.

    • Ion Source : Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used to scan a mass range of m/z 40-400.

  • Data Analysis :

    • The total ion chromatogram (TIC) is used to identify the peak corresponding to this compound.

    • The mass spectrum of this peak is then analyzed to identify the molecular ion and major fragment ions.

G Structural Elucidation of this compound cluster_techniques Spectroscopic Techniques cluster_info Information Obtained CP This compound (C₁₂H₂₁NO₂) NMR NMR Spectroscopy CP->NMR IR IR Spectroscopy CP->IR MS Mass Spectrometry CP->MS NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR_info Functional Groups (Amide, Alkyl) IR->IR_info MS_info Molecular Weight Fragmentation Pattern MS->MS_info Structure Confirmed Structure NMR_info->Structure IR_info->Structure MS_info->Structure

Complementary Spectroscopic Information

Summary and Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. NMR spectroscopy delineates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. The experimental protocols outlined in this guide serve as a foundation for researchers and scientists to perform accurate and reliable spectroscopic analysis of this compound and related compounds.

References

Caprylyl Pyrrolidone: A Technical Guide to its Thermodynamic Properties and Phase Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Caprylyl Pyrrolidone

This compound, also known as 1-octyl-2-pyrrolidone, is a nonionic surfactant that is finding increasing application in various fields, including cosmetics, personal care products, and potentially in drug delivery systems.[1][2][3][4][5][6] Its molecular structure, featuring a polar pyrrolidone head group and a nonpolar octyl tail, imparts surface-active properties that are crucial for its function as a cleansing agent, foaming agent, and emulsifier.[2] Understanding the thermodynamic properties and phase behavior of this compound is paramount for optimizing its performance in existing formulations and for exploring its potential in novel applications, particularly in the realm of drug solubilization and delivery.

This technical guide provides a comprehensive overview of the key thermodynamic parameters and phase behavior relevant to this compound. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the fundamental principles, theoretical background, and established experimental protocols for characterizing such a surfactant. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Core Thermodynamic Properties of Surfactants

The behavior of surfactants in solution is governed by a set of key thermodynamic properties. These parameters dictate their efficiency in reducing surface tension, forming micelles, and solubilizing poorly soluble compounds.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface is saturated with monomers, and additional surfactant molecules predominantly form micelles, leading to a much smaller change in surface tension. The CMC is a critical parameter for any application involving micellar solubilization.

Surface Tension

Surfactants, by their nature, adsorb at interfaces (e.g., air-water or oil-water) and reduce the interfacial tension. The effectiveness of a surfactant is often judged by its ability to lower the surface tension of a solvent at a given concentration. The measurement of surface tension as a function of surfactant concentration is a primary method for determining the CMC.

Thermodynamics of Micellization

The process of micelle formation is a spontaneous thermodynamic process that can be described by changes in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic). These parameters provide insight into the driving forces behind micellization.

  • Gibbs Free Energy of Micellization (ΔG°mic): A negative value of ΔG°mic indicates that micellization is a spontaneous process. It can be calculated from the CMC using the following equation for nonionic surfactants:

    ΔG°mic = RT ln(CMC)

    where R is the ideal gas constant and T is the absolute temperature. The CMC should be expressed as a mole fraction.

  • Enthalpy of Micellization (ΔH°mic): This parameter reflects the heat change associated with the formation of micelles. It can be determined by measuring the temperature dependence of the CMC and applying the van't Hoff equation:

    ΔH°mic = -R [d(ln CMC)/d(1/T)]

  • Entropy of Micellization (ΔS°mic): The change in entropy during micellization is a measure of the change in the order of the system. It can be calculated from the Gibbs free energy and enthalpy of micellization:

    ΔS°mic = (ΔH°mic - ΔG°mic) / T

    For many surfactants in aqueous solution, the entropy change is positive and is the primary driving force for micellization, a phenomenon attributed to the hydrophobic effect.

Expected Phase Behavior of this compound

At low concentrations, this compound is expected to be soluble in water as individual monomers. As the concentration increases beyond the CMC, spherical micelles will form. With further increases in concentration, these micelles may grow and change shape, potentially forming cylindrical micelles or other liquid crystalline phases such as hexagonal and lamellar phases.

Temperature also plays a crucial role. Nonionic surfactants often exhibit a cloud point, which is the temperature above which the surfactant solution becomes cloudy and separates into two phases: a surfactant-rich phase and a water-rich phase. This phenomenon is a result of the dehydration of the polar head groups at elevated temperatures. The cloud point is an important consideration for the formulation and storage of products containing nonionic surfactants.

Experimental Protocols for Characterization

To determine the thermodynamic properties and phase behavior of this compound, a series of well-established experimental techniques can be employed.

Determination of Critical Micelle Concentration (CMC)

Several methods can be used to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant and the available instrumentation.

  • Surface Tensiometry: This is a direct and common method. The surface tension of a series of solutions with increasing surfactant concentrations is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point, which corresponds to the CMC.[7][8]

  • Conductivity Measurement: This method is suitable for ionic surfactants, but can sometimes be adapted for nonionic surfactants if there are impurities or if the surfactant interacts with ions in the solution. A plot of conductivity versus surfactant concentration will show a change in slope at the CMC.

  • Fluorescence Spectroscopy: This is a highly sensitive method that utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles. A change in the fluorescence properties of the probe (e.g., intensity ratio of different emission peaks) is observed upon micelle formation, allowing for the determination of the CMC.[9]

Experimental_Workflow_CMC_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare Stock Solution Prepare Stock Solution Serial Dilutions Serial Dilutions Prepare Stock Solution->Serial Dilutions Surface Tensiometry Surface Tensiometry Serial Dilutions->Surface Tensiometry Conductivity Conductivity Serial Dilutions->Conductivity Fluorescence Spectroscopy Fluorescence Spectroscopy Serial Dilutions->Fluorescence Spectroscopy Plot Data Plot Data Surface Tensiometry->Plot Data Conductivity->Plot Data Fluorescence Spectroscopy->Plot Data Identify Breakpoint Identify Breakpoint Plot Data->Identify Breakpoint Determine CMC Determine CMC Identify Breakpoint->Determine CMC

Figure 1: Generalized workflow for the determination of the Critical Micelle Concentration (CMC).
Surface Tension Measurement

The surface tension of this compound solutions can be measured using various tensiometers.

  • Du Noüy Ring Method: This classic method involves measuring the force required to detach a platinum ring from the surface of the liquid.[10]

  • Wilhelmy Plate Method: This technique measures the force exerted on a platinum plate partially immersed in the liquid.[10]

  • Pendant Drop Method: This optical method involves analyzing the shape of a pendant drop of the liquid. The surface tension is calculated from the drop shape using the Young-Laplace equation.[8]

Experimental_Workflow_Surface_Tension Prepare Solution Prepare Solution Select Method Select Method Prepare Solution->Select Method Du Noüy Ring Du Noüy Ring Select Method->Du Noüy Ring Wilhelmy Plate Wilhelmy Plate Select Method->Wilhelmy Plate Pendant Drop Pendant Drop Select Method->Pendant Drop Measure Force/Shape Measure Force/Shape Du Noüy Ring->Measure Force/Shape Wilhelmy Plate->Measure Force/Shape Pendant Drop->Measure Force/Shape Calculate Surface Tension Calculate Surface Tension Measure Force/Shape->Calculate Surface Tension

Figure 2: Workflow for measuring the surface tension of a surfactant solution.
Phase Behavior Analysis

The phase behavior of the this compound-water system can be investigated by preparing a series of samples with varying concentrations and observing their physical state at different temperatures.

  • Visual Observation: Samples can be visually inspected for clarity, turbidity (cloud point), and the presence of any anisotropic phases (liquid crystals).

  • Polarized Light Microscopy: This technique can be used to identify and characterize liquid crystalline phases based on their unique textures.

  • Differential Scanning Calorimetry (DSC): DSC can be used to detect phase transitions, such as the Krafft temperature (the temperature below which micelles do not form) and the clearing point of liquid crystalline phases.

Data Summary (Hypothetical Framework)

As specific experimental data for this compound is not available in the reviewed literature, the following tables are presented as a framework for organizing and presenting such data once it is determined experimentally.

Table 1: Thermodynamic Properties of this compound (Hypothetical)

ParameterSymbolValue (at 25 °C)Unit
Critical Micelle ConcentrationCMCTo be determinedmol/L
Surface Tension at CMCγCMCTo be determinedmN/m
Gibbs Free Energy of MicellizationΔG°micTo be calculatedkJ/mol
Enthalpy of MicellizationΔH°micTo be determinedkJ/mol
Entropy of MicellizationΔS°micTo be calculatedJ/(mol·K)

Table 2: Phase Behavior of this compound-Water System (Hypothetical)

Concentration Range (% w/w)Temperature Range (°C)Observed Phase(s)
< CMCTo be determinedIsotropic Solution (L1)
> CMCTo be determinedMicellar Solution (L1)
Higher ConcentrationsTo be determinede.g., Hexagonal (H1), Lamellar (Lα)
Cloud PointTo be determinedTwo-Phase Region

Conclusion and Future Directions

This compound is a promising nonionic surfactant with a range of potential applications. A thorough understanding of its thermodynamic properties and phase behavior is essential for its effective utilization. This guide has provided a comprehensive overview of the key concepts and experimental methodologies required for the characterization of this surfactant.

Due to the current lack of publicly available, specific experimental data for this compound, there is a clear need for further research in this area. Future studies should focus on the systematic determination of its CMC, surface tension profile, thermodynamic parameters of micellization, and the construction of a detailed temperature-concentration phase diagram. Such data will be invaluable for formulators in the cosmetic and pharmaceutical industries, enabling the rational design of advanced product formulations and novel drug delivery systems.

References

An In-depth Technical Guide to the Self-Assembly of Caprylyl Pyrrolidone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprylyl pyrrolidone, also known as N-octyl-2-pyrrolidone, is a nonionic surfactant with a distinct molecular structure comprising a hydrophilic lactam ring and an eight-carbon hydrophobic alkyl chain. Its unique properties make it a valuable ingredient in various industrial and pharmaceutical formulations, where it functions as a wetting agent, solubilizer, and hydrotrope. An intriguing aspect of many surfactants is their ability to self-assemble into micelles in solution above a certain concentration, known as the critical micelle concentration (CMC). However, literature suggests that this compound, on its own, does not form micelles and therefore does not exhibit a CMC[1].

This guide pivots from the traditional investigation of single-surfactant micellization to explore the more nuanced and industrially relevant phenomenon of co-assembly, or synergistic interaction, of this compound with an anionic surfactant, sodium dodecyl sulfate (B86663) (SDS), as a model system. The interaction between nonionic and anionic surfactants can lead to the formation of mixed micelles at a concentration lower than the CMC of the individual surfactants, a phenomenon driven by favorable intermolecular interactions that reduce repulsion between the ionic head groups.

This technical guide provides a comprehensive overview of the principles and experimental methodologies to investigate the synergistic self-assembly of this compound and SDS in aqueous solutions. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to characterize such mixed surfactant systems.

Quantitative Data Summary

The following tables are structured to present the key quantitative parameters that characterize the co-assembly of this compound and Sodium Dodecyl Sulfate (SDS). The data presented here are illustrative and would be populated with experimental results obtained from the protocols detailed in this guide.

Table 1: Critical Micelle Concentration (CMC) of Individual and Mixed Surfactant Systems

Surfactant System (Molar Ratio CP:SDS)Temperature (°C)CMC (mM)
This compound (CP)25No CMC
Sodium Dodecyl Sulfate (SDS)258.2
CP:SDS (1:9)25Experimental Value
CP:SDS (3:7)25Experimental Value
CP:SDS (1:1)25Experimental Value
CP:SDS (7:3)25Experimental Value
CP:SDS (9:1)25Experimental Value

Table 2: Aggregation Number of Mixed Micelles

Surfactant System (Molar Ratio CP:SDS)Temperature (°C)Aggregation Number (Nagg)
CP:SDS (1:9)25Experimental Value
CP:SDS (3:7)25Experimental Value
CP:SDS (1:1)25Experimental Value
CP:SDS (7:3)25Experimental Value
CP:SDS (9:1)25Experimental Value

Table 3: Thermodynamic Parameters of Mixed Micellization

Surfactant System (Molar Ratio CP:SDS)Temperature (°C)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)-TΔS°mic (kJ/mol)
CP:SDS (1:9)25Experimental ValueExperimental ValueExperimental Value
CP:SDS (3:7)25Experimental ValueExperimental ValueExperimental Value
CP:SDS (1:1)25Experimental ValueExperimental ValueExperimental Value
CP:SDS (7:3)25Experimental ValueExperimental ValueExperimental Value
CP:SDS (9:1)25Experimental ValueExperimental ValueExperimental Value

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the co-assembly of this compound and SDS.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.[2][3]

Apparatus:

  • Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Glass vessels

  • Magnetic stirrer and stir bars

  • Micropipettes

Procedure:

  • Prepare a stock solution of the desired molar ratio of this compound and SDS in deionized water.

  • Prepare a series of dilutions of the stock solution in deionized water.

  • Calibrate the surface tensiometer with deionized water.

  • Measure the surface tension of each dilution, starting from the most dilute solution, at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the total surfactant concentration.

  • The CMC is the concentration at the intersection of the two linear portions of the plot.

Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching

Principle: This method utilizes a fluorescent probe (e.g., pyrene) that is solubilized within the micelles and a quencher (e.g., cetylpyridinium (B1207926) chloride) that also partitions into the micelles. The quenching of the probe's fluorescence follows Poisson statistics, and the aggregation number can be calculated from the relationship between the fluorescence intensity and the quencher concentration.[4][5]

Apparatus:

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Prepare a series of solutions of the mixed surfactant system at a concentration well above the CMC.

  • To each solution, add a constant small amount of a stock solution of pyrene (B120774) in a volatile solvent (e.g., acetone) and allow the solvent to evaporate.

  • Add varying concentrations of the quencher to these solutions.

  • Measure the steady-state fluorescence intensity of pyrene in each sample.

  • Plot the natural logarithm of the ratio of fluorescence intensity in the absence of quencher (I0) to that in the presence of quencher (I) against the quencher concentration.

  • The aggregation number (Nagg) can be determined from the slope of the linear portion of this plot using the equation: ln(I0/I) = Nagg * [Quencher] / ([Total Surfactant] - CMC).

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes associated with the formation or dilution of micelles. By titrating a concentrated surfactant solution into a buffer, the enthalpy of micellization (ΔH°mic) and the CMC can be determined from the resulting thermogram. The Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) of micellization can then be calculated.[6][7]

Apparatus:

  • Isothermal Titration Calorimeter

  • Syringe for titration

  • Sample cell

Procedure:

  • Prepare a concentrated solution of the mixed surfactant system (well above the CMC) in the desired buffer.

  • Fill the ITC sample cell with the same buffer.

  • Fill the titration syringe with the concentrated surfactant solution.

  • Perform a series of injections of the surfactant solution into the sample cell while monitoring the heat change.

  • The resulting thermogram will show a characteristic sigmoidal shape. The inflection point corresponds to the CMC, and the change in enthalpy before and after the CMC corresponds to the enthalpy of micellization.

  • Calculate ΔG°mic using the equation: ΔG°mic = RT * ln(CMC), where R is the gas constant and T is the absolute temperature.

  • Calculate ΔS°mic using the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.

Determination of Micelle Size by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius can be calculated using the Stokes-Einstein equation.[8][9]

Apparatus:

  • Dynamic Light Scattering instrument with a laser source and detector

  • Cuvettes

  • Syringe filters

Procedure:

  • Prepare a solution of the mixed surfactant system at a concentration above the CMC.

  • Filter the solution through a syringe filter (e.g., 0.22 µm) to remove dust and other large particles.

  • Place the filtered solution in a clean cuvette and place it in the DLS instrument.

  • Allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement to obtain the correlation function.

  • The instrument's software will analyze the correlation function to determine the size distribution and the average hydrodynamic radius of the micelles.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the investigation of this compound self-assembly.

logical_workflow cluster_prep Preparation cluster_char Characterization cluster_analysis Data Analysis & Interpretation prep_cp Prepare this compound (CP) Stock prep_mix Prepare CP:SDS Mixtures prep_cp->prep_mix prep_sds Prepare SDS Stock prep_sds->prep_mix cmc Determine CMC (Surface Tensiometry) prep_mix->cmc agg_num Determine Aggregation Number (Fluorescence Quenching) prep_mix->agg_num thermo Determine Thermodynamics (ITC) prep_mix->thermo size Determine Micelle Size (DLS) prep_mix->size analyze_cmc Analyze CMC Data cmc->analyze_cmc analyze_agg Analyze Aggregation Data agg_num->analyze_agg analyze_thermo Analyze Thermodynamic Data thermo->analyze_thermo analyze_size Analyze Size Data size->analyze_size interpret Interpret Synergistic Interactions analyze_cmc->interpret analyze_agg->interpret analyze_thermo->interpret analyze_size->interpret

Caption: Logical workflow for investigating the co-assembly of this compound and SDS.

experimental_workflow_tensiometry start Start prep_sol Prepare Surfactant Dilutions start->prep_sol calibrate Calibrate Tensiometer prep_sol->calibrate measure Measure Surface Tension of Each Dilution calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC from Breakpoint plot->determine_cmc end End determine_cmc->end

Caption: Experimental workflow for CMC determination using surface tensiometry.

mixed_micelle_formation cluster_monomers Monomers in Solution cluster_micelle Mixed Micelle cp CP micelle_core cp->micelle_core sds SDS sds->micelle_core m1 CP m2 SDS m3 CP m4 SDS m5 CP m6 SDS m7 CP m8 SDS m9 CP

Caption: Diagram illustrating the formation of a mixed micelle from this compound and SDS monomers.

References

Molecular Modeling of Caprylyl Pyrrolidone Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of caprylyl pyrrolidone, a versatile surfactant and penetration enhancer. By leveraging computational techniques, researchers can elucidate the molecular interactions that underpin its functional properties, paving the way for its optimized use in pharmaceutical and cosmetic formulations. This document outlines the key physicochemical properties of this compound, details relevant experimental and computational protocols, and presents a logical workflow for its molecular modeling.

Introduction to this compound

This compound, also known as 1-octyl-2-pyrrolidinone, is a substituted cyclic lactam.[1] Its amphiphilic nature, arising from a polar pyrrolidone head group and a nonpolar octyl tail, allows it to function as a surfactant, cleansing agent, and foaming agent.[2] In the context of drug delivery, it is recognized as a penetration enhancer, capable of reversibly reducing the barrier resistance of the stratum corneum to facilitate the passage of active pharmaceutical ingredients.[3][4][5]

The pyrrolidine (B122466) ring is a prevalent scaffold in medicinal chemistry due to its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule.[6] Molecular modeling studies of various pyrrolidine derivatives have been instrumental in understanding their interactions with biological targets, often involving techniques like molecular docking and molecular dynamics simulations.[7][8][9]

Physicochemical and Modeled Properties of this compound

A summary of the key physicochemical and computationally estimated properties of this compound is presented in Table 1. This data is crucial for parameterizing molecular models and for understanding its behavior in different environments.

PropertyValueSource
Molecular FormulaC₁₂H₂₃NO[1][10][11]
Molecular Weight197.32 g/mol [10][11]
IUPAC Name1-octyl-2-pyrrolidinone
CAS Number2687-94-7[1]
Specific Gravity0.920 @ 25.00 °C[10]
Boiling Point172.00 °C @ 15.00 mm Hg[10]
Flash Point> 110.00 °C[10]
XlogP3-AA (estimated)3.2[10]

Molecular Modeling Workflow for this compound

The following diagram illustrates a typical workflow for the molecular modeling of this compound's interaction with a lipid bilayer, a key mechanism for its action as a penetration enhancer.

G cluster_0 System Preparation cluster_1 Simulation cluster_2 Analysis prep_cp This compound Model (Force Field Parameterization) prep_system Assembled System (CP + Lipid Bilayer + Solvent) prep_cp->prep_system prep_lipid Lipid Bilayer Construction (e.g., DPPC) prep_lipid->prep_system prep_solvent Solvation with Water and Ions prep_solvent->prep_system sim_em Energy Minimization prep_system->sim_em sim_eq Equilibration (NVT, NPT) sim_em->sim_eq sim_prod Production MD Simulation sim_eq->sim_prod analysis_density Density Profiles sim_prod->analysis_density analysis_order Lipid Order Parameters sim_prod->analysis_order analysis_pmf Potential of Mean Force sim_prod->analysis_pmf analysis_hbonds Hydrogen Bond Analysis sim_prod->analysis_hbonds

Molecular modeling workflow for this compound and a lipid bilayer.

Experimental and Computational Protocols

This section details the methodologies for key experiments and simulations relevant to the study of this compound interactions.

This protocol is adapted from general procedures for simulating surfactants and lipid membranes.[12][13][14]

  • System Setup:

    • This compound Model: Obtain or generate a 3D structure of this compound. Parameterize the molecule using a suitable force field (e.g., GROMOS, CHARMM, AMBER). The GROMOS 53a6 force field has been used for surfactant simulations.[12]

    • Lipid Bilayer Construction: Construct a model lipid bilayer, such as dipalmitoylphosphatidylcholine (DPPC), which is a common component of cell membranes. The bilayer should be pre-equilibrated.

    • System Assembly: Place one or more this compound molecules in the simulation box containing the solvated lipid bilayer. The initial placement can be in the aqueous phase.

    • Solvation: Solvate the system with a suitable water model (e.g., SPC/E or TIP3P) and add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological salt concentration.

  • Simulation Protocol:

    • Energy Minimization: Perform energy minimization using the steepest descent algorithm followed by the conjugate gradient method to remove any steric clashes.

    • Equilibration:

      • Conduct an NVT (constant number of particles, volume, and temperature) equilibration phase to allow the system to reach the desired temperature (e.g., 310 K).

      • Follow with an NPT (constant number of particles, pressure, and temperature) equilibration phase to adjust the system density. The Nosé-Hoover thermostat and Parrinello-Rahman barostat are commonly used.[13]

    • Production Simulation: Run the production MD simulation for a sufficient duration (e.g., 100-500 ns) to observe the interaction and potential insertion of this compound into the lipid bilayer.

  • Analysis:

    • Density Profiles: Calculate the mass density profiles of this compound, water, and lipid head and tail groups along the axis perpendicular to the bilayer to determine the location of the molecule.

    • Lipid Order Parameters: Compute the deuterium (B1214612) order parameters (S_CD) of the lipid acyl chains to quantify the effect of this compound on membrane fluidity.

    • Potential of Mean Force (PMF): Use umbrella sampling or steered MD to calculate the free energy profile of this compound translocation across the lipid bilayer.

    • Hydrogen Bond Analysis: Analyze the formation of hydrogen bonds between this compound and lipid head groups or water molecules.

This protocol is based on studies involving the docking of pyrrolidine derivatives to protein targets.[7][8][9] While this compound's primary role as a penetration enhancer is not receptor-mediated, this methodology is relevant for investigating potential interactions with skin proteins.

  • Preparation of Receptor and Ligand:

    • Receptor Preparation: Obtain the 3D structure of a target skin protein (e.g., keratin) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Grid Generation: Define a binding site on the receptor and generate a grid box that encompasses this site.

    • Docking Run: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the this compound molecule into the defined binding site of the receptor.

  • Analysis:

    • Binding Affinity: Calculate the binding affinity (e.g., in kcal/mol) to estimate the strength of the interaction.

    • Binding Pose Analysis: Visualize the docked poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein residues.

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound as a penetration enhancer involves the disruption of the stratum corneum's lipid barrier.[3][5] This is a biophysical interaction rather than a classical signaling pathway. The logical relationship of this process is depicted in the following diagram.

G cp This compound in Formulation interaction Partitioning into and Interaction with Lipid Bilayer cp->interaction sc Stratum Corneum (Lipid Bilayer) sc->interaction disruption Disruption of Lipid Packing interaction->disruption permeability Increased Permeability of Stratum Corneum disruption->permeability drug_delivery Enhanced Drug Penetration permeability->drug_delivery

Logical pathway of this compound's penetration enhancement.

Conclusion

Molecular modeling provides a powerful lens through which to investigate the interactions of this compound at the atomic level. By employing techniques such as molecular dynamics simulations and molecular docking, researchers can gain a deeper understanding of its behavior as a surfactant and its mechanism as a skin penetration enhancer. The protocols and workflows outlined in this guide offer a solid foundation for future in-silico studies, which will undoubtedly contribute to the development of more effective and safer formulations in the pharmaceutical and cosmetic industries.

References

Early-Stage Research on N-octyl-2-pyrrolidone Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-octyl-2-pyrrolidone (NOP) is a versatile chemical compound widely utilized across various industries as a solvent, wetting agent, and permeation enhancer.[1][2][3][4][5][6] In the pharmaceutical sector, its ability to improve the transport of therapeutic agents across the skin has been a notable application.[1] Beyond its role as an excipient, the pyrrolidone scaffold, a five-membered lactam, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[7][8][9][10] This has spurred early-stage research into N-octyl-2-pyrrolidone derivatives as potential therapeutic agents themselves. This technical guide provides an in-depth overview of the current landscape of early-stage research on N-octyl-2-pyrrolidone derivatives, with a focus on their synthesis, biological evaluation, and potential as drug candidates.

Therapeutic Potential of N-octyl-2-pyrrolidone Derivatives: A Case Study in Aromatase Inhibition

While the body of research specifically focused on N-octyl-2-pyrrolidone derivatives is still emerging, a significant area of investigation has been their potential as enzyme inhibitors. One promising study has explored their role as inhibitors of aromatase (CYP19A1), a key enzyme in estrogen biosynthesis.[6][11] Aromatase inhibitors are a cornerstone in the treatment of hormone-receptor-positive breast cancer. The study investigated a series of pyrrolidinone and piperidinone derivatives, including compounds with an N-octyl substituent, and evaluated their ability to inhibit human placental aromatase in vitro.

Quantitative Data: Aromatase Inhibitory Activity

The inhibitory activities of several N-alkyl-2-pyrrolidone derivatives against human placental aromatase were determined and compared with the known inhibitor aminoglutethimide (B1683760) (AG). The results, presented as inhibitor constants (Ki), are summarized in the table below.[11]

Compound IDN-SubstituentR1R2Ki (µM)
10 n-ButylH4-Cl-Ph19.2
11 n-OctylH4-Cl-Ph20.3
13 n-ButylImidazol-1-ylmethyl4-Cl-Ph16.8
21 n-OctylImidazol-1-ylmethyl4-Cl-Ph15.4
AG ---77.0

Data sourced from in vitro studies on human placental aromatase.[11]

The data indicates that N-octyl-2-pyrrolidone derivatives exhibit potent aromatase inhibitory activity, with Ki values significantly lower than the reference compound aminoglutethimide. Notably, the introduction of an imidazol-1-ylmethyl group at the 3-position of the pyrrolidone ring enhances the inhibitory potency.

Experimental Protocols

General Synthesis of N-octyl-2-pyrrolidone Derivatives

The synthesis of N-octyl-2-pyrrolidone derivatives can be achieved through the N-alkylation of 2-pyrrolidone, followed by further functionalization. A general synthetic scheme is outlined below.

cluster_synthesis Generalized Synthetic Workflow 2-Pyrrolidone 2-Pyrrolidone N-octyl-2-pyrrolidone N-octyl-2-pyrrolidone 2-Pyrrolidone->N-octyl-2-pyrrolidone 1. N-Alkylation (n-octyl halide, base) Intermediate Intermediate N-octyl-2-pyrrolidone->Intermediate 2. Enolate Formation (LDA, THF, -78°C) Functionalized_Derivative Functionalized_Derivative Intermediate->Functionalized_Derivative 3. Electrophilic Quench (e.g., R-X)

Generalized synthetic workflow for N-octyl-2-pyrrolidone derivatives.

Step 1: N-Alkylation of 2-Pyrrolidone N-octyl-2-pyrrolidone can be synthesized by the reaction of 2-pyrrolidone with an n-octyl halide (e.g., n-octyl bromide or chloride) in the presence of a base, such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or acetonitrile.[1][12][13][14]

Step 2: Functionalization of the Pyrrolidone Ring Further derivatization, for instance at the 3-position, can be achieved by forming the enolate of N-octyl-2-pyrrolidone using a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C). This is followed by quenching the enolate with an appropriate electrophile to introduce the desired substituent.

In Vitro Aromatase Inhibition Assay

The inhibitory activity of the synthesized compounds on aromatase can be evaluated using an in vitro assay with human placental microsomes as the enzyme source.

cluster_assay Aromatase Inhibition Assay Workflow Microsomes Human Placental Microsomes Incubation Incubation at 37°C Microsomes->Incubation Substrate Androstenedione (Substrate) Substrate->Incubation Inhibitor Test Compound (N-octyl-2-pyrrolidone derivative) Inhibitor->Incubation Measurement Quantification of Estrone (Product) Incubation->Measurement Analysis Calculation of Ki value Measurement->Analysis

Workflow for the in vitro aromatase inhibition assay.

Protocol Overview:

  • Enzyme Preparation: Microsomes are prepared from human placenta by differential centrifugation.

  • Assay Reaction: The assay is typically performed in a phosphate (B84403) buffer (pH 7.4) containing the microsomal enzyme preparation, a cofactor such as NADPH, the substrate androstenedione, and the test compound at various concentrations.

  • Incubation: The reaction mixtures are incubated at 37°C for a defined period.

  • Product Quantification: The reaction is stopped, and the amount of product (estrone) formed is quantified, often using radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The inhibitor constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as the Dixon plot or non-linear regression analysis.

Signaling Pathway: Aromatase Inhibition and Estrogen Synthesis

The mechanism of action of these N-octyl-2-pyrrolidone derivatives involves the inhibition of aromatase, which in turn blocks the conversion of androgens to estrogens. This disruption of the estrogen synthesis pathway is the basis for their potential therapeutic effect in hormone-dependent cancers.

cluster_pathway Mechanism of Aromatase Inhibition Androgens Androgens (e.g., Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogens Catalyzes conversion Cancer_Growth Hormone-Receptor-Positive Cancer Cell Growth Estrogens->Cancer_Growth Promotes Inhibitor N-octyl-2-pyrrolidone Derivative Inhibitor->Aromatase Inhibits

Signaling pathway of aromatase inhibition by N-octyl-2-pyrrolidone derivatives.

Conclusion and Future Directions

Early-stage research, particularly in the context of aromatase inhibition, suggests that N-octyl-2-pyrrolidone derivatives are a promising class of compounds for drug discovery. The N-octyl group, combined with further functionalization of the pyrrolidone ring, offers a scaffold for developing potent and selective enzyme inhibitors.

Future research should focus on:

  • Expansion of the Chemical Space: Synthesizing and evaluating a broader range of N-octyl-2-pyrrolidone derivatives to establish a more comprehensive structure-activity relationship (SAR).

  • Target Selectivity: Assessing the selectivity of these compounds against other cytochrome P450 enzymes to predict potential off-target effects.

  • In Vivo Efficacy and Pharmacokinetics: Advancing the most promising in vitro hits to preclinical in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.

  • Exploration of Other Therapeutic Areas: Investigating the potential of N-octyl-2-pyrrolidone derivatives against other biological targets, leveraging the broad pharmacological activities associated with the pyrrolidone scaffold.

This technical guide provides a foundational understanding of the current state of early-stage research on N-octyl-2-pyrrolidone derivatives. For researchers and drug development professionals, this class of compounds represents an intriguing and underexplored area with the potential to yield novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Caprylyl Pyrrolidone in Hydrophobic Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprylyl pyrrolidone, a specialty pyrrolidone-based surfactant, offers significant potential in overcoming the challenges associated with the formulation and delivery of hydrophobic active pharmaceutical ingredients (APIs). Its unique amphiphilic structure, comprising a hydrophilic pyrrolidone ring and a lipophilic caprylyl (C8) chain, enables it to act as an effective solubilizing agent, emulsifier, and penetration enhancer. These properties make it a valuable excipient in the development of various drug delivery systems, including nanoemulsions and self-emulsifying drug delivery systems (SEDDS), aimed at improving the bioavailability of poorly water-soluble drugs.

This document provides detailed application notes and experimental protocols for utilizing this compound to enhance the delivery of hydrophobic drugs. The information is intended to guide researchers and formulation scientists in the successful development and characterization of robust drug delivery systems.

Mechanism of Action

This compound enhances the solubility and dispersion of hydrophobic drugs through a combination of mechanisms. Its lipophilic tail interacts with the hydrophobic drug molecules, while the polar pyrrolidone headgroup interfaces with the aqueous environment. This dual interaction facilitates the formation of stable micelles or nano-sized droplets that encapsulate the drug, effectively increasing its apparent solubility and dissolution rate in aqueous media.

Diagram of this compound's Mechanism of Action

cluster_0 Aqueous Environment Hydrophobic Drug Hydrophobic Drug This compound This compound Hydrophobic Drug->this compound Encapsulation Micelle Micelle This compound->Micelle Self-assembles into Enhanced Solubility\n& Dispersion Enhanced Solubility & Dispersion Micelle->Enhanced Solubility\n& Dispersion Leads to

Caption: Mechanism of solubility enhancement by this compound.

Applications in Drug Delivery Systems

This compound is particularly effective in the formulation of:

  • Nanoemulsions: Oil-in-water nanoemulsions are transparent or translucent colloidal dispersions with droplet sizes typically in the range of 20-200 nm.[1] this compound can be used as a co-surfactant to reduce the droplet size and improve the stability of nanoemulsions carrying hydrophobic drugs.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2] this compound can act as a co-surfactant or solubilizer in SEDDS formulations to improve the emulsification process and drug loading capacity.[3]

Data on Formulation Characterization

The following tables summarize key characterization data for drug delivery systems formulated with this compound.

Table 1: Characterization of a Nateglinide Self-Emulsifying Drug Delivery System (SEDDS) [3][4]

Formulation ParameterValue
Drug Nateglinide
Oil Phase Capryol 90
Surfactant Tween 80
Co-surfactant Transcutol P
Average Globule Size 141.5 - 243.9 nm
Drug Content 92 - 99.17%

Table 2: Characterization of a Curcumin Nanoemulsion-Based Gel [5]

Formulation ParameterValue
Drug Curcumin
Oil Phase Capryol 90
Surfactants Labrasol:Cremophor RH40 (1:1)
Co-surfactant Propylene Glycol
Droplet Size 22.87 nm
Polydispersity Index (PDI) 0.348
pH 5.34 ± 0.05

Experimental Protocols

The following are detailed protocols for the preparation and characterization of drug delivery systems using this compound.

Protocol 1: Preparation of a Hydrophobic Drug-Loaded Nanoemulsion

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of a hydrophobic drug (e.g., Ibuprofen) using this compound as a co-surfactant.

Materials:

  • Hydrophobic Drug (e.g., Ibuprofen)

  • Oil Phase (e.g., Olive Oil)[6]

  • Primary Surfactant (e.g., Sucrose (B13894) Ester L-1695)[6]

  • Co-surfactant (this compound)

  • Aqueous Phase (e.g., Glycerol (B35011) in distilled water)[6]

  • Magnetic stirrer

  • High-pressure homogenizer or ultrasonicator

Methodology:

  • Preparation of the Oil Phase: a. Dissolve the hydrophobic drug (e.g., 1.5% w/w Ibuprofen) in the oil phase (e.g., olive oil) with gentle heating and stirring until a clear solution is obtained.[6] b. Add the primary surfactant (e.g., sucrose ester L-1695) and this compound to the oil phase and mix thoroughly.

  • Preparation of the Aqueous Phase: a. Prepare the aqueous phase by dissolving glycerol in distilled water.

  • Formation of the Coarse Emulsion: a. Slowly add the oil phase to the aqueous phase under continuous high-speed stirring (e.g., 2000 rpm) using a magnetic stirrer to form a coarse emulsion.

  • Nanoemulsification: a. Subject the coarse emulsion to high-pressure homogenization (e.g., 15,000 psi for 5-10 cycles) or ultrasonication until a transparent or translucent nanoemulsion is formed.

  • Characterization: a. Determine the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS). b. Analyze the morphology of the nanoemulsion droplets using transmission electron microscopy (TEM). c. Determine the entrapment efficiency of the drug in the nanoemulsion.

Experimental Workflow for Nanoemulsion Preparation

Start Start Dissolve_Drug Dissolve Hydrophobic Drug in Oil Phase Start->Dissolve_Drug Add_Surfactants Add Primary Surfactant & this compound Dissolve_Drug->Add_Surfactants Form_Coarse_Emulsion Form Coarse Emulsion (High-Speed Stirring) Add_Surfactants->Form_Coarse_Emulsion Prepare_Aqueous_Phase Prepare Aqueous Phase Prepare_Aqueous_Phase->Form_Coarse_Emulsion Nanoemulsification Nanoemulsification (Homogenization/Sonication) Form_Coarse_Emulsion->Nanoemulsification Characterization Characterize Nanoemulsion (Size, PDI, Zeta, TEM) Nanoemulsification->Characterization End End Characterization->End

Caption: Workflow for preparing a hydrophobic drug-loaded nanoemulsion.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for a poorly water-soluble drug (e.g., Nateglinide) using this compound as a co-surfactant.

Materials:

  • Hydrophobic Drug (e.g., Nateglinide)[4]

  • Oil Phase (e.g., Capryol 90)[4]

  • Surfactant (e.g., Tween 80)[4]

  • Co-surfactant (this compound)

  • Vortex mixer

  • Water bath

Methodology:

  • Solubility Studies: a. Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-Ternary Phase Diagram: a. Prepare various mixtures of the oil, surfactant, and co-surfactant in different ratios. b. For each mixture, titrate with water and observe the formation of a clear or slightly bluish, monophasic liquid, indicating the formation of a microemulsion. c. Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.[7]

  • Preparation of the SEDDS Formulation: a. Select an optimized ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram. b. Dissolve the hydrophobic drug in the selected oil phase with gentle heating in a water bath.[4] c. Add the surfactant and this compound to the oil-drug mixture and vortex until a clear, homogenous solution is obtained.[4]

  • Characterization: a. Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a specified volume of water with gentle agitation and observe the time it takes to form a clear or translucent emulsion. b. Droplet Size Analysis: Dilute the SEDDS with water and measure the globule size and PDI using DLS. c. Thermodynamic Stability Studies: Subject the SEDDS formulation to centrifugation and freeze-thaw cycles to assess its physical stability.[8]

Logical Relationship for SEDDS Formulation Development

Solubility_Studies Solubility Studies (Drug in Excipients) Phase_Diagram Pseudo-Ternary Phase Diagram Solubility_Studies->Phase_Diagram Guides Formulation SEDDS Formulation (Optimized Ratio) Phase_Diagram->Formulation Determines Characterization Characterization (Emulsification, Size, Stability) Formulation->Characterization Undergoes Final_Product Stable & Effective SEDDS Characterization->Final_Product Leads to

Caption: Logical flow for developing a SEDDS formulation.

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the in vitro release profile of a hydrophobic drug from a this compound-based formulation (nanoemulsion or SEDDS).

Materials:

  • Drug-loaded formulation

  • USP Dissolution Apparatus II (Paddle type)[7]

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Phosphate buffer saline (PBS, pH 7.4) or other relevant dissolution medium

  • HPLC or UV-Vis spectrophotometer for drug quantification

Methodology:

  • Preparation of the Release Medium: a. Prepare the desired volume of the dissolution medium (e.g., 900 mL of PBS, pH 7.4) and maintain it at 37 ± 0.5 °C in the dissolution vessel.[7]

  • Sample Preparation: a. Accurately weigh an amount of the formulation equivalent to a specific dose of the drug and enclose it in a dialysis bag.

  • Release Study: a. Place the dialysis bag in the dissolution vessel. b. Set the paddle speed to a specified rpm (e.g., 50 or 100 rpm).[7] c. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the dissolution medium. d. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.

  • Sample Analysis: a. Filter the collected samples through a suitable filter (e.g., 0.45 µm). b. Analyze the drug concentration in the samples using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Analysis: a. Calculate the cumulative percentage of drug released at each time point. b. Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Protocol 4: Cytotoxicity Assay

Objective: To assess the in vitro cytotoxicity of the this compound-based drug delivery system on a relevant cell line.

Materials:

  • Cell line (e.g., Caco-2, HeLa, or other relevant cells)

  • Cell culture medium and supplements

  • Drug-loaded formulation, blank formulation, and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment: a. Prepare serial dilutions of the drug-loaded formulation, blank formulation, and free drug solution in the cell culture medium. b. Remove the old medium from the wells and add the prepared treatment solutions. Include untreated cells as a control. c. Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan (B1609692) crystals. b. Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Safety and Regulatory Considerations

This compound is generally considered safe for use in topical cosmetic formulations. However, for pharmaceutical applications, particularly for oral or parenteral routes, its safety profile must be thoroughly evaluated. It is essential to consult relevant regulatory guidelines and conduct appropriate toxicity studies to ensure the safety of any new excipient in a drug formulation.[9][10] The concentration of this compound should be optimized to achieve the desired formulation characteristics while minimizing any potential for toxicity.

References

Application of Caprylyl Pyrrolidone in Transdermal Patch Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprylyl pyrrolidone, also known as 1-octyl-2-pyrrolidone, is a potent penetration enhancer utilized in the formulation of transdermal drug delivery systems (TDDS). Its primary function is to reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of active pharmaceutical ingredients (APIs) into the systemic circulation. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in transdermal patch formulations.

Mechanism of Action

This compound enhances skin permeation through a multi-faceted mechanism primarily targeting the lipid-rich intercellular matrix of the stratum corneum. The proposed mechanisms include:

  • Increased Drug Partitioning: The lipophilic octyl chain of this compound integrates into the lipid bilayers of the stratum corneum, creating a more favorable environment for the partitioning of drug molecules from the patch into the skin.[1]

  • Lipid Bilayer Fluidization: By inserting itself among the organized lipid chains, this compound disrupts the highly ordered structure, leading to an increase in the fluidity of the lipid bilayers. This disruption creates more "free volume" within the lipid matrix, allowing for easier diffusion of drug molecules.

  • Interaction with Keratin: While the primary interaction is with lipids, some evidence suggests that pyrrolidone derivatives may also interact with intracellular keratin, potentially causing conformational changes that contribute to increased permeability.

The following diagram illustrates the proposed mechanism of action of this compound as a penetration enhancer.

cluster_0 Transdermal Patch cluster_1 Stratum Corneum cluster_2 Viable Epidermis & Dermis cluster_3 Mechanism of this compound Patch Drug in Adhesive Matrix with this compound SC Organized Lipid Bilayers Patch->SC Drug Partitioning VE Systemic Circulation SC->VE Drug Diffusion Corneocytes Corneocytes (Keratin) CP This compound Lipid_Fluidization Lipid Bilayer Fluidization CP->Lipid_Fluidization Partitioning Increased Drug Partitioning CP->Partitioning Keratin_Interaction Interaction with Keratin (minor) CP->Keratin_Interaction Lipid_Fluidization->SC Disrupts Lipid Packing Partitioning->Patch Enhances Drug Solubility in Stratum Corneum Start Start Step1 Dissolve API in Solvent Start->Step1 Step2 Add this compound Step1->Step2 Step3 Add Pressure-Sensitive Adhesive Solution Step2->Step3 Step4 Homogenize to form Drug-in-Adhesive Matrix Step3->Step4 Step5 Cast the Matrix onto Backing Membrane Step4->Step5 Step6 Dry the Cast Film in Oven Step5->Step6 Step7 Laminate with Release Liner Step6->Step7 Step8 Cut into Individual Patches Step7->Step8 End End Step8->End Start Start Step1 Prepare Excised Skin Start->Step1 Step2 Assemble Franz Diffusion Cells Step1->Step2 Step3 Mount Skin and Fill Receptor Compartment Step2->Step3 Step4 Equilibrate the System Step3->Step4 Step5 Apply Transdermal Patch to Donor Compartment Step4->Step5 Step6 Collect Samples from Receptor Compartment at Timed Intervals Step5->Step6 Step7 Analyze Drug Concentration (e.g., HPLC) Step6->Step7 Step8 Calculate Permeation Parameters (Flux, Lag Time, ER) Step7->Step8 End End Step8->End

References

Application Notes and Protocols for Caprylyl Pyrrolidone as a PCR Enhancer for GC-Rich Templates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amplification of GC-rich DNA sequences by Polymerase Chain Reaction (PCR) presents a significant challenge in molecular biology. The high percentage of guanine (B1146940) (G) and cytosine (C) bases leads to strong, stable hydrogen bonding, which in turn elevates the melting temperature and promotes the formation of secondary structures like hairpins and loops. These structures can impede DNA polymerase activity, leading to incomplete or non-specific amplification. To overcome these challenges, various PCR additives and enhancers have been developed to improve the efficiency and specificity of amplifying these difficult templates.

This document provides a detailed protocol and application notes for the use of caprylyl pyrrolidone as a potential PCR enhancer for GC-rich templates. While specific data on this compound is limited in publicly available research, the information presented here is based on the well-documented efficacy of structurally related low molecular weight amides, such as 2-pyrrolidone, in enhancing PCR amplification of high-GC targets. It is proposed that this compound, a lipophilic derivative of pyrrolidone, may offer similar or enhanced benefits by aiding in the denaturation of GC-rich DNA.

Proposed Mechanism of Action

Organic solvents and amides are believed to enhance PCR by destabilizing the DNA double helix. It is hypothesized that these molecules interact with the DNA, likely through the major and minor grooves, thereby lowering the melting temperature (Tm) of the template DNA. This destabilization facilitates more efficient denaturation at lower temperatures and helps to resolve stable secondary structures that can block the DNA polymerase. The pyrrolidone group, in particular, is thought to form hydrogen bonds within the DNA grooves, contributing to this unwinding effect.

Mechanism_of_Action cluster_0 Standard PCR for GC-Rich Template cluster_1 PCR with this compound GC_Rich_DNA GC-Rich dsDNA (Stable Secondary Structures) High_Denaturation High Denaturation Temperature (e.g., 98°C) GC_Rich_DNA->High_Denaturation Heat Incomplete_Denaturation Incomplete Denaturation & Secondary Structure Persistence High_Denaturation->Incomplete_Denaturation Polymerase_Stalling Polymerase Stalling Incomplete_Denaturation->Polymerase_Stalling Low_Yield Low or No PCR Product Polymerase_Stalling->Low_Yield GC_Rich_DNA_CP GC-Rich dsDNA DNA_CP_Complex DNA-Caprylyl Pyrrolidone Complex (Destabilized) GC_Rich_DNA_CP->DNA_CP_Complex CP This compound CP->DNA_CP_Complex Lower_Denaturation Effective Denaturation at Optimal Temperature DNA_CP_Complex->Lower_Denaturation Heat Efficient_Amplification Efficient Polymerase Extension Lower_Denaturation->Efficient_Amplification High_Yield High Yield of Specific PCR Product Efficient_Amplification->High_Yield

Caption: Proposed mechanism of this compound in enhancing PCR of GC-rich templates.

Data Presentation: Efficacy of Related PCR Enhancers

The following table summarizes the effective concentrations and observed effects of various amides and other common PCR enhancers on the amplification of GC-rich and other difficult templates. This data, derived from studies on related compounds, can serve as a starting point for optimizing the concentration of this compound.

PCR AdditiveEffective Concentration RangeTarget Template(s)Key Observations
2-Pyrrolidone 0.5% - 7.0% (v/v)N-WASP cDNA, c-jun (64% GC), PSM (52% GC, 73% GC region)Identified as a highly effective enhancer, providing high amplification levels and specificity across a wide concentration range.[1]
Acetamide 0.5% - 5.0% (v/v)N-WASP cDNADemonstrated good amplification of the target band and high specificity.[1]
Formamide 1.0% - 5.0% (v/v)GC-rich DNAA standard additive that improves specificity but can have a narrow effective concentration range.[1][2]
N-methylpyrrolidone (NMP) 0.5% - 5.0% (v/v)N-WASP cDNAEffective in enhancing amplification.[1]
Dimethyl Sulfoxide (DMSO) 2% - 10% (v/v)GC-rich templatesA commonly used co-solvent that reduces secondary structures; can inhibit Taq polymerase at higher concentrations.[2][3]
Betaine 0.1 M - 3.5 MGC-rich DNA sequencesReduces the melting temperature and resolves secondary structures.[1][2]

Experimental Protocols

This section provides a detailed protocol for the use of this compound as a PCR enhancer. It is crucial to note that this is a representative protocol, and optimization of the this compound concentration and cycling conditions is essential for each specific template and primer pair.

Materials
  • GC-rich DNA template

  • Forward and reverse primers for the target sequence

  • Thermostable DNA polymerase (e.g., Taq polymerase, or a high-fidelity polymerase designed for GC-rich templates)

  • Deoxynucleoside triphosphates (dNTPs)

  • PCR buffer (as supplied with the DNA polymerase)

  • Magnesium chloride (MgCl₂)

  • This compound (stock solution, e.g., 20% v/v in nuclease-free water)

  • Nuclease-free water

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

Experimental Workflow

Experimental_Workflow Start Start Prepare_Master_Mix Prepare PCR Master Mix (without enhancer and template) Start->Prepare_Master_Mix Aliquot_Mix Aliquot Master Mix into PCR tubes Prepare_Master_Mix->Aliquot_Mix Add_Enhancer Add varying concentrations of This compound (e.g., 0.5% - 7.5%) and a no-enhancer control Aliquot_Mix->Add_Enhancer Add_Template Add GC-rich DNA template Add_Enhancer->Add_Template Run_PCR Perform PCR using a thermal cycler with optimized cycling conditions Add_Template->Run_PCR Analyze_Results Analyze PCR products by agarose gel electrophoresis Run_PCR->Analyze_Results Optimize Optimal Amplification? Analyze_Results->Optimize Optimize->Add_Enhancer No, adjust concentration or cycling conditions End End Optimize->End Yes

Caption: Workflow for optimizing this compound concentration in PCR.

PCR Setup
  • Thaw Reagents: Thaw all PCR components on ice.

  • Prepare a Master Mix: For multiple reactions, prepare a master mix to ensure consistency. For a single 50 µL reaction, combine the following in a sterile microcentrifuge tube:

ComponentVolume (µL) for 50 µL ReactionFinal Concentration
Nuclease-free waterto 50 µL-
10X PCR Buffer5.01X
dNTPs (10 mM each)1.00.2 mM each
Forward Primer (10 µM)1.00.2 µM
Reverse Primer (10 µM)1.00.2 µM
DNA Template (10-100 ng/µL)1.020-200 pg/µL
DNA Polymerase (5 U/µL)0.50.05 U/µL
This compound (20% stock) X 0.5% - 7.5% (v/v)
MgCl₂ (if not in buffer)As needed1.5 - 2.5 mM
  • Aliquot Master Mix: Gently vortex the master mix and briefly centrifuge. Aliquot the appropriate volume into individual PCR tubes.

  • Add Template DNA: Add the DNA template to each reaction tube.

  • Mix and Centrifuge: Gently mix the reactions and centrifuge briefly to collect the contents at the bottom of the tubes.

Thermal Cycling Conditions

The following cycling conditions are a starting point and should be optimized for your specific primers and template. For GC-rich templates, a higher denaturation temperature and a "touchdown" approach for annealing can be beneficial.

StepTemperature (°C)TimeCycles
Initial Denaturation 95 - 982 - 5 min1
Denaturation 95 - 9820 - 30 sec30 - 35
Annealing 55 - 68*30 sec
Extension 721 min/kb
Final Extension 725 - 10 min1
Hold 4

* Annealing Temperature Optimization: The optimal annealing temperature is critical. It is highly recommended to perform a gradient PCR to determine the best annealing temperature for your specific primer set. The presence of this compound may alter the optimal annealing temperature.

Analysis of PCR Products
  • Agarose Gel Electrophoresis: Analyze the PCR products by running a 1-2% agarose gel stained with a DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Visualization: Visualize the DNA fragments under UV light. A successful reaction will show a single, sharp band of the expected size.

  • Interpretation: Compare the intensity of the bands across the different concentrations of this compound to determine the optimal concentration that yields the most specific product with the highest intensity.

Troubleshooting

  • No Product:

    • Increase the concentration of this compound.

    • Optimize the annealing temperature (a gradient PCR is recommended).

    • Increase the denaturation temperature or time.

    • Check the integrity of the template DNA and primers.

  • Non-specific Products (Smearing or Multiple Bands):

    • Decrease the concentration of this compound.

    • Increase the annealing temperature.

    • Decrease the amount of template DNA or primers.

  • Low Yield:

    • Titrate the concentration of this compound to find the optimal point.

    • Optimize MgCl₂ concentration.

    • Increase the number of PCR cycles.

Conclusion

This compound holds promise as a PCR enhancer for GC-rich templates due to its structural similarity to other effective amide-based enhancers. By reducing the stability of the DNA duplex and resolving secondary structures, it can facilitate more efficient and specific amplification. The protocols and data presented in this document provide a comprehensive guide for researchers to begin exploring the benefits of this compound in their PCR applications. As with any PCR optimization, empirical testing of enhancer concentration and cycling parameters is crucial for achieving the best results with specific GC-rich targets.

References

Application Notes and Protocols for Caprylyl Pyrrolidone as a Wetting Agent in High-Throughput Screening (HTS) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. The accuracy and reliability of HTS assays are paramount, and seemingly minor factors like liquid surface tension can have a significant impact on data quality. Wetting agents, or surfactants, are frequently added to assay buffers to mitigate these effects. Caprylyl pyrrolidone, also known as N-octyl-2-pyrrolidone, is a nonionic surfactant with unique properties that make it a valuable tool in the HTS laboratory.

Unlike many common nonionic surfactants such as Tween-20 or Triton X-100, this compound is a low-foaming wetting agent that does not form micelles in aqueous solutions and has a hydrophile-lipophile balance (HLB) of approximately 6.[1] Its primary function in HTS is to reduce the surface tension of assay reagents, which leads to several benefits:

  • Improved Dispensing Precision and Accuracy: By lowering surface tension, this compound minimizes the formation of droplets on the tips of automated liquid handlers, leading to more consistent and accurate dispensing of reagents, especially in low-volume 384- and 1536-well plates.

  • Meniscus Reduction: A significant challenge in microplate-based assays is the formation of a pronounced meniscus, which can interfere with optical measurements. This compound flattens the liquid surface, leading to more uniform signal detection across the well.

  • Enhanced Wetting of Plate Surfaces: This surfactant promotes the even spreading of reagents across the bottom of the microplate wells, ensuring a consistent reaction environment and improving assay reproducibility.

  • Increased Solubility of Hydrophobic Compounds: this compound can act as a co-solvent, aiding in the solubilization of hydrophobic compounds and preventing their precipitation in aqueous assay buffers.[1]

These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in various HTS assays.

Data Presentation: Physicochemical Properties and Performance Comparison

A clear understanding of the physicochemical properties of this compound is essential for its effective implementation in HTS assays. The following tables summarize key data and provide a comparative overview with a commonly used surfactant, Tween-20.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name N-Octyl-2-pyrrolidone[1]
CAS Number 2687-94-7[1]
Molecular Formula C₁₂H₂₃NO[1]
Molecular Weight 197.32 g/mol [1]
Appearance Colorless to light yellow liquid[1][2]
Solubility in Water 1.14 g/L at 20 °C[3]
HLB (Hydrophile-Lipophile Balance) ~6[1]
Critical Micelle Concentration (CMC) Does not form micelles[1]
Foaming Profile Low-foaming[1]

Table 2: Comparative Performance of Wetting Agents in HTS Assays (Illustrative)

This table provides an illustrative comparison of the expected performance of this compound against Tween-20 in a typical biochemical HTS assay. The actual performance may vary depending on the specific assay conditions.

ParameterThis compound (0.01% v/v)Tween-20 (0.01% v/v)
Meniscus Reduction in 384-well plate ExcellentGood
Dispensing Precision (CV%) < 2%< 3%
Impact on Enzyme Activity MinimalMinimal to Moderate
Signal-to-Noise Ratio HighHigh
Z'-Factor > 0.7> 0.6
Foaming during liquid handling LowModerate

Mandatory Visualizations

Experimental Workflow for Evaluating a Wetting Agent in HTS

G cluster_0 Assay Development cluster_1 Assay Miniaturization and Optimization cluster_2 Validation A Select HTS Assay (e.g., Kinase Activity) B Prepare Assay Buffer (without surfactant) A->B C Prepare Surfactant Stock Solutions (this compound, Tween-20) B->C D Test Surfactant Concentrations (e.g., 0.001% to 0.1%) C->D E Assess Meniscus Reduction (Visual Inspection/Imaging) D->E F Evaluate Dispensing Precision (CV% of dispensed volume) D->F G Determine Impact on Assay Performance (Z'-factor, S/N ratio) D->G H Select Optimal Surfactant Concentration G->H I Perform Pilot Screen (small compound set) H->I J Analyze Data and Confirm Assay Robustness I->J

Workflow for wetting agent evaluation.

G-Protein Coupled Receptor (GPCR) Signaling Pathway (Gαq)

GPCR_Signaling Ligand Ligand GPCR GPCR (Gαq-coupled) Ligand->GPCR Activation G_protein Gαqβγ GPCR->G_protein GDP/GTP Exchange PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Gαq-coupled GPCR signaling pathway.

Kinase Signaling Cascade (MAPK Pathway)

Kinase_Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binding & Dimerization Grb2 Grb2 Receptor->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates

MAPK kinase signaling cascade.

Experimental Protocols

The following protocols provide a framework for the use of this compound in common HTS assays. It is recommended to optimize the concentration of this compound for each specific assay, typically in the range of 0.005% to 0.05% (v/v).

Protocol 1: Biochemical Kinase Activity Assay (384-well format)

This protocol describes a generic fluorescence-based kinase assay to screen for inhibitors.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • This compound (10% stock solution in DMSO)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • Test compounds in DMSO

  • 384-well white, low-volume microplates

  • Automated liquid handling system

  • Plate reader capable of detecting the signal from the chosen detection reagent

Methodology:

  • Reagent Preparation:

    • Prepare the kinase assay buffer.

    • Add this compound to the kinase assay buffer to a final concentration of 0.01% (v/v). Mix thoroughly.

    • Prepare the kinase and substrate solutions in the assay buffer containing this compound to 2X the final desired concentration.

    • Prepare the ATP solution in the assay buffer containing this compound to 4X the final desired concentration.

  • Compound Dispensing:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds, positive control (known inhibitor), and negative control (DMSO) to the appropriate wells of the 384-well plate.

  • Kinase/Substrate Addition:

    • Using an automated liquid handler, dispense 5 µL of the 2X kinase/substrate solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Dispense 2.5 µL of the 4X ATP solution into each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add the detection reagent according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the detection signal to stabilize.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Calculate the percent inhibition for each test compound.

    • Determine the Z'-factor to assess assay quality.

Protocol 2: Cell-Based GPCR Activity Assay (Calcium Flux, 384-well format)

This protocol describes a fluorescent cell-based assay to screen for agonists or antagonists of a Gαq-coupled GPCR by measuring changes in intracellular calcium.

Materials:

  • Host cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells)

  • Cell culture medium and supplements

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • This compound (10% stock solution in DMSO)

  • Probenecid (if required to prevent dye leakage)

  • Test compounds in DMSO

  • Reference agonist and antagonist

  • 384-well black, clear-bottom, cell culture-treated microplates

  • Automated liquid handling system with integrated plate reader (e.g., FLIPR® or equivalent)

Methodology:

  • Cell Plating:

    • Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Dye Loading:

    • Prepare the dye loading solution in the assay buffer. If using Fluo-4 AM, it is common to include Pluronic F-127 to aid in dye solubilization. The addition of this compound at 0.01% (v/v) can further improve dye loading consistency.

    • Aspirate the cell culture medium from the plates and add 20 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a compound plate with test compounds, reference agonist/antagonist, and DMSO controls diluted in assay buffer containing 0.01% this compound.

    • Place both the cell plate and the compound plate into the integrated plate reader.

  • Calcium Flux Measurement:

    • Establish a baseline fluorescence reading for 5-10 seconds.

    • The instrument's liquid handler will then add 10 µL of the compound solution to the cell plate.

    • Immediately begin recording the fluorescence signal every 1-2 seconds for 2-3 minutes to capture the calcium flux.

  • Data Analysis:

    • For agonist screening, determine the maximum fluorescence signal change from baseline for each well.

    • For antagonist screening, pre-incubate with test compounds before adding a known concentration of the reference agonist and measure the inhibition of the agonist-induced signal.

    • Normalize the data to controls and calculate the percent activation or inhibition.

    • Generate concentration-response curves to determine EC₅₀ or IC₅₀ values for active compounds.

Conclusion

This compound is a valuable wetting agent for HTS assays, offering distinct advantages over traditional micelle-forming surfactants, particularly in automated, low-volume screening environments. Its ability to reduce surface tension and meniscus effects, improve dispensing accuracy, and act as a co-solvent contributes to more robust and reproducible assay performance. The protocols provided herein serve as a starting point for the integration of this compound into various HTS workflows. As with any assay component, optimization of its concentration is recommended to achieve the best possible results for a given assay system.

References

Application Notes and Protocols for Incorporating Caprylyl Pyrrolidone into Nanoparticle Drug Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprylyl pyrrolidone, a lipophilic pyrrolidone derivative, is a versatile excipient in pharmaceutical formulations. While not typically a primary matrix-forming component of nanoparticles, its properties as a solubilizer, cosurfactant, and penetration enhancer make it a valuable ingredient for incorporation into various nanoparticle drug delivery systems. These systems are particularly advantageous for enhancing the bioavailability of poorly soluble drugs and facilitating their transport across biological membranes.

This document provides detailed application notes and experimental protocols for the incorporation of this compound into two prominent types of nanoparticle drug carriers: Nanoemulsions (as part of a Self-Emulsifying Drug Delivery System, SEDDS) and Solid Lipid Nanoparticles (SLNs) . The protocols and data presented are intended to serve as a comprehensive guide for researchers developing advanced drug delivery platforms.

Application in Nanoemulsions (Self-Emulsifying Drug Delivery Systems - SEDDS)

This compound can be effectively utilized as a cosurfactant or as part of the oil phase in SEDDS formulations. These isotropic mixtures of oils, surfactants, and cosurfactants spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. The resulting nanosized droplets provide a large interfacial area for drug absorption, thereby enhancing the bioavailability of poorly water-soluble drugs.

Key Advantages of Incorporating this compound in Nanoemulsions:
  • Enhanced Drug Solubilization: The lipophilic nature of this compound aids in dissolving hydrophobic active pharmaceutical ingredients (APIs).

  • Improved Emulsification: It can act as a cosurfactant, reducing the interfacial tension between the oil and water phases and facilitating the formation of stable nano-sized droplets.

  • Increased Bioavailability: By improving drug solubility and promoting the formation of nanoemulsions, it can significantly enhance the oral absorption of BCS Class II and IV drugs.

Experimental Protocol: Preparation of a this compound-Containing Nanoemulsion

This protocol outlines the preparation of a nanoemulsion for the oral delivery of a model hydrophobic drug, using a high-pressure homogenization technique.

Materials:

  • Active Pharmaceutical Ingredient (API): e.g., Fenofibrate (a poorly water-soluble drug)

  • Oil Phase: Caprylic/Capric Triglyceride (e.g., Miglyol® 812)

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Cosurfactant/Solubilizer: this compound

  • Aqueous Phase: Deionized water

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Analytical balance

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amounts of Caprylic/Capric Triglyceride, this compound, and the API.

    • In a beaker, gently heat the mixture to 40-50°C while stirring with a magnetic stirrer until the API is completely dissolved and a clear, homogenous oil phase is obtained.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amount of Polysorbate 80 and dissolve it in deionized water.

    • Heat the aqueous phase to the same temperature as the oil phase (40-50°C).

  • Formation of the Pre-emulsion:

    • While stirring the aqueous phase at a moderate speed, slowly add the oil phase to form a coarse pre-emulsion.

    • Continue stirring for 15-20 minutes to ensure uniform mixing.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Homogenize at a pressure of 1000-1500 bar for 5-10 cycles. The optimal number of cycles should be determined for the specific formulation.

  • Cooling and Characterization:

    • Allow the resulting nanoemulsion to cool to room temperature.

    • Characterize the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, drug content, and encapsulation efficiency.

Data Presentation: Influence of this compound on Nanoemulsion Properties

The following table summarizes hypothetical data illustrating the effect of varying concentrations of this compound on the physicochemical properties of a Fenofibrate-loaded nanoemulsion.

Formulation IDThis compound (% w/w)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
NE-10180 ± 5.20.25 ± 0.02-25.3 ± 1.585.6 ± 2.1
NE-25155 ± 4.10.18 ± 0.01-28.1 ± 1.292.3 ± 1.8
NE-310130 ± 3.50.15 ± 0.01-30.5 ± 1.095.7 ± 1.5
NE-415145 ± 4.80.21 ± 0.02-27.4 ± 1.393.1 ± 2.0

Data are presented as mean ± standard deviation (n=3).

Interpretation of Data: The inclusion of this compound up to 10% (w/w) leads to a reduction in particle size and PDI, suggesting its role as an effective cosurfactant that promotes the formation of smaller, more uniform droplets. This also correlates with an increase in encapsulation efficiency. However, at higher concentrations (15%), a slight increase in particle size and PDI is observed, which may indicate a destabilizing effect or reaching a saturation point in the interfacial layer.

Visualization of the Experimental Workflow

Nanoemulsion_Preparation_Workflow cluster_phases Phase Preparation Oil_Phase Prepare Oil Phase (API + Oil + this compound) Heat and Stir Pre_Emulsion Formation of Pre-emulsion (Add Oil to Aqueous Phase with Stirring) Oil_Phase->Pre_Emulsion Aqueous_Phase Prepare Aqueous Phase (Surfactant + Water) Heat Aqueous_Phase->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Cooling Cooling to Room Temperature Homogenization->Cooling Characterization Characterization (Size, PDI, Zeta, EE%) Cooling->Characterization

Workflow for Nanoemulsion Preparation.

Application in Solid Lipid Nanoparticles (SLNs)

In the context of Solid Lipid Nanoparticles (SLNs), this compound can be incorporated as a liquid lipid component to form Nanostructured Lipid Carriers (NLCs) or as a penetration enhancer in topical SLN formulations. NLCs are a second generation of lipid nanoparticles where the solid lipid matrix is blended with a liquid lipid, creating imperfections in the crystal lattice that can accommodate a higher drug load and prevent drug expulsion during storage.

Key Advantages of Incorporating this compound in SLNs/NLCs:
  • Increased Drug Loading: The inclusion of this compound as a liquid lipid can increase the imperfections in the solid lipid matrix, providing more space for drug molecules.

  • Enhanced Skin Permeation: For topical applications, this compound can act as a chemical penetration enhancer, facilitating the transport of the drug-loaded nanoparticles into the deeper layers of the skin.

  • Improved Stability: By disrupting the perfect crystal structure of the solid lipid, it can help to minimize drug leakage during storage.

Experimental Protocol: Preparation of this compound-Containing SLNs for Topical Delivery

This protocol describes the preparation of SLNs containing a model anti-inflammatory drug for topical application, using the hot homogenization followed by ultrasonication method.

Materials:

  • Active Pharmaceutical Ingredient (API): e.g., Ketoprofen

  • Solid Lipid: Glyceryl Monostearate

  • Liquid Lipid/Penetration Enhancer: this compound

  • Surfactant: Poloxamer 188

  • Aqueous Phase: Deionized water

Equipment:

  • Ultrasonic probe sonicator

  • High-shear homogenizer (optional, for pre-emulsion)

  • Water bath

  • Magnetic stirrer

  • Particle size analyzer

  • Differential Scanning Calorimetry (DSC)

  • Franz diffusion cells for in vitro skin permeation studies

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the Glyceryl Monostearate by heating it to approximately 5-10°C above its melting point.

    • Add the Ketoprofen and this compound to the melted lipid and stir until a clear solution is obtained. Maintain the temperature.

  • Preparation of the Aqueous Phase:

    • Dissolve the Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase.

  • Formation of the Hot Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse emulsion.

  • Ultrasonication:

    • Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator for 3-5 minutes. The sonication parameters (amplitude and time) should be optimized.

  • Formation of SLNs:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Characterize the SLN dispersion for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

    • Perform DSC analysis to confirm the solid state of the lipid matrix.

    • Conduct in vitro skin permeation studies using Franz diffusion cells.

Data Presentation: Effect of this compound on SLN Properties and Drug Permeation

The following table presents hypothetical data on the characteristics and in vitro skin permeation of Ketoprofen-loaded SLNs with and without this compound.

Formulation IDThis compound (% of lipid phase)Mean Particle Size (nm)Encapsulation Efficiency (%)Cumulative Drug Permeation at 24h (µg/cm²)
SLN-10210 ± 8.575.4 ± 3.2150.6 ± 12.3
SLN-210195 ± 7.182.1 ± 2.8255.8 ± 15.1
SLN-320180 ± 6.388.5 ± 2.5380.2 ± 18.7
SLN-430190 ± 7.985.3 ± 3.0350.4 ± 16.9

Data are presented as mean ± standard deviation (n=3).

Interpretation of Data: The incorporation of this compound leads to a decrease in particle size and a significant increase in encapsulation efficiency, likely due to the formation of a less ordered NLC structure. Most notably, the cumulative drug permeation across the skin is substantially enhanced with increasing concentrations of this compound up to 20%, highlighting its role as a potent penetration enhancer.

Visualization of the Signaling Pathway for Enhanced Skin Permeation

The following diagram illustrates the proposed mechanism by which this compound-containing nanoparticles enhance drug permeation through the skin.

Skin_Permeation_Pathway cluster_skin Skin Layers Stratum_Corneum Stratum Corneum Disruption Disruption of Lipid Bilayer Stratum_Corneum->Disruption This compound Action Viable_Epidermis Viable Epidermis Dermis Dermis Viable_Epidermis->Dermis Drug_Release Drug Release Dermis->Drug_Release Nanoparticle Drug-Loaded Nanoparticle (+ this compound) Nanoparticle->Stratum_Corneum Increased_Fluidity Increased Fluidity of Stratum Corneum Disruption->Increased_Fluidity Increased_Fluidity->Viable_Epidermis Enhanced Permeation Systemic_Circulation Systemic Circulation Drug_Release->Systemic_Circulation

Mechanism of Enhanced Skin Permeation.

Conclusion

This compound is a highly effective excipient for incorporation into nanoparticle drug carriers, particularly nanoemulsions and solid lipid nanoparticles. Its ability to act as a solubilizer, cosurfactant, and penetration enhancer can significantly improve the physicochemical properties and bioavailability of encapsulated drugs. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this compound in the development of novel and effective nanomedicines. Further optimization of formulation parameters is recommended to tailor the nanoparticle characteristics to specific drug candidates and therapeutic applications.

Application Notes and Protocols for Utilizing N-octyl-2-pyrrolidone in Protein Extraction from Recalcitrant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The use of N-octyl-2-pyrrolidone (NOP) for the extraction of proteins from recalcitrant biological tissues is an area of ongoing research. At present, there are no established and validated protocols available in peer-reviewed literature that specifically detail the use of NOP for this application. The information provided herein is intended to serve as a guideline for researchers interested in exploring the potential of NOP as a protein extraction agent. The hypothetical protocol is based on the known physicochemical properties of NOP and general principles of protein extraction. It is imperative that researchers conduct their own optimization and validation experiments. This document also provides detailed protocols for established methods as a reliable alternative and a basis for comparison.

Introduction to N-octyl-2-pyrrolidone

N-octyl-2-pyrrolidone (NOP) is a non-ionic, low-foaming surfactant and solvent.[1][2] Its chemical structure, featuring a polar lactam ring and a non-polar octyl chain, gives it amphiphilic properties, allowing it to interact with both hydrophobic and hydrophilic molecules.[1] A key characteristic of NOP is its lack of a defined critical micelle concentration (CMC), which distinguishes it from many commonly used detergents in protein biochemistry.[1] This property suggests that its mechanism of action in a biological system may differ from traditional micelle-forming detergents.

The interest in NOP for biological applications stems from its potential to act as a solubilizing agent for hydrophobic compounds and polymers.[1][3] In the context of protein extraction from recalcitrant tissues—which are often rich in interfering compounds like lipids, polysaccharides, and secondary metabolites—a solvent with NOP's properties could theoretically offer advantages in disrupting cell membranes and solubilizing proteins while minimizing foaming and interference with downstream applications.

Physicochemical Properties of N-octyl-2-pyrrolidone and Common Detergents

The selection of a suitable detergent or solvent is critical for the successful extraction of proteins, especially from challenging samples. The following table compares the known properties of N-octyl-2-pyrrolidone with those of detergents commonly used in protein extraction protocols.

PropertyN-octyl-2-pyrrolidone (NOP)Sodium Dodecyl Sulfate (SDS)Triton X-100CHAPS
Class Non-ionicAnionicNon-ionicZwitterionic
Charge NeutralNegativeNeutralNeutral (at physiological pH)
Denaturing Potential Likely mild (Not extensively studied for proteins)StrongMildMild
Critical Micelle Concentration (CMC) None reported[1]7-10 mM0.2-0.9 mM4-8 mM
Molecular Weight 197.32 g/mol 288.38 g/mol ~625 g/mol (average)614.88 g/mol
Dialyzable YesYes (monomers)No (large micelles)Yes
UV Absorbance (280 nm) LowLowHigh (interferes with protein quantification)Low
Primary Applications Industrial solvent, wetting agent[1][3]SDS-PAGE, cell lysisSolubilization of membrane proteinsProtein solubilization, preserving protein-protein interactions

Experimental Protocols

Due to the lack of validated protocols for N-octyl-2-pyrrolidone in protein extraction, a hypothetical protocol is presented as a starting point for investigation. This is followed by detailed protocols for two widely accepted methods for protein extraction from recalcitrant tissues: TCA/Acetone Precipitation and Phenol (B47542) Extraction.

Investigational Protocol: N-octyl-2-pyrrolidone (NOP)-Based Extraction

This protocol is a theoretical starting point and will require significant optimization for any specific tissue type.

1. Lysis Buffer Formulation (Hypothetical)

  • NOP Lysis Buffer:

    • 50 mM Tris-HCl, pH 8.0

    • 150 mM NaCl

    • 1-5% (v/v) N-octyl-2-pyrrolidone (start with a concentration gradient to determine optimal level)

    • 1 mM EDTA

    • 1x Protease Inhibitor Cocktail

    • 1 mM DTT (add fresh)

2. Protein Extraction Procedure

  • Harvest fresh tissue and immediately place it in liquid nitrogen to snap-freeze.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryo-grinder.

  • Transfer the frozen powder to a pre-chilled tube.

  • Add 10 volumes of ice-cold NOP Lysis Buffer to the tissue powder.

  • Vortex vigorously for 1 minute to ensure complete suspension.

  • Incubate on ice for 30 minutes with intermittent vortexing every 5-10 minutes.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Determine the protein concentration using a compatible protein assay (e.g., BCA assay, as NOP's interference is unknown but should be tested).

  • The protein extract is now ready for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry. Further cleanup steps to remove NOP may be necessary depending on the application.

Established Protocol 1: Trichloroacetic Acid (TCA)/Acetone Precipitation

This method is effective for removing non-protein contaminants and concentrating proteins.

1. Reagents

  • Extraction Buffer: 10% (w/v) Trichloroacetic acid (TCA) in acetone, pre-chilled to -20°C.

  • Wash Buffer: 0.07% (v/v) 2-Mercaptoethanol in acetone, pre-chilled to -20°C.

  • Resuspension Buffer: Lysis buffer of choice appropriate for downstream applications (e.g., RIPA buffer, urea-based buffer for 2D-PAGE).

2. Protein Extraction Procedure

  • Grind 100-200 mg of frozen tissue to a fine powder in liquid nitrogen.

  • Transfer the powder to a tube containing 10 volumes of pre-chilled 10% TCA in acetone.

  • Vortex thoroughly and incubate at -20°C for at least 1 hour (or overnight).

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and wash the pellet with 1 mL of pre-chilled wash buffer.

  • Vortex and centrifuge at 12,000 x g for 10 minutes at 4°C. Repeat the wash step twice.

  • After the final wash, air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry.

  • Resuspend the pellet in a suitable resuspension buffer. This may require vortexing and sonication.

  • Determine protein concentration using a compatible assay.

Established Protocol 2: Phenol Extraction

This method is particularly effective for plant tissues rich in phenolics and other interfering substances.

1. Reagents

  • Phenol Extraction Buffer:

    • 500 mM Tris-HCl, pH 8.0

    • 50 mM EDTA

    • 700 mM Sucrose

    • 100 mM KCl

    • 2% (v/v) 2-Mercaptoethanol (add fresh)

  • Tris-buffered Phenol: pH 8.0

  • Precipitation Solution: 0.1 M Ammonium acetate (B1210297) in methanol, pre-chilled to -20°C.

  • Wash Solution: 80% Acetone, pre-chilled to -20°C.

2. Protein Extraction Procedure

  • Grind 100-200 mg of frozen tissue to a fine powder in liquid nitrogen.

  • Add 1 volume of Phenol Extraction Buffer and 1 volume of Tris-buffered phenol.

  • Vortex for 30 minutes at 4°C.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully collect the upper phenolic phase and transfer it to a new tube.

  • Add 5 volumes of pre-chilled precipitation solution.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the proteins.

  • Discard the supernatant and wash the pellet with pre-chilled 80% acetone.

  • Air-dry the pellet and resuspend in a suitable buffer for downstream analysis.

Quantitative Data Comparison (Hypothetical)

As no experimental data exists for NOP-based protein extraction, the following table is a template for how such data should be presented for comparison once generated.

Extraction MethodTissue TypeStarting Material (mg)Protein Yield (µg/mg tissue)Protein Purity (A260/A280)
NOP-Based (Hypothetical) e.g., Pine Needles100To be determinedTo be determined
TCA/Acetone Precipitation e.g., Pine Needles100e.g., 5-10e.g., ~0.6
Phenol Extraction e.g., Pine Needles100e.g., 8-15e.g., ~0.5

Visualizations

The following diagrams illustrate the workflows for the described protein extraction protocols.

NOP_Extraction_Workflow start Frozen Recalcitrant Tissue grind Grind in Liquid N2 start->grind 1 lyse Add NOP Lysis Buffer & Vortex grind->lyse 2 incubate Incubate on Ice (30 min) lyse->incubate 3 centrifuge Centrifuge (14,000 x g, 20 min, 4°C) incubate->centrifuge 4 supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant 5 debris centrifuge->debris quantify Protein Quantification supernatant->quantify 6 end Downstream Analysis quantify->end 7

Caption: Investigational workflow for NOP-based protein extraction.

TCA_Acetone_Workflow start Frozen Recalcitrant Tissue grind Grind in Liquid N2 start->grind 1 precipitate Add 10% TCA in Acetone Incubate at -20°C grind->precipitate 2 centrifuge1 Centrifuge & Discard Supernatant precipitate->centrifuge1 3 wash Wash Pellet with Acetone centrifuge1->wash 4 centrifuge2 Centrifuge & Discard Supernatant (Repeat) wash->centrifuge2 5 dry Air-dry Pellet centrifuge2->dry 6 resuspend Resuspend in Buffer dry->resuspend 7 end Protein Extract resuspend->end 8

Caption: Workflow for TCA/Acetone protein precipitation.

Phenol_Extraction_Workflow start Frozen Tissue Powder add_buffer Add Extraction Buffer & Tris-buffered Phenol start->add_buffer vortex Vortex & Centrifuge to Separate Phases add_buffer->vortex collect_phenol Collect Upper Phenolic Phase vortex->collect_phenol precipitate Add Ammonium Acetate in Methanol, Incubate -20°C collect_phenol->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge wash Wash Pellet with Acetone centrifuge->wash dry_resuspend Air-dry & Resuspend Pellet wash->dry_resuspend end Protein Extract dry_resuspend->end

Caption: Workflow for Phenol-based protein extraction.

Conclusion and Future Directions

While N-octyl-2-pyrrolidone presents intriguing properties as a non-ionic solvent, its application in protein extraction from recalcitrant tissues remains largely unexplored. The provided investigational protocol offers a logical starting point for researchers to systematically evaluate its efficacy. Key parameters for optimization will include NOP concentration, buffer composition (pH, ionic strength), incubation time, and temperature. Comparative studies against established methods, such as TCA/acetone and phenol extraction, will be crucial in determining the potential advantages and disadvantages of NOP in terms of protein yield, purity, and preservation of protein integrity and function. Further research is warranted to elucidate the mechanism by which NOP interacts with cellular components and to establish its compatibility with various downstream proteomic analyses.

References

Application Note: Caprylyl Pyrrolidone as a Solubilizing Agent in Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of robust and reliable cell-based assays is a cornerstone of modern drug discovery. A significant challenge in this process is the poor aqueous solubility of many promising small molecule drug candidates. Inadequate solubilization can lead to inaccurate assay results, underestimation of compound potency, and precipitation in assay media, ultimately hindering the identification of viable lead compounds. To overcome this, various solubilizing agents are employed to enhance the concentration of hydrophobic compounds in aqueous solutions.

Caprylyl pyrrolidone, a nonionic surfactant, has emerged as a promising solubilizing agent for pharmaceutical and research applications. Its amphiphilic molecular structure, featuring a hydrophilic pyrrolidone head and a hydrophobic octyl tail, allows it to effectively increase the solubility of poorly soluble compounds. This application note provides a detailed overview of the utility of this compound in cell-based assay development, including its mechanism of action, illustrative performance data, and detailed experimental protocols.

Properties and Mechanism of Action of this compound

This compound belongs to the family of N-alkyl-2-pyrrolidones. Its ability to enhance the solubility of hydrophobic compounds is attributed to a dual mechanism of action, acting as both a cosolvent and a complexing agent. At lower concentrations, it can form complexes with drug molecules, shielding their hydrophobic regions from the aqueous environment. At higher concentrations, it alters the bulk properties of the solvent, making it more amenable to dissolving nonpolar compounds. This dual action makes it an effective solubilizer for a wide range of molecules.

Physical and Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₂H₂₃NO
Molecular Weight 197.32 g/mol
Appearance Clear to slightly yellow liquid
Boiling Point 172 °C at 15 mmHg
Specific Gravity 0.920 at 25 °C[1]
Refractive Index 1.465 at 20 °C[1]

Data Presentation: Illustrative Performance of this compound

The following tables present illustrative quantitative data on the solubility enhancement and cytotoxicity of this compound. This data is representative and based on the known performance of similar pyrrolidone-based solubilizing agents. Researchers should perform their own experiments to determine the optimal conditions for their specific compounds and cell lines.

Table 1: Illustrative Solubility Enhancement of a Model Hydrophobic Compound

Solubilizing AgentConcentration (% v/v)Solubility Increase (Fold)
This compound 0.1 50
0.5 250
1.0 600
DMSO0.120
0.5100
1.0300
Ethanol0.15
0.525
1.075

Table 2: Illustrative Cytotoxicity (IC50) of this compound in Common Cell Lines

Cell LineAssay Duration (hours)Illustrative IC50 (µM)
HeLa (Cervical Cancer) 24 > 200
48 150
72 100
A549 (Lung Cancer) 24 > 200
48 175
72 120
HEK293 (Human Embryonic Kidney) 24 > 250
48 200
72 160

Experimental Protocols

Protocol for Solubilizing a Test Compound with this compound

This protocol describes the preparation of a stock solution of a poorly soluble test compound using this compound.

Materials:

  • Test compound (powder)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Vortex mixer

  • Warming bath (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock in DMSO:

    • Weigh out a precise amount of the test compound.

    • Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration primary stock solution (e.g., 100 mM). Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.

  • Prepare a Working Stock with this compound:

    • Based on the desired final concentration of this compound in the assay, prepare an intermediate stock solution.

    • For example, to achieve a final concentration of 0.1% this compound in the assay, prepare a 10% (v/v) solution of this compound in DMSO.

    • Dilute the primary test compound stock solution with the 10% this compound/DMSO solution to create a working stock (e.g., 10 mM).

  • Final Dilution in Assay Medium:

    • Further dilute the working stock solution into the appropriate cell culture medium to achieve the desired final concentrations for the assay.

    • It is crucial to perform a final dilution of at least 1:100 to minimize solvent toxicity to the cells (e.g., final DMSO concentration ≤ 0.1%).

  • Solubility Check:

    • Visually inspect the final solution for any signs of precipitation.

    • If precipitation occurs, optimize the concentrations of the test compound and this compound.

Protocol for Cell Viability (MTS) Assay

This protocol outlines the steps to assess the cytotoxicity of a compound solubilized with this compound using a colorimetric MTS assay.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Test compound solubilized with this compound (prepared as in 4.1)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium, starting from the working stock solubilized in this compound/DMSO.

    • Include appropriate controls:

      • Vehicle control (medium with the same final concentration of this compound/DMSO as the highest compound concentration).

      • Untreated control (medium only).

      • Positive control for cell death (e.g., a known cytotoxic agent).

    • Remove the old medium from the wells and add 100 µL of the compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control.

    • Plot the cell viability (%) against the compound concentration and determine the IC50 value.

Visualizations

G cluster_0 Solubilization Mechanism Compound Poorly Soluble Compound Micelle Micelle/Complex Formation (Enhanced Solubility) Compound->Micelle Encapsulation CP This compound CP->Micelle Forms Water Aqueous Medium (Cell Culture) Micelle->Water Disperses in

Caption: Proposed mechanism of solubilization by this compound.

G cluster_1 Experimental Workflow A 1. Prepare Compound Stock (with this compound) C 3. Treat Cells with Compound Dilutions A->C B 2. Seed Cells in 96-well Plate B->C D 4. Incubate (24-72 hours) C->D E 5. Perform Cell-Based Assay (e.g., MTS, Luciferase) D->E F 6. Data Acquisition and Analysis E->F

Caption: General workflow for a cell-based assay using this compound.

References

Application Notes and Protocols for Caprylyl Pyrrolidone-Based Microemulsions in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Development Professionals

Introduction

Microemulsions (MEs) are clear, thermodynamically stable, and isotropic liquid mixtures of an oil phase, an aqueous phase, and a surfactant system.[1][2] In the agrochemical industry, formulating pesticides as microemulsions offers significant advantages over conventional formulations like emulsifiable concentrates (ECs) or suspension concentrates (SCs).[1][3] Key benefits include enhanced bioavailability of the active ingredient (AI), improved formulation stability over a wide range of temperatures, reduced use of volatile organic compounds (VOCs), and ease of handling due to their low viscosity.

Caprylyl pyrrolidone (N-octyl-2-pyrrolidone) is a specialty surfactant and solvent with a unique combination of properties that make it highly suitable for agrochemical microemulsions. The pyrrolidone ring provides a polar head group that enhances solvency and compatibility, while the C8 alkyl chain (caprylyl group) provides a lipophilic tail, inducing significant surface activity.[4] This structure allows this compound to function effectively as a surfactant, co-surfactant, or solvent, improving the stability and performance of the formulation.[4] Its high solvency for a wide range of hydrophobic molecules is a key advantage in dissolving solid active ingredients.[4]

These application notes provide a comprehensive guide to formulating, characterizing, and preparing this compound-based microemulsions for the effective delivery of agrochemical active ingredients.

Key Components and Their Roles

A stable agrochemical microemulsion typically consists of four main components:

  • Oil Phase: This phase contains the water-insoluble active ingredient (AI). If the AI is a solid, it must be dissolved in a suitable water-immiscible organic solvent. Common solvents include aromatic hydrocarbons, methylated seed oils, or greener alternatives like neem oil.[5][6]

  • Aqueous Phase: This is typically water, which acts as the continuous phase in an oil-in-water (o/w) microemulsion, the most common type for agrochemical applications.[6]

  • Primary Surfactant: The main surface-active agent that reduces the interfacial tension between the oil and water phases. The choice of surfactant is critical and is guided by its Hydrophilic-Lipophilic Balance (HLB) value. For o/w microemulsions, surfactants with an HLB value between 8 and 16 are generally preferred.

  • Co-surfactant: A substance, often a short-chain alcohol, amine, or another surfactant like this compound, that works in conjunction with the primary surfactant.[5] It helps to further lower the interfacial tension and provides the flexibility to the interfacial film required for the spontaneous formation of a microemulsion.[2]

Data Presentation: Exemplary Formulations

The following tables provide representative examples of starting formulations for developing this compound-based microemulsions. The exact percentages will need to be optimized for each specific active ingredient and solvent system through the construction of a pseudo-ternary phase diagram.

Table 1: O/W Microemulsion Formulation with this compound as a Co-surfactant

ComponentRoleConcentration Range (% w/w)Example AI/Solvent
Active Ingredient (AI)Pesticide1 - 10Tebuconazole, Lambda-cyhalothrin
Aromatic SolventSolvent for AI5 - 20Solvesso™ 150, Methylated Seed Oil
Anionic/Non-ionic Surfactant Blend (HLB 12-15)Primary Surfactant10 - 25Calcium Dodecylbenzene Sulfonate / Alcohol Ethoxylate Blend
This compoundCo-surfactant / Solubilizer5 - 15N/A
WaterAqueous Phase30 - 70Deionized Water

Table 2: O/W Microemulsion Formulation with a Pyrrolidone-Based Surfactant System

ComponentRoleConcentration Range (% w/w)Example AI/Solvent
Active Ingredient (AI)Pesticide2 - 15Bifenthrin, Propiconazole
Green SolventSolvent for AI10 - 25Neem Oil, Ethyl Oleate
This compoundPrimary Surfactant / Solvent15 - 30N/A
High HLB Non-ionic SurfactantCo-surfactant5 - 10Polyoxyethylene (20) Sorbitan (B8754009) Monooleate
WaterAqueous Phase30 - 60Deionized Water

Experimental Protocols

Protocol 1: Screening of Surfactants and Construction of Pseudo-Ternary Phase Diagram

Objective: To determine the optimal ratio of oil, water, and surfactant/co-surfactant (S/CoS) system required to form a stable microemulsion.

Materials:

  • Agrochemical Active Ingredient (AI)

  • Selected organic solvent (if AI is solid)

  • This compound

  • A selection of primary surfactants (e.g., alcohol ethoxylates, sorbitan esters, alkylbenzene sulfonates) with varying HLB values.

  • Deionized water

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

Methodology:

  • Preparation of the Oil Phase: Dissolve the desired concentration of the active ingredient in the chosen solvent. If the AI is a liquid, it constitutes the oil phase itself.

  • Selection of Surfactant/Co-surfactant (S/CoS) Ratio:

    • Prepare different weight ratios of the primary surfactant to this compound (acting as the co-surfactant). Common starting ratios are 4:1, 3:1, 2:1, 1:1, 1:2, and 1:3. This mixture is referred to as the "Smix".

  • Titration and Phase Diagram Construction:

    • For a fixed Smix ratio (e.g., 2:1), prepare a series of mixtures of the oil phase and the Smix in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9) in glass vials.

    • To each of these vials, add deionized water dropwise while continuously stirring at a constant, moderate speed.

    • After each addition of water, allow the system to equilibrate. Observe the mixture for its appearance. Note the transition from a turbid, milky emulsion to a clear, transparent single-phase system. This clear region corresponds to the microemulsion zone.

    • Continue adding water until the system becomes turbid again, marking the boundary of the microemulsion region.

    • Accurately record the weight of all components (oil, Smix, water) at each clear point.

  • Plotting the Diagram:

    • Calculate the percentage weight of the oil phase, aqueous phase, and Smix for each point that falls within the microemulsion region.

    • Plot these points on a ternary phase diagram graph paper or using appropriate software. The area enclosed by these points represents the microemulsion existence domain for that specific Smix ratio.

    • Repeat the process for different Smix ratios to identify the system that provides the largest and most stable microemulsion region.

Diagram: Workflow for Phase Diagram Construction

G prep_oil Prepare Oil Phase (AI + Solvent) mix_os Mix Oil Phase and Smix at Various Ratios (e.g., 9:1 to 1:9) prep_oil->mix_os prep_smix Prepare Surfactant Mix (Smix) (Primary Surfactant + this compound) prep_smix->mix_os titrate Titrate with Water (Dropwise with Stirring) mix_os->titrate observe Observe for Clarity (Clear = Microemulsion) titrate->observe Equilibrate observe->titrate If Turbid, note boundary record Record Component Weights at Clear Points observe->record If Clear plot Plot Data on Ternary Phase Diagram record->plot analyze Identify Optimal Microemulsion Region plot->analyze

Caption: Workflow for constructing a pseudo-ternary phase diagram.

Protocol 2: Preparation of the Microemulsion Formulation

Objective: To prepare a batch of the optimized microemulsion formulation.

Materials:

  • Components from the optimized formulation (AI, solvent, surfactants, water)

  • Beaker

  • Propeller-type or magnetic stirrer

  • Analytical balance

Methodology:

  • Accurately weigh and add the organic components (AI, solvent, this compound, and any oil-soluble surfactants) to a beaker.[6]

  • Mix these components using a stirrer until a uniform, homogeneous organic phase is formed. Ensure any solid AI is completely dissolved.[6]

  • While continuing to stir, slowly add the pre-weighed amount of deionized water to the organic phase.

  • Continue stirring until the mixture becomes a clear, transparent, and homogenous microemulsion. The formation should be spontaneous with gentle agitation.

  • Allow the formulation to stand and visually inspect for clarity and phase separation.

Diagram: Logical Relationship of Microemulsion Components

G cluster_components Components ME Stable Microemulsion Oil Oil Phase Active Ingredient Organic Solvent Oil->ME Dispersed Phase Water Aqueous Phase Water Water->ME Continuous Phase SurfactantSystem Surfactant System Primary Surfactant This compound (Co-surfactant) SurfactantSystem->ME Stabilizes Interface

Caption: Components forming a stable O/W microemulsion.

Protocol 3: Characterization of the Microemulsion

Objective: To evaluate the physical properties and stability of the prepared microemulsion.

Materials:

  • Prepared microemulsion sample

  • Viscometer

  • pH meter

  • Dynamic Light Scattering (DLS) instrument

  • Refractometer

  • Thermostatic water bath / Environmental chamber

Methodology:

  • Visual Appearance and Clarity: Visually inspect the formulation against a black and white background for clarity, homogeneity, and any signs of phase separation or precipitation.

  • Droplet Size Analysis:

    • Measure the droplet size and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.

    • A typical microemulsion will have a droplet size in the range of 10-100 nm and a low PDI (< 0.3), indicating a narrow size distribution.

  • Viscosity Measurement: Determine the viscosity of the microemulsion using a viscometer at a controlled temperature. Microemulsions are typically of low viscosity.

  • pH Determination: Measure the pH of the formulation, as it can affect the stability of the active ingredient and the surfactant system.

  • Accelerated Stability Studies:

    • Centrifugation: Centrifuge the sample at a high speed (e.g., 3000-5000 rpm) for 30 minutes. A stable microemulsion should show no signs of phase separation, creaming, or cracking.

    • Freeze-Thaw Cycles: Subject the formulation to multiple cycles of freezing (e.g., -5°C for 48 hours) and thawing (e.g., 40°C for 48 hours). The formulation should remain clear and stable after at least three cycles.

    • Thermal Stability: Store the microemulsion at elevated temperatures (e.g., 54°C) for 14 days and observe for any changes in physical appearance, droplet size, or pH.

Table 3: Typical Physicochemical Properties of Agrochemical Microemulsions

ParameterTypical Value / ObservationMethod of Analysis
AppearanceOptically clear, transparent liquidVisual Inspection
Droplet Size10 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
ViscosityLow, easily pourableViscometer
Thermodynamic StabilityNo phase separation after centrifugation or freeze-thaw cyclesCentrifugation, Temperature Cycling
pH5 - 8 (AI dependent)pH Meter

Conclusion

This compound is a versatile and effective component for the formulation of agrochemical microemulsions. Its dual function as a powerful solvent and a surface-active agent allows for the creation of stable, high-performance delivery systems for a variety of active ingredients. By systematically applying the protocols outlined above, researchers can screen components, optimize formulations by constructing phase diagrams, and thoroughly characterize the resulting microemulsions to develop safer and more efficacious agrochemical products.

References

Caprylyl Pyrrolidone: Application Notes for the Experimental Use in Dissolving Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprylyl pyrrolidone is a specialty chemical that holds potential as a solubilizing agent for poorly soluble compounds in pharmaceutical and research applications. As a member of the pyrrolidone family, it shares structural similarities with other well-established solubilizers like N-methyl-2-pyrrolidone (NMP), suggesting its utility in enhancing the solubility of lipophilic and crystalline active pharmaceutical ingredients (APIs). This document provides an overview of the theoretical framework for its application, along with generalized experimental protocols for its evaluation.

Due to a lack of extensive, publicly available quantitative data specifically for this compound's solubilization capacity, the following sections are based on the established principles of related pyrrolidone derivatives and surfactants. Researchers are strongly encouraged to perform compound-specific feasibility studies to determine the optimal conditions for their applications.

Theoretical Framework for Solubilization

The mechanism by which pyrrolidone-based solvents and surfactants enhance the solubility of poorly soluble compounds is generally attributed to a combination of co-solvency and micellar solubilization.

Co-solvency: this compound, with its polar lactam ring and nonpolar alkyl chain, can act as a co-solvent. In an aqueous environment, it can reduce the overall polarity of the solvent system, thereby creating a more favorable environment for the dissolution of hydrophobic solutes.

Micellar Solubilization: As an amphiphilic molecule, this compound can form micelles in aqueous solutions above its critical micelle concentration (CMC). The hydrophobic tails of the surfactant molecules form a nonpolar core within the micelle, which can encapsulate poorly soluble drug molecules, effectively increasing their concentration in the bulk aqueous phase.

The logical relationship for evaluating this compound as a solubilizer is outlined below:

Solubilization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Solubility Enhancement Studies cluster_2 Phase 3: Formulation & Characterization A Select Poorly Soluble Compound B Determine Intrinsic Solubility A->B D Conduct Equilibrium Solubility Experiments B->D C Prepare Stock Solutions of This compound C->D E Analyze Samples (e.g., HPLC, UV-Vis) D->E F Determine Fold-Increase in Solubility E->F G Develop Prototype Formulations F->G H Characterize Formulations (e.g., Particle Size, Stability) G->H

Caption: Workflow for evaluating this compound as a solubilizer.

Data Presentation

Given the absence of specific quantitative data for this compound in the public domain, the following table is a template that researchers can use to structure their experimental findings. Data from studies on related compounds like 2-pyrrolidone and N-methyl pyrrolidone (NMP) have shown solubility enhancements of up to 500-fold and 800-fold, respectively, for certain poorly soluble drugs.[1][2] It is plausible that this compound could offer similar, though not identical, performance.

Table 1: Template for Reporting Solubility Enhancement Data

Poorly Soluble CompoundIntrinsic Solubility (µg/mL)This compound Concentration (% w/v)Measured Solubility (µg/mL)Fold-Increase in Solubility
[e.g., Ibuprofen][Value]1[Value][Value]
5[Value][Value]
10[Value][Value]
[e.g., Curcumin][Value]1[Value][Value]
5[Value][Value]
10[Value][Value]
[e.g., Itraconazole][Value]1[Value][Value]
5[Value][Value]
10[Value][Value]

Experimental Protocols

The following are generalized protocols for evaluating the solubilizing capacity of this compound. These should be adapted based on the specific properties of the poorly soluble compound being investigated.

Protocol 1: Determination of Equilibrium Solubility

Objective: To determine the saturation solubility of a poorly soluble compound in aqueous solutions containing varying concentrations of this compound.

Materials:

  • Poorly soluble compound (API)

  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • Appropriate buffer solution (if pH control is required)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology:

  • Preparation of this compound Solutions:

    • Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 1%, 2%, 5%, 10% w/v).

    • If required, use a buffer solution as the solvent to maintain a constant pH.

  • Solubility Determination:

    • Add an excess amount of the poorly soluble compound to vials containing a fixed volume (e.g., 1 mL) of each this compound solution and a control (water or buffer alone).

    • Seal the vials tightly.

    • Place the vials on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved compound.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method (e.g., HPLC-UV).

    • Calculate the equilibrium solubility in each solution.

Equilibrium_Solubility_Protocol start Start prep_sol Prepare this compound Solutions (various concentrations) start->prep_sol add_api Add Excess API to Solutions prep_sol->add_api incubate Incubate with Agitation (e.g., 24-72h at constant temp) add_api->incubate centrifuge Centrifuge to Pellet Undissolved API incubate->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify API Concentration (e.g., HPLC) filter->quantify end End quantify->end

Caption: Protocol for determining equilibrium solubility.

Protocol 2: Preparation of a Liquid Formulation

Objective: To prepare a clear liquid formulation of a poorly soluble compound using this compound.

Materials:

  • Poorly soluble compound (API)

  • This compound

  • Co-solvent (optional, e.g., propylene (B89431) glycol, ethanol)

  • Purified water or buffer

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Methodology:

  • Pre-mixing:

    • In a suitable vessel, add the required amount of this compound.

    • If using a co-solvent, add it to the this compound and mix until uniform.

    • Slowly add the poorly soluble compound to the this compound or the mixture while stirring continuously with a magnetic stirrer.

    • Continue stirring until the compound is fully dissolved. Gentle warming may be applied if the compound is heat-stable, but this should be tested on a small scale first.

  • Aqueous Phase Addition:

    • Slowly add the purified water or buffer to the pre-mix under continuous stirring.

    • The rate of addition should be slow to prevent precipitation of the compound.

    • Continue stirring until a clear, homogenous solution is obtained.

  • Final Formulation:

    • Transfer the final solution to a volumetric flask and add water or buffer to the final volume.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

Liquid_Formulation_Protocol cluster_premix Step 1: Pre-mixing cluster_aqueous Step 2: Aqueous Phase Addition cluster_final Step 3: Final Formulation A This compound + Optional Co-solvent C Stir until API is dissolved A->C B Poorly Soluble Compound (API) B->C D Slowly add Water/Buffer with continuous stirring C->D E Adjust to Final Volume D->E F Visually Inspect for Clarity E->F

Caption: Protocol for preparing a liquid formulation.

Conclusion

This compound presents a promising avenue for addressing the challenges of formulating poorly soluble compounds. Its amphiphilic nature suggests a dual mechanism of action involving co-solvency and micellar solubilization. The provided protocols offer a foundational approach for researchers to systematically evaluate its potential and gather the necessary quantitative data to support its application in drug development. Further studies are warranted to establish a comprehensive database of its solubilization capacity for a wide range of BCS Class II and IV compounds.

References

N-octyl-2-pyrrolidone applications in coating and stripping for electronics research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of N-octyl-2-pyrrolidone's (NOP) properties and its applications in coatings and photoresist stripping within the electronics research field. Detailed protocols for representative applications are also provided to guide researchers in their experimental design.

Introduction to N-octyl-2-pyrrolidone (NOP)

N-octyl-2-pyrrolidone (CAS No. 2687-94-7) is a versatile organic compound characterized by a pyrrolidone ring with an eight-carbon alkyl chain. This structure imparts a unique combination of properties, making it a valuable solvent and surfactant in various industrial and research applications, including the electronics sector.[1][2][3] Its high boiling point, low volatility, and excellent solvency for a wide range of organic materials and polymers make it a potential alternative to more volatile and hazardous solvents.[2]

Applications in Electronic Coatings

In the formulation of electronic coatings, N-octyl-2-pyrrolidone serves as a high-performance solvent and a coalescing agent.[2] Its primary functions in coating formulations include:

  • Resin and Polymer Solubilization: NOP can effectively dissolve a variety of resins and polymers used in electronic coatings, ensuring a homogenous formulation.

  • Improved Film Formation: Its low volatility allows for even drying and leveling of the coating, leading to uniform film formation with enhanced gloss and adhesion to substrates.[2]

  • Wetting Agent: NOP's surfactant-like properties enable it to reduce the surface tension of the coating formulation, promoting better wetting of the substrate and ensuring complete coverage.

Representative Coating Formulation

While specific formulations are proprietary and application-dependent, a general-purpose electronic coating formulation incorporating an N-alkyl-pyrrolidone might consist of the following components. Researchers should use this as a starting point and optimize the ratios for their specific application.

ComponentFunctionRepresentative Weight Percentage (%)
Polymeric Resin (e.g., Acrylic, Epoxy, Polyurethane)Film former, provides protective properties30 - 60
N-octyl-2-pyrrolidone (NOP) Primary Solvent / Coalescing Agent 20 - 50
Co-solvent (e.g., Propylene (B89431) glycol ethers)Modifies drying rate and viscosity10 - 30
Additives (e.g., adhesion promoters, anti-foaming agents)Enhance specific coating properties1 - 5

Applications in Photoresist Stripping

N-octyl-2-pyrrolidone is also utilized as a key component in photoresist stripping formulations for semiconductor manufacturing and microfabrication.[1] Its effectiveness as a stripper is attributed to its ability to dissolve and lift both positive and negative photoresists, particularly those that have been hard-baked or cross-linked.[4]

Formulations based on N-alkyl-pyrrolidones are often sought as alternatives to traditional strippers containing more hazardous components. Patents suggest that these formulations can be effective at elevated temperatures for removing stubborn, hard-baked photoresists.[5]

Performance Data of a Related N-Alkyl-2-Pyrrolidone (NMP)

The stripping rate of NMP is influenced by temperature and the presence of contaminants.[6] Studies have shown that the stripping rate of photoresist in NMP is high even at room temperature.[6]

Table 1: Representative Stripping Performance of N-Methyl-2-Pyrrolidone (NMP)

ParameterConditionObservation
Stripping RateRoom Temperature (~23 °C)Exceeds a target of 17.5 nm/s for certain photoresists.[6]
Effect of ContaminationIncreased water and photoresist contaminationDecreases the stripping rate.[6]
TemperatureHeating to 80°CCan be used to increase stripping rate, but may not always be necessary.[6]

Note: This data is for N-Methyl-2-Pyrrolidone (NMP) and should be used as a reference for formulating and testing N-octyl-2-pyrrolidone based strippers.

Experimental Protocols

Protocol for Preparation of an NOP-Based Electronic Coating

This protocol describes the laboratory-scale preparation of a simple electronic coating formulation using N-octyl-2-pyrrolidone.

Materials:

  • N-octyl-2-pyrrolidone (NOP)

  • Polymeric resin (e.g., solid acrylic resin)

  • Co-solvent (e.g., propylene glycol monomethyl ether acetate (B1210297) - PGMEA)

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Weighing balance

Procedure:

  • Solvent Mixture Preparation: In a beaker, combine the desired amounts of N-octyl-2-pyrrolidone and the co-solvent (PGMEA).

  • Dissolution of Resin: While stirring the solvent mixture with a magnetic stirrer, slowly add the polymeric resin in small portions.

  • Mixing: Continue stirring until the resin is completely dissolved. This may take several hours depending on the resin's properties. The final coating solution should be clear and homogenous.

  • Degassing: Allow the solution to stand for a sufficient time to allow any entrapped air bubbles to escape.

  • Application: The coating can be applied to a substrate (e.g., a printed circuit board or a silicon wafer) using techniques such as spin coating, dip coating, or spray coating.

  • Curing: The coated substrate should be cured according to the resin manufacturer's recommendations, which may involve heating in an oven to evaporate the solvents and cross-link the polymer.

Coating_Workflow cluster_prep Formulation Preparation cluster_app Application and Curing A 1. Prepare Solvent Mixture (NOP + Co-solvent) B 2. Dissolve Polymeric Resin A->B C 3. Mix until Homogenous B->C D 4. Degas the Solution C->D E 5. Apply Coating to Substrate D->E Transfer to Application F 6. Cure the Coated Substrate E->F

Figure 1. Experimental workflow for preparing and applying an NOP-based electronic coating.
Protocol for Photoresist Stripping using an NOP-Based Formulation

This protocol provides a general procedure for stripping photoresist from a substrate using a formulation containing N-octyl-2-pyrrolidone. This formulation is based on components described in patent literature.[5]

Safety Precautions: N-octyl-2-pyrrolidone can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Materials:

  • N-octyl-2-pyrrolidone (NOP)

  • 1,2-Propanediol

  • Tetraalkylammonium hydroxide (B78521) solution (e.g., Tetramethylammonium hydroxide - TMAH, 25% in water)

  • Substrate with photoresist to be stripped

  • Beakers

  • Hot plate with stirring capability

  • Tweezers

  • Timer

  • Deionized (DI) water

  • Isopropyl alcohol (IPA)

  • Nitrogen gas for drying

Stripper Formulation (Representative):

ComponentFunctionRepresentative Weight Percentage (%)
N-octyl-2-pyrrolidone (NOP) Primary Stripping Solvent 70 - 90
1,2-PropanediolCo-solvent, aids in rinsing10 - 30
Tetraalkylammonium hydroxide (TMAH)Stripping accelerator0.1 - 2

Procedure:

  • Prepare the Stripping Solution: In a beaker, carefully combine the N-octyl-2-pyrrolidone, 1,2-propanediol, and tetraalkylammonium hydroxide solution according to the desired ratios. Mix thoroughly.

  • Heating: Place the beaker on a hot plate and heat the solution to the desired temperature. For hard-baked resists, temperatures between 80°C and 125°C may be effective.[5] Use a thermometer to monitor the temperature.

  • Immersion: Using tweezers, carefully immerse the substrate with the photoresist into the heated stripping solution.

  • Stripping: Allow the substrate to remain in the solution for a sufficient time to strip the photoresist. This time will vary depending on the photoresist type, thickness, and baking conditions. Start with a few minutes and adjust as necessary. Gentle agitation may improve stripping efficiency.

  • Rinsing: Once the photoresist is stripped, remove the substrate from the stripping solution and immediately rinse it thoroughly with deionized water.

  • Final Rinse: Perform a final rinse with isopropyl alcohol to displace the water and aid in drying.

  • Drying: Dry the substrate using a stream of nitrogen gas.

Stripping_Workflow cluster_setup Preparation cluster_process Stripping Process cluster_post Post-Stripping A 1. Prepare Stripping Solution (NOP + Co-solvent + Accelerator) B 2. Heat Solution to Operating Temperature A->B C 3. Immerse Substrate B->C Start Process D 4. Monitor Stripping C->D E 5. DI Water Rinse D->E Stripping Complete F 6. IPA Rinse E->F G 7. Nitrogen Dry F->G

Figure 2. Workflow for photoresist stripping using an NOP-based formulation.

Safety, Handling, and Disposal

Safety: N-octyl-2-pyrrolidone may cause skin and eye irritation. It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Store NOP in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials.

Disposal: Dispose of N-octyl-2-pyrrolidone and any waste generated from its use in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Collect waste in a designated, labeled container for hazardous chemical waste.

Conclusion

N-octyl-2-pyrrolidone is a promising solvent and surfactant for applications in electronic coatings and photoresist stripping. Its favorable properties, such as high boiling point and good solvency, make it a candidate for developing advanced formulations in electronics research. The provided protocols offer a starting point for researchers to explore the potential of NOP in their specific applications. Further optimization of formulations and process parameters is encouraged to achieve desired performance characteristics.

References

Troubleshooting & Optimization

Caprylyl Pyrrolidone Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and precipitation issues encountered when working with Caprylyl Pyrrolidone in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy or forming a precipitate in my aqueous buffer?

Precipitation of this compound is most commonly due to its concentration exceeding its solubility limit in the specific aqueous buffer system being used. This compound is an amphiphilic compound with a hydrophobic alkyl chain and a hydrophilic pyrrolidone head, giving it surfactant-like properties.[1] Its solubility is influenced by factors including final concentration, buffer composition, pH, temperature, and the method used for dilution from a stock solution.[2][3] A sudden change in the solvent environment, such as diluting a concentrated organic stock solution into an aqueous buffer, can cause the compound to "crash out" of the solution.[4]

Q2: What are the key physicochemical properties of this compound and its analogs that I should be aware of?

Understanding the properties of pyrrolidone-based surfactants is the first step in troubleshooting. This compound is part of a family of N-alkyl pyrrolidones that act as solubilizing agents. Its structural analog, N-methyl pyrrolidone (NMP), is well-studied and known to be a powerful solubilizer that is completely miscible with water.[5][6] NMP enhances the solubility of poorly soluble drugs by acting as both a cosolvent and a complexing agent.[7][8] This dual mechanism involves weakening the hydrogen-bonded structure of water (cosolvency) and forming stabilizing complexes with the solute through hydrophobic interactions.[5][7]

Q3: How does the composition of my aqueous buffer affect the solubility of this compound?

The composition of your buffer can significantly impact solubility:

  • pH: While this compound itself is non-ionic, the pH of the buffer can influence the solubility of the active pharmaceutical ingredient (API) you are trying to dissolve. For ionizable drugs, maintaining a buffer pH at least 2 units away from the drug's pKa is crucial to keep it in its more soluble ionized form.[2][3][5]

  • Ionic Strength: The presence and concentration of salts can affect the formation of micelles.[1] High salt concentrations can sometimes decrease the solubility of non-ionic surfactants, a phenomenon known as "salting out."

  • Buffer Species: Certain buffer components can interact with the compound of interest. Phosphate buffers, for example, are known to sometimes precipitate with organic molecules, especially when mixed with high concentrations of organic co-solvents like acetonitrile (B52724) or methanol.[9][10]

Q4: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which spherical structures called micelles begin to form.[11][12] Below the CMC, surfactant molecules exist individually. Above the CMC, additional surfactant molecules aggregate into micelles, which can encapsulate and solubilize hydrophobic compounds within their core.[1][12] Understanding the CMC is crucial because the solubilization capacity of the solution dramatically increases at concentrations above this point. The CMC of a surfactant depends on temperature, pressure, and the presence of other substances in the solution.[11]

Quantitative Data: Solubilization Efficiency of a Pyrrolidone Analog

N-methyl pyrrolidone (NMP), a structural analog of this compound, has been shown to be a more efficient solubilizing agent than other common solvents like ethanol (B145695) and propylene (B89431) glycol for various poorly soluble drugs.[5][8] The data below illustrates the significant solubility enhancement achieved with NMP.

DrugIntrinsic Solubility (S_int) in Water (µg/mL)Solubility in 20% v/v NMP (S_0.2) (µg/mL)Fold Increase (S_0.2 / S_int)
Carbamazepine13110,200~78
Danazol0.28225~804
Griseofulvin14.53,120~215
Nifedipine6.71,890~282
Progesterone7.93,890~492
Data adapted from a study on N-methyl pyrrolidone (NMP), a structural analog of this compound.[5]

Troubleshooting Guide & Experimental Protocols

If you are experiencing precipitation, follow this systematic approach to identify and resolve the issue.

Logical Troubleshooting Workflow

This workflow helps diagnose the root cause of precipitation when diluting a stock solution of this compound into an aqueous buffer.

G start Precipitation Observed q1 Is the final concentration too high for the buffer? start->q1 a1 Lower the final working concentration. q1->a1 YES q2 How was the stock solution diluted into the buffer? q1->q2 NO a2 Improve dilution technique: Add stock dropwise to buffer while vortexing. q2->a2 Incorrectly (e.g., buffer added to stock) q3 Is the solution temperature appropriate? q2->q3 Correctly a3 Ensure solubility is tested at the final experimental temperature. Gentle warming may help. q3->a3 NO q4 Is the buffer composition (pH, salts) optimal? q3->q4 YES a4 Consider advanced strategies: pH adjustment, co-solvents, or other excipients. q4->a4 NO

Caption: Troubleshooting workflow for this compound precipitation.

Protocol 1: Standard Method for Preparing an Aqueous Solution

Using an organic solvent to prepare a high-concentration stock is a standard practice for compounds with limited aqueous solubility.[13] The dilution method is critical to prevent precipitation.

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100-500 mM) in a suitable, water-miscible organic solvent such as DMSO or ethanol. Ensure the compound is fully dissolved. Gentle warming (37-40°C) or sonication can be used to aid dissolution.[13]

  • Prepare Buffer: Have your final, sterile-filtered aqueous buffer ready in a sterile container.

  • Perform Dilution:

    • Vigorously stir or vortex the aqueous buffer.

    • While the buffer is mixing, add the required volume of the organic stock solution drop-by-drop.

    • Crucial: Always add the concentrated stock to the buffer, never the other way around.[4] This avoids creating localized, highly concentrated pockets that can trigger immediate precipitation.

  • Final Check: Visually inspect the final solution for any signs of cloudiness or precipitate. If the solution is clear, it is ready for your experiment.

Protocol 2: Determining the Maximum Soluble Concentration

This protocol helps you determine the highest concentration of this compound that can be achieved in your specific buffer system without precipitation.[3]

Methodology:

  • Prepare Stock: Create a high-concentration, fully dissolved stock solution of this compound in 100% DMSO (e.g., 500 mM).

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of the stock into your target aqueous buffer. For example, create final concentrations ranging from 1 µM to 10 mM. Include a "buffer only" control.

  • Equilibrate: Allow the dilutions to equilibrate at the intended final temperature of your experiment (e.g., room temperature, 37°C, or 4°C) for a duration relevant to your assay (e.g., 2-4 hours).

  • Assess Precipitation:

    • Visual Inspection: Carefully inspect each well or tube for any signs of cloudiness or visible precipitate.[3]

    • Quantitative Measurement: For a more precise assessment, read the absorbance of the plate at a high wavelength (e.g., 600-650 nm). An increase in absorbance compared to the buffer-only control indicates light scattering from a precipitate.[3]

  • Determine Maximum Solubility: The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration for your specific conditions.

Advanced Solubilization Strategies

If basic troubleshooting does not resolve the precipitation, a more advanced formulation strategy may be required.[13] Use the following decision tree to select an appropriate method.

Decision Tree for Selecting a Solubilization Strategy

G start Precipitation Still Observed After Basic Troubleshooting q1 Is the API ionizable and is the experimental pH flexible? start->q1 s1 Strategy 1: pH Adjustment Adjust buffer pH to >1-2 units away from the API's pKa to increase ionization and solubility. q1->s1 YES q2 Are organic co-solvents tolerated in the assay? q1->q2 NO s2 Strategy 2: Use Co-solvents Increase final % of DMSO/Ethanol or add other solubilizers like PEG 400. (Caution: Max 0.5-1% for most cell assays) q2->s2 YES q3 Is the use of other excipients permissible? q2->q3 NO s3 Strategy 3: Use Surfactants Add low concentrations of non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) to aid micellar solubilization. q3->s3 YES end_node Consult further formulation development resources. q3->end_node NO

Caption: Decision tree for selecting an advanced solubilization strategy.

  • Strategy 1: pH Adjustment: The solubility of ionizable drugs is highly pH-dependent.[2] For weakly basic drugs, lowering the pH increases the concentration of the more soluble, ionized form. For weakly acidic drugs, increasing the pH has the same effect.[3]

  • Strategy 2: Co-solvents: Adding a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[14][15] Common co-solvents include polyethylene (B3416737) glycols (PEGs), propylene glycol, and glycerin.[15] However, be mindful of the tolerance of your experimental system, as high concentrations of organic solvents can be toxic to cells.[13]

  • Strategy 3: Surfactants: Using additional non-ionic surfactants like Tween® 80 or Kolliphor® EL at concentrations above their CMC can create a micellar solution that significantly enhances the solubility of hydrophobic APIs.[16][17] Care must be taken as surfactants can interfere with certain biological assays.[13]

References

Optimizing Caprylyl Pyrrolidone Concentration in Cell Culture: A Technical Guide to Avoiding Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Shanghái, China - Caprylyl pyrrolidone, a non-ionic surfactant increasingly utilized in drug development and research for its solubilizing properties, presents a significant challenge in maintaining cell viability in vitro. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing this compound concentrations to prevent cytotoxicity in cell culture experiments.

Understanding this compound-Induced Cytotoxicity

This compound, like other surfactants, can disrupt cell membranes, leading to loss of integrity and subsequent cell death. At high concentrations, it can interfere with cellular processes and induce apoptosis or necrosis. Therefore, determining the optimal, non-toxic working concentration for each specific cell line and experimental condition is crucial for obtaining reliable and reproducible results.

Quantitative Cytotoxicity Data

While specific IC50 values for this compound are not widely published across a range of cell lines, data on similar pyrrolidone-based compounds and surfactants provide valuable insights. The following table summarizes the cytotoxic effects of a related compound, pyrrolidine-2, on a human lung cancer cell line. It is important to note that these values should be used as a preliminary reference, and empirical determination for your specific cell line is highly recommended.

CompoundCell LineAssayExposure TimeIC50Reference
Pyrrolidine-2A549MTT48 hours7.4 µM[1]

Note: The IC50 value represents the concentration of a substance that inhibits a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.

Experimental Protocols for Determining Cytotoxicity

To establish the optimal concentration of this compound for your experiments, it is essential to perform a dose-response cytotoxicity assay. The following are detailed protocols for two standard methods: the MTT and LDH assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a maximum LDH release control (cells lysed with a detergent).

Troubleshooting Guide

Issue Possible Cause Solution
High variability between replicate wells Uneven cell seeding, edge effects in the plate, pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Calibrate pipettes regularly and use consistent pipetting techniques.[2]
Low signal or absorbance readings Insufficient cell number, short incubation time.Optimize cell seeding density. Increase the incubation time with the compound or the assay reagent.
High background signal Contamination of reagents, interference of this compound with the assay.Use sterile reagents. Run a control with this compound in cell-free medium to check for direct interference with the assay components.[2]
Inconsistent results between experiments Variation in cell passage number, cell health, or culture conditions.Use cells within a consistent passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. Standardize all culture conditions.

Frequently Asked Questions (FAQs)

Q1: What is a safe starting concentration for this compound in cell culture?

A1: A safe starting point is typically in the low micromolar range. However, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental setup.

Q2: Can the cytotoxicity of this compound vary between different cell lines?

A2: Yes, different cell lines can have varying sensitivities to surfactants. Therefore, it is essential to determine the cytotoxicity profile for each cell line you are working with.

Q3: How can I minimize the cytotoxic effects of this compound?

A3: Use the lowest effective concentration that achieves the desired solubilization. Minimize the exposure time of the cells to the surfactant. Ensure your cell culture is healthy and growing optimally before treatment.

Q4: Are there alternatives to this compound with lower cytotoxicity?

A4: Several other non-ionic surfactants are used in cell culture, such as Polysorbate 80 (Tween 80) and Pluronic F-68.[3][4] The suitability of an alternative will depend on your specific application, and its cytotoxicity should also be evaluated.

Q5: What are the visual signs of cytotoxicity in cell culture?

A5: Visual signs of cytotoxicity under a microscope include changes in cell morphology (rounding, shrinking, detachment from the plate for adherent cells), the presence of cellular debris, and a decrease in cell density.

Visualizing Experimental Workflow and Potential Signaling Pathway

To aid in experimental design and understanding the potential mechanisms of cytotoxicity, the following diagrams are provided.

Experimental_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells to Optimal Confluency prepare_cp 2. Prepare Serial Dilutions of this compound cell_culture->prepare_cp treat_cells 3. Treat Cells with This compound prepare_cp->treat_cells incubate 4. Incubate for Defined Period (e.g., 24h, 48h) treat_cells->incubate mtt_assay 5a. Perform MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay 5b. Perform LDH Assay (Membrane Integrity) incubate->ldh_assay measure_signal 6. Measure Absorbance/ Fluorescence mtt_assay->measure_signal ldh_assay->measure_signal calculate_viability 7. Calculate % Cell Viability/ Cytotoxicity measure_signal->calculate_viability determine_ic50 8. Determine IC50 Value calculate_viability->determine_ic50

Caption: A flowchart illustrating the key steps for determining the optimal concentration of this compound.

Hypothetical_Signaling_Pathway Hypothetical Surfactant-Induced Apoptosis Pathway cp This compound (High Concentration) membrane Cell Membrane Disruption cp->membrane ros Increased Reactive Oxygen Species (ROS) membrane->ros mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential signaling cascade for surfactant-induced apoptosis, which may be relevant for this compound.

References

Technical Support Center: Addressing Caprylyl Pyrrolidone-Induced Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference caused by Caprylyl Pyrrolidone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biochemical assays?

This compound is a non-ionic surfactant. Its amphiphilic nature, possessing both a hydrophilic pyrrolidone head and a hydrophobic caprylyl (C8 alkyl) tail, makes it effective in various applications but also prone to interfering with biochemical assays. This interference can lead to false-positive or false-negative results, compromising data integrity.

Q2: What are the primary mechanisms by which this compound can interfere with assays?

This compound can interfere with biochemical assays through several mechanisms:

  • Micelle Formation: Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles. These structures can sequester assay reagents, substrates, or analytes, altering their effective concentrations and reaction kinetics.

  • Protein Interaction: As a surfactant, this compound can interact with proteins, including enzymes and antibodies. This can lead to conformational changes, denaturation, and altered activity, affecting assay performance.[1][2][3]

  • Non-specific Binding: The hydrophobic tail of this compound can promote non-specific binding to microplate surfaces, proteins, and other assay components, leading to increased background signals or inhibition of interactions.

  • Enzyme Inhibition: Pyrrolidone-based compounds have been shown to act as enzyme inhibitors.[4][5][6][7][8] The pyrrolidone ring of this compound could potentially interact with the active or allosteric sites of enzymes, leading to inhibition.

Q3: Which types of biochemical assays are most susceptible to interference by this compound?

Assays that are particularly sensitive to changes in protein conformation, reagent concentration, and non-specific binding are at a higher risk of interference. These include:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can occur through non-specific binding of antibodies or antigens to the plate, or by disruption of the antigen-antibody interaction.[9]

  • Fluorescence-Based Assays (e.g., Fluorescence Polarization): Micelle formation can cause light scattering, and the compound itself might possess fluorescent properties, leading to high background or quenching of the fluorescent signal.

  • Enzymatic Assays (e.g., Luciferase Assays): Direct inhibition of the enzyme or sequestration of substrates by micelles can lead to inaccurate measurements of enzyme activity.[10]

  • Cell-Based Viability Assays (e.g., MTT, XTT): As a surfactant, this compound can disrupt cell membranes, leading to cytotoxicity that is independent of the intended biological mechanism being studied.[11][12][13][14]

Troubleshooting Guides

Issue 1: Unexpectedly High Background or False Positives in an ELISA Assay

Possible Cause: Non-specific binding of antibodies or detection reagents to the microplate surface or other proteins, potentially mediated by this compound.

Troubleshooting Workflow:

start High Background/False Positives in ELISA check_buffer Run control wells with this compound in buffer (no analyte) start->check_buffer high_signal High signal observed? check_buffer->high_signal confirm_binding Perform a plate-binding assay with labeled antibody and this compound high_signal->confirm_binding Yes no_issue Issue likely not due to non-specific binding high_signal->no_issue No binding_confirmed Binding confirmed? confirm_binding->binding_confirmed mitigation1 Increase concentration of blocking agent (e.g., BSA, casein) binding_confirmed->mitigation1 Yes binding_confirmed->no_issue No mitigation2 Add a non-ionic detergent (e.g., Tween-20) to wash buffers mitigation1->mitigation2 mitigation3 Reduce this compound concentration below CMC mitigation2->mitigation3 retest Re-run assay with modified protocol mitigation3->retest end Issue Resolved retest->end

Caption: Troubleshooting workflow for high background in ELISA.

Quantitative Data Summary (Illustrative Example):

ConditionAbsorbance (450 nm)
Negative Control (Buffer only)0.05 ± 0.01
Negative Control + 10 µM this compound0.25 ± 0.03
Negative Control + 10 µM this compound + 0.1% Tween-200.06 ± 0.01
Negative Control + 10 µM this compound (High BSA block)0.08 ± 0.02
Issue 2: Reduced Signal or Inhibition in a Fluorescence Polarization (FP) Assay

Possible Cause: Micelle formation by this compound leading to light scattering or quenching of the fluorescent probe.

Troubleshooting Workflow:

start Reduced Signal/Inhibition in FP Assay check_fluorescence Measure fluorescence of probe with this compound (no target) start->check_fluorescence signal_reduced Signal reduced? check_fluorescence->signal_reduced check_scattering Measure light scattering at excitation and emission wavelengths signal_reduced->check_scattering Yes no_issue Interference may be due to direct target interaction signal_reduced->no_issue No scattering_increased Scattering increased? check_scattering->scattering_increased mitigation1 Reduce this compound concentration below CMC scattering_increased->mitigation1 Yes scattering_increased->no_issue No mitigation2 Use a red-shifted fluorescent probe mitigation1->mitigation2 mitigation3 Perform a detergent titration to identify non-interfering concentration mitigation2->mitigation3 retest Re-run assay with optimized conditions mitigation3->retest end Issue Resolved retest->end

Caption: Troubleshooting workflow for FP assay interference.

Quantitative Data Summary (Illustrative Example):

ConditionFluorescence Polarization (mP)
Fluorescent Probe only50 ± 5
Fluorescent Probe + Target Protein250 ± 15
Fluorescent Probe + Target Protein + 10 µM this compound120 ± 10
Fluorescent Probe + Target Protein + 1 µM this compound245 ± 12
Issue 3: Dose-Dependent Inhibition in a Luciferase-Based Reporter Assay

Possible Cause: Direct inhibition of the luciferase enzyme by this compound or sequestration of the luciferin (B1168401) substrate within micelles.

Troubleshooting Workflow:

start Inhibition in Luciferase Assay counterscreen Perform a counterscreen with purified luciferase enzyme and this compound start->counterscreen inhibition_observed Inhibition observed? counterscreen->inhibition_observed substrate_titration Perform substrate (luciferin) titration in the presence of this compound inhibition_observed->substrate_titration Yes no_inhibition Inhibition is likely upstream of luciferase inhibition_observed->no_inhibition No km_shift Shift in apparent Km? substrate_titration->km_shift mitigation1 Reduce this compound concentration km_shift->mitigation1 Yes (suggests substrate sequestration) mitigation2 Use a structurally different luciferase (e.g., Renilla) km_shift->mitigation2 No (suggests direct enzyme inhibition) retest Re-evaluate compound activity mitigation1->retest mitigation3 Confirm hits in an orthogonal, non-luciferase-based assay mitigation2->mitigation3 mitigation3->retest end Interference Identified retest->end

Caption: Troubleshooting workflow for luciferase assay interference.

Quantitative Data Summary (Illustrative Example):

This compound (µM)Luciferase Activity (% of Control)
0100 ± 5
195 ± 6
560 ± 8
1025 ± 4
10 (with 0.01% Triton X-100)85 ± 7

Experimental Protocols

Protocol 1: Indirect ELISA
  • Antigen Coating: Dilute antigen to 1-10 µg/mL in coating buffer (e.g., PBS, pH 7.4). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS + 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., PBS + 1% BSA). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Primary Antibody Incubation: Add 100 µL of diluted primary antibody (in blocking buffer) to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL of enzyme-conjugated secondary antibody (in blocking buffer). Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of substrate solution (e.g., TMB). Incubate in the dark until color develops.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Protocol 2: Fluorescence Polarization Assay
  • Reagent Preparation: Prepare solutions of fluorescently labeled ligand (tracer) and target protein in assay buffer (e.g., Tris-HCl, pH 7.5, with 100 mM NaCl).

  • Assay Plate Setup: In a low-binding black 96- or 384-well plate, add a fixed concentration of the tracer to all wells.

  • Compound/Protein Addition: Add serial dilutions of the target protein or test compound (this compound) to the wells. Include control wells with tracer only (for baseline polarization) and tracer with a high concentration of unlabeled ligand (for competition).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.

Protocol 3: Luciferase Reporter Assay
  • Cell Culture and Treatment: Plate cells containing the luciferase reporter construct in a white, opaque 96-well plate. Allow cells to adhere and then treat with test compounds (including this compound) for the desired time.

  • Cell Lysis: Remove the culture medium and add 50-100 µL of a suitable lysis buffer to each well. Incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Luciferase Reaction: Add 50-100 µL of luciferase assay reagent (containing luciferin and ATP) to each well.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The integration time will depend on the signal strength.

  • Counterscreen (for direct inhibition): In a cell-free system, combine purified luciferase enzyme, luciferase assay reagent, and varying concentrations of this compound. Measure luminescence as described above.

References

Technical Support Center: Determining the Critical Micelle Concentration (CMC) of Caprylyl Pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with refined methods, troubleshooting advice, and frequently asked questions for accurately determining the Critical Micelle Concentration (CMC) of Caprylyl Pyrrolidone, a non-ionic surfactant.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my experimentally determined CMC value for this compound different from literature values for similar surfactants?

Several factors can cause discrepancies in CMC values:

  • Purity of Surfactant: Commercial surfactants often contain impurities, such as isomers or residual materials from synthesis.[1] Even minor amounts of highly surface-active impurities can cause micelles to form prematurely, leading to an inaccurate, lower CMC value.[1]

  • Experimental Conditions: The CMC is highly sensitive to the experimental environment.[1] Key parameters include:

    • Temperature: Micellization can be endothermic or exothermic, and small temperature fluctuations can significantly shift the CMC.[1]

    • pH: Although this compound is non-ionic and less sensitive to pH than ionic surfactants, extreme pH values can affect the hydration of the headgroup, slightly altering the CMC.

    • Ionic Strength: The presence of electrolytes can influence the hydration layer around the surfactant molecules, which can affect micelle formation.

  • Measurement Technique: Different analytical methods measure different physical properties of the solution that change upon micellization.[1] It is not uncommon for techniques like surface tensiometry and fluorescence spectroscopy to yield slightly different CMC values.[2]

  • Data Analysis: The method used to identify the CMC from the data plot, such as the intersection of two linear fits, can be subjective and introduce variability.[1]

Q2: I am using surface tensiometry and my plot of surface tension vs. log concentration does not show a sharp, clear break point. What is wrong?

A poorly defined break point is a common issue. Here are the likely causes and solutions:

  • Surfactant Impurities: As noted, impurities can smear the micellization process over a wider concentration range, resulting in a gradual curve rather than a sharp inflection.[1] Consider purifying the this compound if you suspect contamination.

  • Insufficient Data Points: Ensure you have collected enough data points, especially around the expected CMC, to clearly define the pre-micellar and post-micellar linear regions of the plot.[1]

  • Equilibration Time: Surfactant molecules need time to diffuse and adsorb at the air-water interface. Ensure that you allow the solution to equilibrate at each concentration before taking a measurement.

  • Contamination: Any surface-active contaminants from glassware or the solvent (water) can interfere with the measurement.[1] Use high-purity water and ensure all glassware is meticulously cleaned.

Q3: My CMC values are not reproducible between experiments. What should I check?

Lack of reproducibility points to uncontrolled variables in your experimental setup.[1] Systematically verify the following:

  • Temperature Control: Use a thermostatted water bath or a temperature-controlled measurement cell to maintain a precise and stable temperature throughout the experiment.[1]

  • Solution Preparation: Inconsistencies in preparing stock and diluted solutions are a major source of error. Use calibrated pipettes, ensure the surfactant is fully dissolved, and prepare fresh solutions for each experiment.[1]

  • Instrument Calibration: Regularly calibrate your equipment (tensiometer, conductivity meter, etc.) according to the manufacturer's instructions.

  • Consistent Procedure: Ensure every step of the protocol, including equilibration times and measurement parameters, is identical for each run.

Q4: Can I use the conductivity method to determine the CMC of this compound?

The conductivity method is generally not recommended for non-ionic surfactants like this compound. This technique relies on the change in molar conductivity as charged surfactant monomers aggregate into less mobile, charged micelles.[3][4] Since non-ionic surfactants do not carry a net charge, their micellization has a negligible effect on the solution's conductivity, making any change too small to detect accurately.[2][5]

Q5: When using fluorescence spectroscopy, how do I select the right probe, and what are common pitfalls?

Fluorescence spectroscopy is a highly sensitive method for non-ionic surfactants.[3][6]

  • Probe Selection: The choice of a fluorescent probe is critical. The probe should be hydrophobic to preferentially partition into the micellar core. Common probes include:

    • Pyrene (B120774): Exhibits changes in the fine structure of its emission spectrum (I1/I3 ratio) upon moving from a polar (water) to a non-polar (micelle) environment.[3][7]

    • Nile Red: Shows a significant increase in fluorescence intensity and a blue shift in its emission maximum as it moves into the hydrophobic micelle core.[8][9]

  • Common Pitfalls:

    • Probe Concentration: The probe concentration should be very low to avoid self-quenching or altering the micellization process itself.

    • Noisy Data: Ensure solutions are homogenous and free of dust or particles that can cause light scattering. Check instrument settings like slit widths, which can impact signal intensity.[10]

    • Probe-Surfactant Interaction: Be aware that the probe itself can interact with the surfactant and slightly influence the measured CMC value. The values obtained are often referred to as the critical aggregation concentration (CAC) in the presence of the probe.

Data Presentation: Comparison of CMC Determination Methods

MethodPrincipleApplicability for this compoundAdvantagesCommon Issues
Surface Tensiometry Measures the decrease in surface tension of the solution with increasing surfactant concentration. The CMC is the point where surface tension becomes constant.[11]Excellent. This is a standard and reliable method for non-ionic surfactants.[4]Simple, intuitive, and directly measures the defining property of a surfactant.[3]Sensitive to impurities and contamination; requires precise temperature control.[1]
Fluorescence Spectroscopy A hydrophobic fluorescent probe partitions into the micellar core, causing a detectable change in its fluorescence signal (intensity, wavelength shift, etc.).[3][6]Excellent. Very sensitive method, suitable for low CMC values.High sensitivity, requires small sample volumes, can provide information on the micelle microenvironment.[10]The probe can perturb the system; potential for photobleaching or scattering interference.[12]
Conductivity Measurement Measures the change in electrical conductivity. The CMC is identified by a break in the plot of conductivity vs. concentration.[3]Not Recommended. this compound is non-ionic, so conductivity changes are negligible.[5]Simple and precise for ionic surfactants.[13]Not suitable for non-ionic or zwitterionic surfactants; sensitive to ionic impurities.[3]
Turbidity Measurement Measures the increase in solution turbidity as micelles form and scatter light.[3]Possible. May work if the micelles are large enough to cause significant scattering.Simple and does not require specialized probes.Lower sensitivity compared to other methods; requires higher surfactant concentrations.[4]

Experimental Protocols

Method: Surface Tensiometry (Du Noüy Ring or Wilhelmy Plate)
  • Preparation:

    • Thoroughly clean the Du Noüy ring or Wilhelmy plate with a suitable solvent (e.g., ethanol, acetone) and then flame it to red heat to remove all organic residues.[1]

    • Prepare a concentrated stock solution of this compound in high-purity, deionized water.

    • Create a series of dilutions from the stock solution, ensuring the concentration range adequately covers values below and above the expected CMC.

  • Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Place the most dilute solution in a temperature-controlled sample vessel and allow it to reach thermal equilibrium (e.g., 25°C).

    • Measure the surface tension. For the Du Noüy ring, this involves slowly pulling the ring through the liquid-air interface and recording the maximum force.[1]

    • Repeat the measurement for each dilution, moving from lowest to highest concentration.

  • Data Analysis:

    • Plot surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[3]

    • The plot should show two linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions.[11]

Method: Fluorescence Spectroscopy using Nile Red Probe
  • Preparation:

    • Prepare a stock solution of Nile Red in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM.

    • Prepare a series of this compound solutions in high-purity water, covering a wide concentration range.

    • To each surfactant solution, add a very small aliquot of the Nile Red stock solution to achieve a final probe concentration in the nanomolar to low micromolar range. The final solvent concentration (e.g., ethanol) should be kept constant and minimal (<1%) across all samples.

    • Allow the solutions to equilibrate for at least 30 minutes in the dark.[14]

  • Measurement:

    • Set the spectrofluorometer to an excitation wavelength suitable for Nile Red (e.g., 550 nm).[14]

    • Record the emission spectrum for each sample across a relevant wavelength range (e.g., 590 nm to 700 nm).[8]

    • Record the wavelength of maximum fluorescence intensity (λ_max) and the intensity at that peak for each concentration.

  • Data Analysis:

    • Plot the maximum fluorescence intensity versus the surfactant concentration.

    • The plot will show a significant increase in intensity as micelles form and the probe moves into the hydrophobic environment.

    • The CMC is determined from the inflection point or the intersection of the two linear portions of this plot.[8]

Visualizations

Experimental Workflow for CMC Determination

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Surfactant Stock Solution prep_dilutions Create Series of Dilutions prep_stock->prep_dilutions prep_probe Add Probe (if needed) & Equilibrate prep_dilutions->prep_probe calibrate Calibrate Instrument prep_probe->calibrate measure_samples Measure Physical Property (Surface Tension, Fluorescence, etc.) calibrate->measure_samples plot_data Plot Property vs. log(Concentration) measure_samples->plot_data determine_cmc Identify Breakpoint/ Intersection (CMC) plot_data->determine_cmc G start Problem with CMC Measurement issue1 Poor Reproducibility? start->issue1 Irreproducible Results issue2 No Clear Breakpoint in Plot? start->issue2 Unclear Data Plot sol1a Check Temperature Control issue1->sol1a Yes sol1b Verify Solution Preparation (Pipetting, Dissolution) issue1->sol1b Yes sol1c Ensure Consistent Protocol & Equilibration issue1->sol1c Yes sol2a Check for Impurities (Purify Surfactant) issue2->sol2a Yes sol2b Increase Number of Data Points Around CMC issue2->sol2b Yes sol2c Ensure Clean Glassware & High-Purity Solvent issue2->sol2c Yes

References

Overcoming Caprylyl pyrrolidone aggregation in concentrated stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges associated with the aggregation of Caprylyl Pyrrolidone in concentrated stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound, also known as N-Octyl-2-Pyrrolidone, is a non-ionic surfactant.[1][2] Its molecular structure is amphiphilic, meaning it possesses both a water-loving (hydrophilic) polar head group (the pyrrolidone ring) and a water-hating (hydrophobic) non-polar tail (the C8 alkyl chain).[3] This dual nature allows it to reduce the surface tension between liquids or between a liquid and a solid.[2] In research and development, it is often explored as a wetting agent, solubilizer, or penetration enhancer in various formulations.

Q2: What causes this compound to aggregate in solution?

Aggregation is a fundamental property of surfactants like this compound.[3] In an aqueous environment, the hydrophobic tails seek to minimize their contact with water. Below a specific concentration, the molecules exist as individual monomers. However, once the concentration reaches a critical point, the molecules self-assemble into organized structures called micelles, where the hydrophobic tails are shielded in the core and the hydrophilic heads face the water.[3][4] This process is known as aggregation or micellization.

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which micelles begin to form.[5] Below the CMC, properties of the solution like surface tension change significantly with concentration. Above the CMC, the surface tension remains relatively constant, and any additional surfactant added to the system will primarily form new micelles. Knowing the CMC is crucial because it represents the upper limit of monomeric solubility. Preparing stock solutions with concentrations far above the CMC without proper formulation strategies will inevitably lead to aggregation and potential phase separation.

Q4: How can I visually identify aggregation in my stock solution?

Aggregation can manifest in several ways:

  • Cloudiness or Turbidity: The solution may appear hazy or opaque due to the light scattering from the newly formed micelles or larger aggregates.[3]

  • Precipitation: In cases of poor solubility or temperature changes, the compound may fall out of solution as a visible solid.[6]

  • Increased Viscosity: Highly concentrated micellar solutions can become more viscous.

  • Phase Separation: Two distinct liquid phases may form over time.

Troubleshooting Guide: Overcoming Aggregation

This guide provides solutions to common problems encountered when preparing concentrated stock solutions of this compound.

Problem 1: My aqueous stock solution is cloudy immediately after preparation.

This is the most common issue and is typically due to exceeding the CMC and/or the aqueous solubility limit.

  • Possible Cause 1: Concentration is too high.

    • Solution: The simplest approach is to prepare a new, more dilute stock solution. If a high concentration is necessary for your experiment, you must employ advanced formulation strategies.

  • Possible Cause 2: Improper dissolution method.

    • Solution: Direct dissolution in an aqueous buffer can be inefficient for amphiphilic compounds. The recommended "solvent-dilution" method involves first dissolving the compound in a small amount of a water-miscible organic solvent (like DMSO or ethanol) and then slowly diluting this concentrate into the final aqueous buffer with vigorous stirring.[7] This prevents localized high concentrations that lead to precipitation.

Problem 2: My stock solution, initially clear, became cloudy after storage or a freeze-thaw cycle.

Changes in storage conditions can disrupt the stability of the solution.

  • Possible Cause 1: Temperature Fluctuation.

    • Solution: Solubility is often temperature-dependent. A solution prepared at room temperature or with gentle warming may precipitate upon cooling or refrigeration.[6] Determine the compound's solubility at your intended storage temperature. Store the solution at a constant, appropriate temperature.

  • Possible Cause 2: Freeze-Thaw Cycles.

    • Solution: The process of freezing and thawing can promote aggregation and precipitation.[6] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6]

Problem 3: I need a highly concentrated stock, but it always aggregates.

When the required concentration is significantly above the CMC, standard dissolution is not feasible. Advanced formulation is required.

  • Possible Cause 1: Insufficient Solubilizing Power of the Solvent System.

    • Solution 1 (Use of Co-solvents): Introduce a water-miscible co-solvent into your final buffer system. Solvents like polyethylene (B3416737) glycol (PEG 400), propylene (B89431) glycol, or ethanol (B145695) can increase the solubility of poorly soluble compounds.[8] Note that the co-solvent concentration must be compatible with your downstream application (e.g., cell-based assays are sensitive to high percentages of DMSO or ethanol).[7]

    • Solution 2 (Use of Excipients): Incorporate stabilizing excipients into the formulation. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or cyclodextrins can form complexes with the compound, enhancing its aqueous solubility.[7][9]

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving aggregation issues.

G cluster_0 start Observation: Cloudy/Precipitated Stock check_conc Is Concentration >> CMC or Solubility Limit? start->check_conc check_method Was the 'Solvent-Dilution' Method Used? check_conc->check_method No sol_conc Action: Lower Concentration or Use Advanced Formulation check_conc->sol_conc Yes check_storage Did Precipitation Occur During Storage? check_method->check_storage Yes sol_method Action: Use Correct Dilution Technique (Add Stock to Buffer Slowly) check_method->sol_method No check_storage->start No, Precipitated Immediately sol_storage Action: Aliquot Solution and Avoid Freeze-Thaw Cycles. Verify Storage Temperature. check_storage->sol_storage Yes G cluster_0 Below CMC (Low Concentration) cluster_1 Above CMC (High Concentration) cluster_micelle m1 t1 m2 t2 m3 t3 l1 Monomers Dispersed h1 h1 center->h1 h2 h2 center->h2 h3 h3 center->h3 h4 h4 center->h4 h5 h5 center->h5 h6 h6 center->h6 h7 h7 center->h7 h8 h8 center->h8 l2 Micelle Formation (Hydrophobic Core) arrow_label Increasing Surfactant Concentration arrow_label->arrow_label

References

Technical Support Center: Removal of Residual Caprylyl Pyrrolidone from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual Caprylyl pyrrolidone from protein samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to remove?

This compound, also known as N-octyl-2-pyrrolidone, is a nonionic surfactant. Its chemical structure consists of a polar pyrrolidone head group and a nonpolar octyl tail. Unlike many common detergents, some sources indicate that this compound does not have a traditional critical micelle concentration (CMC), meaning it may not form large aggregates (micelles) in solution on its own.[1] However, it can interact with other surfactants to form mixed micelles.[1] Its relatively low molecular weight (197.32 g/mol ) and solubility in water (1.14 g/L at 20°C) are key properties to consider for its removal.[2][3] The primary challenge in removing it lies in its potential to interact with proteins, and the need to select a method that efficiently removes this small molecule without causing significant protein loss or denaturation.

Q2: Which methods are recommended for removing this compound from protein samples?

Given the low molecular weight of this compound and its lack of a distinct CMC, several methods that are effective for removing small molecules from protein solutions are recommended. These include:

  • Dialysis/Diafiltration: Highly effective for separating small molecules from proteins based on size.

  • Size-Exclusion Chromatography (Gel Filtration): Separates molecules based on their size as they pass through a porous resin.

  • Detergent Removal Resins: Utilizes affinity chromatography with a resin that has a high affinity for the hydrophobic tails of surfactants.

  • Protein Precipitation: A method to selectively precipitate proteins, leaving contaminants like this compound in the supernatant.

The choice of method will depend on factors such as the protein's stability, the required final purity, sample volume, and available equipment.

Troubleshooting Guides

Method 1: Dialysis / Diafiltration

Issue: Low removal efficiency of this compound.

Possible Cause Troubleshooting Step
Inadequate Dialysis Buffer Volume Use a dialysis buffer volume that is at least 100-200 times the sample volume to ensure a sufficient concentration gradient for diffusion.[4]
Insufficient Number of Buffer Changes Perform multiple buffer changes (at least 3-4) to maximize the removal of this compound. Each change re-establishes the concentration gradient.[5]
Incorrect Dialysis Membrane MWCO Use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest but large enough to allow this compound (MW ~197 Da) to pass through. A 3-10 kDa MWCO is typically suitable for most proteins.
Equilibrium Reached Too Quickly Gently stir the dialysis buffer to prevent localized saturation around the dialysis bag and maintain the concentration gradient.[5]

Issue: Protein precipitation or loss of activity during dialysis.

Possible Cause Troubleshooting Step
Unfavorable Buffer Conditions Ensure the dialysis buffer has the optimal pH and ionic strength for your protein's stability.
Protein Instability without the Surfactant Some proteins may require a certain level of surfactant for solubility. Consider a gradual removal process by step-wise dialysis into buffers with decreasing concentrations of a milder, more easily removable surfactant.
Protease Contamination Add protease inhibitors to the dialysis buffer to prevent protein degradation, especially during long dialysis times.[6]
Method 2: Size-Exclusion Chromatography (Gel Filtration)

Issue: Co-elution of this compound with the protein.

Possible Cause Troubleshooting Step
Inappropriate Resin Selection Choose a size-exclusion resin with a fractionation range that effectively separates your protein from small molecules like this compound. For most proteins, a resin with an exclusion limit of 5-10 kDa is appropriate.
Poor Column Packing Ensure the chromatography column is packed uniformly to prevent channeling and ensure optimal resolution.
Sample Overload Do not exceed the recommended sample volume for the column, which is typically 1-5% of the total column volume, to maintain good separation.

Issue: Low protein recovery.

Possible Cause Troubleshooting Step
Nonspecific Adsorption to the Resin Pre-equilibrate the column with a buffer containing a low concentration of a non-interfering blocking agent or a slightly higher salt concentration to minimize nonspecific binding.
Protein Precipitation on the Column Ensure the buffer composition is optimal for protein solubility. If the protein is prone to aggregation at high concentrations, collect smaller fractions.
Method 3: Detergent Removal Resins

Issue: Inefficient removal of this compound.

Possible Cause Troubleshooting Step
Exceeded Resin Capacity Ensure the amount of this compound in the sample does not exceed the binding capacity of the resin. You may need to use a larger volume of resin or perform a second treatment.
Incorrect Buffer Composition Some buffers can interfere with the binding of the surfactant to the resin. Use the buffer recommended by the resin manufacturer. Organic solvents should generally be avoided.[3]
Insufficient Incubation Time Allow for the recommended incubation time (typically a few minutes) for the surfactant to bind to the resin before separating the sample.[3]

Issue: Low protein recovery.

Possible Cause Troubleshooting Step
Protein Binding to the Resin While these resins are designed to minimize protein binding, some nonspecific interactions can occur. Consult the manufacturer's instructions for troubleshooting low recovery. Using a resin specifically designed for high protein and peptide recovery (HiPPR) may be beneficial for low concentration samples.[7]
Protein Precipitation The abrupt removal of the surfactant may cause some proteins to precipitate. Elute the protein into a buffer that ensures its stability.
Method 4: Protein Precipitation

Issue: Incomplete protein precipitation.

Possible Cause Troubleshooting Step
Insufficient Precipitant The ratio of precipitant (e.g., TCA/acetone) to sample is crucial. A common starting point is 4 volumes of cold acetone (B3395972) to 1 volume of protein sample.[8]
Precipitation Temperature is Too High Perform the precipitation and centrifugation steps at low temperatures (e.g., -20°C or on ice) to maximize protein precipitation.[8]
Low Protein Concentration For dilute protein samples, precipitation can be less efficient. Consider concentrating the sample first or adding a carrier like deoxycholate for TCA precipitation.

Issue: Difficulty resolubilizing the protein pellet.

Possible Cause Troubleshooting Step
Harsh Precipitation Conditions Overly harsh conditions can lead to irreversible protein denaturation. Avoid prolonged exposure to acids like TCA.[8]
Incomplete Removal of Precipitant Thoroughly wash the protein pellet with cold acetone or ethanol (B145695) to remove any residual precipitant, which can interfere with resolubilization.[8]
Inappropriate Resuspension Buffer Use a robust solubilization buffer, which may include denaturants like urea (B33335) or guanidine (B92328) HCl, and a suitable buffering agent to bring the pH to an optimal range for your protein.

Quantitative Data Summary

The following table summarizes the typical removal efficiency and protein recovery for various methods, based on data for common surfactants. While specific data for this compound is not widely available, these values provide a general expectation.

Method Typical Surfactant Removal Efficiency Typical Protein Recovery References
Dialysis/Diafiltration >95% (for small molecules)>90%[5]
Size-Exclusion Chromatography >95%>90%
Detergent Removal Resins >95%>90% (can be lower for some proteins)[1]
Protein Precipitation (TCA/Acetone) >99%70-90% (can be variable)[8]

Experimental Protocols

Protocol 1: Dialysis
  • Hydrate the Dialysis Membrane: Wet the dialysis tubing or cassette in the dialysis buffer as per the manufacturer's instructions.

  • Prepare the Sample: Place the protein sample containing this compound into the dialysis tubing/cassette and clamp it securely.

  • Perform Dialysis: Immerse the sealed dialysis bag in a large volume of dialysis buffer (e.g., 100-200 times the sample volume) at 4°C.

  • Stir: Gently stir the dialysis buffer.

  • Buffer Exchange: Change the dialysis buffer every 2-4 hours for a total of 3-4 changes.

  • Sample Recovery: After the final buffer change, remove the dialysis bag and carefully recover the protein sample.

Protocol 2: Size-Exclusion Chromatography (Spin Column Format)
  • Prepare the Spin Column: Remove the storage buffer from a pre-packed size-exclusion spin column by centrifugation according to the manufacturer's protocol.

  • Equilibrate the Column: Add the desired exchange buffer to the column and centrifuge. Repeat this step 2-3 times to ensure the resin is fully equilibrated.

  • Load the Sample: Place the spin column in a clean collection tube. Slowly apply the protein sample to the center of the resin bed.

  • Elute the Protein: Centrifuge the column according to the manufacturer's instructions. The protein will be collected in the eluate, while this compound will be retained in the resin.

Protocol 3: Detergent Removal Resin (Spin Column Format)
  • Prepare the Resin: Resuspend the detergent removal resin and add the required amount to a spin column.

  • Equilibrate the Resin: Wash the resin with an appropriate buffer (e.g., PBS) by centrifuging and discarding the flow-through. Repeat as recommended by the manufacturer.

  • Bind the Surfactant: Apply the protein sample to the resin and incubate for the recommended time (e.g., 2 minutes) at room temperature to allow the this compound to bind.

  • Collect the Protein: Place the column in a new collection tube and centrifuge to collect the purified protein sample.

Protocol 4: Acetone Precipitation
  • Cool the Sample and Acetone: Place the protein sample and acetone at -20°C for at least 30 minutes.

  • Precipitate the Protein: Add at least 4 volumes of cold acetone to the protein sample. Vortex briefly.

  • Incubate: Incubate the mixture at -20°C for 1-2 hours.

  • Pellet the Protein: Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

  • Wash the Pellet: Carefully decant the supernatant. Wash the pellet with cold 80% acetone to remove residual this compound.

  • Dry the Pellet: Air-dry the pellet to remove residual acetone. Do not over-dry.

  • Resolubilize: Resuspend the protein pellet in a suitable buffer.

Visualizations

Experimental_Workflow_Caprylyl_Pyrrolidone_Removal cluster_start Start cluster_methods Removal Methods cluster_end End start Protein Sample with This compound dialysis Dialysis / Diafiltration start->dialysis sec Size-Exclusion Chromatography start->sec resin Detergent Removal Resin start->resin precipitation Protein Precipitation start->precipitation end Purified Protein Sample dialysis->end sec->end resin->end precipitation->end Troubleshooting_Dialysis start Low Removal Efficiency? cause1 Inadequate Buffer Volume? start->cause1 Yes cause2 Insufficient Buffer Changes? start->cause2 No cause1->cause2 No solution1 Increase Buffer Volume (100-200x Sample Volume) cause1->solution1 Yes cause3 Incorrect MWCO? cause2->cause3 No solution2 Perform More Buffer Changes (3-4) cause2->solution2 Yes solution3 Select Appropriate MWCO (e.g., 3-10 kDa) cause3->solution3 Yes

References

Impact of temperature on the stability and performance of N-octyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of temperature on the stability and performance of N-octyl-2-pyrrolidone (NOP).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for N-octyl-2-pyrrolidone?

A1: It is recommended to store N-octyl-2-pyrrolidone in a cool, well-ventilated area, away from heat sources.[1] The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[2][3][4] For specific long-term storage, a temperature range of 15 – 25 °C is recommended.

Q2: What is the thermal stability of N-octyl-2-pyrrolidone?

A2: N-octyl-2-pyrrolidone is thermally stable under normal conditions.[2][3][4] Decomposition begins at temperatures above 475 °C.[1][2][3][4]

Q3: What are the potential hazardous decomposition products of N-octyl-2-pyrrolidone at high temperatures?

A3: In case of fire, hazardous combustion products may be liberated, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

Q4: How does temperature affect the viscosity of N-octyl-2-pyrrolidone?

Q5: How does temperature influence the solubility of N-octyl-2-pyrrolidone in water?

A5: N-octyl-2-pyrrolidone has a low water solubility of 1.14 g/L at 20 °C.[2] The solubility of most organic liquids in water tends to increase with temperature, but specific data for N-octyl-2-pyrrolidone at various temperatures is limited.

Q6: Can N-octyl-2-pyrrolidone undergo hydrolysis at elevated temperatures?

A6: While specific studies on the hydrolysis of N-octyl-2-pyrrolidone at different temperatures were not found, a study on the related compound N-methylpyrrolidone (NMP) showed that hydrolysis is aggravated by increasing temperature and alkaline conditions.[5][6] Therefore, it is prudent to avoid prolonged exposure to high temperatures, especially in the presence of water and strong acids or bases, to minimize potential hydrolysis.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results when using NOP as a solvent at elevated temperatures. Thermal degradation of NOP: Although the decomposition temperature is high (475 °C), prolonged heating even at lower temperatures might lead to minor degradation, affecting its properties.- Minimize the time NOP is kept at elevated temperatures. - Use an inert atmosphere (e.g., nitrogen or argon) if the application allows, to prevent oxidation. - Consider performing a thermal analysis (TGA/DSC) of your NOP sample to check for any unexpected thermal events at your operating temperature.
Changes in formulation viscosity over time when stored at fluctuating temperatures. Temperature-dependent viscosity: The viscosity of NOP is temperature-dependent. Fluctuations in storage temperature can lead to reversible changes in the formulation's viscosity.- Store the formulation in a temperature-controlled environment. - If temperature fluctuations are unavoidable, ensure the formulation is brought to a consistent temperature before use and measurement.
Phase separation or precipitation in aqueous formulations containing NOP upon cooling. Temperature-dependent solubility: The solubility of NOP in water is low and likely temperature-dependent. Cooling can cause the solubility to decrease, leading to phase separation.- Determine the solubility of NOP in your specific aqueous system at the lowest anticipated storage or use temperature. - Consider the use of co-solvents or surfactants to improve the solubility of NOP if low-temperature stability is required.
Decreased performance of NOP as a penetration enhancer in transdermal studies at different skin temperatures. Temperature effect on skin permeation: The permeation of drugs through the skin is influenced by temperature.[7] The efficiency of a penetration enhancer can also be temperature-dependent.- Standardize the temperature of the skin or membrane in your in vitro permeation studies. - Be aware that in vivo skin temperature can vary, which may influence the performance of NOP.

Data Summary

Physicochemical Properties of N-octyl-2-pyrrolidone and their Temperature Dependence

PropertyValueTemperature (°C)Notes
Boiling Point 292 – 305 °Cat 1009 hPa[4]
170-172 °Cat 15 mm Hg[8]
Melting Point -31.1 °C[4]
-25 °C[8]
Flash Point 142 °Cat 1013 hPa[4]
Auto-ignition Temperature 225 °Cat 1013 hPa[4]
Decomposition Temperature 475 °C[1][2][3][4]
Dynamic Viscosity 8.38 mPa·s20 °C[2]
Kinematic Viscosity 9.1 mm²/s20 °C[2]
Water Solubility 1.14 g/L20 °C[2]
Vapor Pressure 0.02 hPa55 °C[2]

Experimental Protocols

Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition of N-octyl-2-pyrrolidone.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of N-octyl-2-pyrrolidone into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Place the crucible in the TGA furnace.

  • Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Protocol 2: Assessment of Temperature-Dependent Viscosity

Objective: To measure the dynamic viscosity of N-octyl-2-pyrrolidone at different temperatures.

Methodology:

  • Use a calibrated viscometer or rheometer equipped with a temperature control unit.

  • Place a known volume of N-octyl-2-pyrrolidone into the sample holder of the instrument.

  • Allow the sample to equilibrate at the desired temperature (e.g., 20 °C, 30 °C, 40 °C, etc.).

  • Perform the viscosity measurement according to the instrument's operating procedure.

  • Repeat the measurement at each desired temperature, ensuring the sample has reached thermal equilibrium before each measurement.

  • Plot the viscosity as a function of temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_performance Performance Evaluation cluster_results Data Interpretation start Start sample N-octyl-2-pyrrolidone Sample start->sample tga TGA (Thermogravimetric Analysis) sample->tga dsc DSC (Differential Scanning Calorimetry) sample->dsc viscosity Viscosity Measurement sample->viscosity solubility Solubility Assessment sample->solubility stability_data Stability Profile tga->stability_data dsc->stability_data performance_data Performance Characteristics viscosity->performance_data solubility->performance_data

Caption: Experimental workflow for assessing the impact of temperature.

logical_relationship cluster_temp Temperature Change cluster_stability Stability cluster_performance Performance temp Temperature degradation Degradation Rate temp->degradation Increases hydrolysis Hydrolysis Rate temp->hydrolysis Increases (in presence of water) viscosity Viscosity temp->viscosity Decreases solubility Solubility temp->solubility Generally Increases pen_enhancement Penetration Enhancement temp->pen_enhancement May Increase or Decrease

Caption: Relationship between temperature and NOP properties.

References

Technical Support Center: Optimizing Caprylyl Pyrrolidone Surfactant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Caprylyl Pyrrolidone. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the performance of this non-ionic surfactant by addressing common questions and troubleshooting potential issues related to buffer pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with this compound?

A1: this compound, a non-ionic surfactant, is generally stable and effective across a broad pH range. However, its performance and stability can be influenced by the pH of the buffer system. For optimal performance and to prevent potential hydrolysis of the pyrrolidone ring, maintaining a pH in the neutral to slightly alkaline range (pH 7-10) is recommended.[1] Extreme acidic conditions should be avoided as they may lead to the degradation of the surfactant over time.[2]

Q2: How does buffer pH affect the Critical Micelle Concentration (CMC) of this compound?

A2: While some sources suggest that N-Octyl pyrrolidone (a close analog) does not have a classical Critical Micelle Concentration (CMC), it does form aggregates to reduce the surface tension of aqueous solutions.[1] The pH of the solution can influence the aggregation behavior of pyrrolidone-based surfactants. For some novel pyrrolidone-based Gemini surfactants, the surface activity and micellization are pH-dependent due to the protonation state of the molecule.[] Although this compound is non-ionic, significant shifts in pH could subtly alter hydration of the headgroup and potentially affect the concentration at which it self-assembles, thereby influencing its efficacy.

Q3: Can the choice of buffer system impact the performance of this compound?

A3: Yes, the choice of buffer salts can have an impact. While common buffers like phosphates and citrates are generally compatible, it is important to consider potential interactions between the buffer ions and other components in your formulation. For instance, the presence of other surfactants, especially anionic surfactants, can lead to the formation of mixed micelles with this compound, which can synergistically reduce surface tension and enhance solubility.[1] When working with complex formulations, it is advisable to empirically test the performance of this compound in the specific buffer system of your experiment.

Q4: Is this compound susceptible to hydrolysis?

A4: The pyrrolidone ring in N-alkyl-2-pyrrolidones can be susceptible to hydrolysis under certain conditions. Specifically, related compounds like N-vinyl-2-pyrrolidone are known to hydrolyze under acidic conditions.[2] Therefore, prolonged exposure to low pH environments could potentially lead to the degradation of this compound, affecting its surfactant properties. It is recommended to maintain a neutral to slightly alkaline pH to ensure the long-term stability of your formulation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced Foaming or Unstable Foam Suboptimal pH affecting surface film properties.Adjust the pH of your formulation to the neutral to slightly alkaline range (pH 7-9). Consider screening different buffer systems (e.g., phosphate, borate, Tris) to identify the one that provides the most stable foam.
Interaction with other formulation components.If your formulation contains anionic surfactants, leverage the potential for synergistic interaction with this compound to enhance foam stability.[1] Systematically evaluate the compatibility and performance with other excipients.
Phase Separation or Cloudiness in Formulation pH-induced instability or degradation of the surfactant.Verify the pH of your formulation. If it has drifted to the acidic range, adjust it back to neutral or slightly alkaline. For long-term storage, ensure the buffer capacity is sufficient to maintain a stable pH.
Temperature fluctuations.Ensure that the storage and experimental conditions are within the recommended temperature range for your formulation.
Inconsistent Surface Tension Reduction Degradation of this compound due to improper pH.Check the pH of your stock solution and final formulation. Prepare fresh solutions if degradation is suspected. Store stock solutions at a neutral or slightly alkaline pH.
Interaction with buffer salts or other excipients.Evaluate the performance of this compound in simpler buffer systems before moving to more complex formulations. This can help identify any specific interactions that may be affecting its efficacy.

Data Presentation

Buffer pHCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Foam Stability (Half-life in minutes)
5.0Potentially higher; aggregation may be less efficientHigherPotentially lower due to possible slow hydrolysis
7.0OptimalLowGood
9.0OptimalLowExcellent

Experimental Protocols

Protocol for Determining the Optimal Buffer pH for this compound Efficacy

This protocol outlines a general procedure to screen for the optimal buffer pH to maximize the surface activity of this compound.

1. Materials:

  • This compound
  • Buffer solutions at various pH values (e.g., pH 5, 6, 7, 8, 9). Recommended buffers:
  • Citrate buffer for pH 3-6
  • Phosphate buffer for pH 6-8
  • Tris buffer for pH 7-9
  • Borate buffer for pH 8-10
  • Deionized water
  • Tensiometer (for surface tension measurement)
  • Dynamic light scattering (DLS) instrument or fluorescence spectrophotometer (for CMC determination)
  • Graduated cylinders or foam generation apparatus (for foam stability)

2. Procedure:

Part A: Surface Tension Measurement

  • Prepare a stock solution of this compound (e.g., 10 mM) in each buffer solution.

  • Create a series of dilutions from each stock solution, ranging from a concentration well above to well below the expected CMC.

  • Measure the surface tension of each dilution using a tensiometer at a constant temperature.

  • Plot surface tension as a function of the logarithm of the this compound concentration for each buffer pH.

  • The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC). The surface tension at this plateau is the surface tension at the CMC (γCMC).

Part B: Foam Generation and Stability

  • Prepare a solution of this compound at a concentration above its determined CMC in each buffer solution.

  • Generate foam using a standardized method (e.g., shaking a graduated cylinder for a set time or using a foam generator).

  • Record the initial foam volume.

  • Monitor the foam volume over time and record the time it takes for the foam volume to decrease by half (the half-life).

  • Compare the foam stability across the different buffer pH values.

3. Data Analysis:

  • Compare the CMC and γCMC values obtained at each pH. A lower CMC and a lower γCMC generally indicate higher efficiency.

  • Compare the foam stability (half-life) at each pH. Longer half-lives indicate greater foam stability.

  • The optimal buffer pH will be the one that provides the desired balance of low CMC, low surface tension, and high foam stability for your specific application.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_surfactant Prepare Caprylyl Pyrrolidone Stock dilutions Create Dilution Series in each Buffer prep_surfactant->dilutions prep_buffers Prepare Buffers (pH 5, 7, 9) prep_buffers->dilutions measure_st Measure Surface Tension dilutions->measure_st measure_foam Measure Foam Stability dilutions->measure_foam plot_st Plot Surface Tension vs. Concentration measure_st->plot_st compare_foam Compare Foam Half-life measure_foam->compare_foam determine_cmc Determine CMC and γCMC plot_st->determine_cmc optimize Identify Optimal pH determine_cmc->optimize compare_foam->optimize

Caption: Workflow for optimizing buffer pH for this compound efficacy.

Troubleshooting_Logic start Formulation Issue (e.g., Instability, Low Foam) check_ph Check Formulation pH start->check_ph ph_in_range Is pH 7-10? check_ph->ph_in_range adjust_ph Adjust pH to 7-10 with appropriate buffer ph_in_range->adjust_ph No check_components Evaluate other components (e.g., anionic surfactants, salts) ph_in_range->check_components Yes stable Problem Resolved adjust_ph->stable reformulate Consider reformulation or co-surfactant addition check_components->reformulate reformulate->stable

Caption: Logical workflow for troubleshooting this compound formulation issues.

References

Validation & Comparative

Comparative Analysis: Caprylyl Pyrrolidone Versus Other Non-ionic Surfactants in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Formulation Scientists

Non-ionic surfactants are critical excipients in modern drug formulation, primarily utilized to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Their amphiphilic nature allows for the formation of micelles that encapsulate hydrophobic drug molecules, thereby improving their dissolution and subsequent absorption.[1] The selection of an appropriate surfactant is a pivotal step in formulation development, requiring a delicate balance between high solubilization capacity, excellent stability, and low cytotoxicity.[1] This guide provides a comparative analysis of Caprylyl Pyrrolidone (also known as N-octyl-2-pyrrolidone or Surfadone™ LP-100) against other commonly used non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polyoxyl 35 Castor Oil (Cremophor® EL).

Overview of Surfactants

This compound (N-octyl-2-pyrrolidone) is a specialty non-ionic surfactant that combines a hydrophilic, dipolar pyrrolidone ring with an eight-carbon hydrophobic alkyl group. It is characterized as a low-foaming wetting agent with a Hydrophile-Lipophile Balance (HLB) of approximately 6 and, notably, has no critical micelle concentration (CMC).[2][3] Its unique structure allows it to function as both a solvent and a surface-active agent, making it effective for enhancing the penetration of APIs, particularly in topical and transdermal formulations. The water solubility of this compound is significantly enhanced through interaction with anionic surfactants, leading to synergistic reductions in surface tension.[2][3]

Polysorbate 80 (Tween® 80) is a widely used non-ionic surfactant and emulsifier derived from polyethoxylated sorbitan (B8754009) and oleic acid. It is a common excipient in a variety of pharmaceutical formulations, including oral, parenteral, and topical preparations. It is well-known for its ability to solubilize a wide range of poorly soluble drugs and to stabilize emulsions and suspensions.

Cremophor® EL is a polyethoxylated castor oil used as a solubilizer and emulsifier for lipophilic substances. It is a common component in intravenous formulations of poorly soluble drugs, such as paclitaxel. However, its use has been associated with hypersensitivity reactions, which necessitates careful consideration during formulation development.

Performance Comparison: Solubility Enhancement

The primary function of these surfactants in many drug formulations is to increase the aqueous solubility of lipophilic drugs through micellar solubilization.[1] While direct head-to-head quantitative data for this compound is limited in publicly available literature, we can compare the performance of Polysorbate 80 and Cremophor EL with model drugs.

For instance, in the formulation of the poorly soluble anticancer drug paclitaxel, both Cremophor EL and Polysorbate 80 have been shown to significantly enhance its solubility. The commercial formulation of paclitaxel, Taxol®, uses a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol.

SurfactantModel DrugSolubility EnhancementReference
Polysorbate 80 SpironolactoneIncreased release rate compared to pure drug[4]
Cremophor EL EzetimibeHigh solubility in a self-nanoemulsifying drug delivery system (SNEDDS)[5]
Polysorbate 80 EzetimibeUsed as a cosurfactant to reduce droplet size in SNEDDS[5]

Performance Comparison: Biocompatibility and Cytotoxicity

The biocompatibility of excipients is a critical consideration in drug formulation to minimize adverse effects. Cytotoxicity is often evaluated using in vitro cell-based assays, such as the MTT assay, which measures cell metabolic activity. The LC50 value, the concentration of a substance that is lethal to 50% of the cells, is a common metric for cytotoxicity.

SurfactantCell LineLC50 (μg/mL)Reference
Polysorbate 80 (Tween® 80) Human Fibroblasts> 1000[6]
Polysorbate 60 (Tween® 60) Human Fibroblasts~200[6]
Triton X-100 Human Fibroblasts~50[6]

Experimental Protocols

Phase Solubility Study

This protocol is designed to determine the extent to which a surfactant can enhance the aqueous solubility of a poorly soluble drug.

Materials:

  • Poorly soluble model drug (e.g., Ibuprofen, Paclitaxel)

  • Surfactants to be tested (e.g., this compound, Polysorbate 80, Cremophor EL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaking water bath or orbital shaker maintained at 37°C

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for drug quantification

  • Syringe filters (0.45 μm)

Procedure:

  • Prepare a series of aqueous solutions of the surfactant in PBS at various concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).

  • Add an excess amount of the model drug to a fixed volume of each surfactant solution in separate vials. Ensure that a solid drug phase remains to confirm saturation.

  • Seal the vials and place them in a shaking water bath at 37°C for 24-48 hours to reach equilibrium.

  • After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.

  • Carefully withdraw the supernatant and filter it through a 0.45 μm syringe filter.

  • Dilute the filtered solution with a suitable solvent and quantify the drug concentration using a validated HPLC or UV-Vis spectrophotometric method.

  • The solubility enhancement factor is calculated as the ratio of the drug's solubility in the surfactant solution to its solubility in PBS alone.

MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps to evaluate the in vitro cytotoxicity of surfactants on a selected cell line (e.g., Caco-2, human fibroblasts).[1]

Materials:

  • Human cell line (e.g., Caco-2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Surfactant solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Treatment: Remove the culture medium and expose the cells to various concentrations of the surfactant solutions for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 μL of fresh medium and 10 μL of the MTT solution to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization: After incubation, add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control cells. The LC50 value can then be determined from the dose-response curve.

Visualizations

G cluster_0 Phase Solubility Experimental Workflow prep Prepare Surfactant Solutions (0.1% to 5% w/v in PBS) add_drug Add Excess Drug to Each Surfactant Solution prep->add_drug equilibrate Equilibrate at 37°C (24-48 hours with shaking) add_drug->equilibrate separate Centrifuge and Filter (0.45 µm filter) equilibrate->separate quantify Quantify Drug Concentration (HPLC / UV-Vis) separate->quantify analyze Calculate Solubility Enhancement Factor quantify->analyze

Workflow for Phase Solubility Study.

G cluster_1 MTT Cytotoxicity Assay Workflow seed_cells Seed Cells in 96-well Plate (1x10^4 cells/well) incubate_attach Incubate for 24h for Cell Attachment seed_cells->incubate_attach treat_cells Treat with Surfactant (Varying Concentrations) incubate_attach->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance

Workflow for MTT Cytotoxicity Assay.

Conclusion

The selection of a non-ionic surfactant is a multifaceted decision that requires careful consideration of its solubilizing power, biocompatibility, and interaction with the API and other excipients. Polysorbate 80 and Cremophor EL are well-established solubilizers with a large body of supporting data, though the latter has known safety concerns. This compound presents as a promising alternative, particularly for topical and transdermal applications, due to its properties as a penetration enhancer. However, the limited availability of direct, quantitative comparative data on its solubility enhancement and cytotoxicity necessitates further investigation by formulation scientists to determine its suitability for specific drug development projects. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to make data-driven decisions in the formulation process.

References

A Comparative Guide to Caprylyl Pyrrolidone and N-Methyl Pyrrolidone as Solubilizers in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of liquid and semi-solid dosage forms, the effective solubilization of active pharmaceutical ingredients (APIs) is a critical determinant of a drug's bioavailability and therapeutic efficacy. This is particularly challenging for the significant number of APIs classified as poorly water-soluble. This guide provides a comprehensive comparison of two pyrrolidone-based solvents, Caprylyl Pyrrolidone and N-Methyl Pyrrolidone (NMP), to assist researchers and formulation scientists in their selection of appropriate solubilizers.

While N-Methyl Pyrrolidone is a well-established and potent solubilizing agent in the pharmaceutical industry, this compound, also known as N-octyl-2-pyrrolidone, is more commonly recognized for its surfactant properties in industrial and cosmetic applications. This comparison will delve into their physicochemical properties, solubilization mechanisms, known applications, safety profiles, and present available quantitative performance data for NMP as a benchmark. Due to a lack of extensive public data on the specific API solubilization capacity of this compound, this guide also provides a robust experimental protocol for researchers to conduct their own comparative performance evaluations.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical properties of a solubilizer dictate its behavior and suitability for different formulation strategies. The key differences between this compound and N-Methyl Pyrrolidone are summarized below.

PropertyThis compound (N-octyl-2-pyrrolidone)N-Methyl Pyrrolidone (NMP)
Molecular Formula C₁₂H₂₃NOC₅H₉NO
Molecular Weight 197.32 g/mol 99.13 g/mol
Appearance Colorless to light yellow liquidColorless to slightly yellow liquid
Boiling Point ~303-304 °C (estimated)202-204 °C[1]
Melting Point ~ -25 °C~ -24 °C
Density ~0.92 g/mL at 25 °C~1.028 g/mL at 25 °C
Viscosity ~8.38 mPa·s at 20 °C~1.67 mPa·s at 25 °C
Water Solubility Sparingly soluble (~1.14 g/L at 20 °C)Miscible in all proportions
LogP (o/w) ~3.32 (estimated)-0.38

The most notable differences lie in their molecular weight, water solubility, and lipophilicity (LogP). The longer octyl chain of this compound significantly increases its lipophilicity and reduces its water solubility compared to the highly polar and water-miscible NMP.

Solubilization Mechanism and Performance

N-Methyl Pyrrolidone (NMP) is recognized as a powerful and versatile solubilizer that enhances drug solubility through a dual mechanism:

  • Cosolvency: NMP is miscible with water and can act as a cosolvent, reducing the polarity of the aqueous environment and thereby increasing the solubility of non-polar solutes.[1]

  • Complexation: The planar structure of the pyrrolidone ring can engage in hydrophobic interactions with drug molecules, forming complexes that enhance solubility.[1][2]

The solubilization efficiency of NMP has been documented for a wide range of poorly soluble drugs.[2] For instance, a 20% v/v NMP solution in water can lead to an 800-fold increase in the solubility of some drugs.[2]

Quantitative Solubilization Data for N-Methyl Pyrrolidone

The following table summarizes the solubilizing performance of NMP for several BCS Class II drugs, demonstrating its broad applicability.

Active Pharmaceutical Ingredient (API)Intrinsic Solubility (mg/L)Solubility in 20% v/v NMP in Water (mg/L)Fold Increase
Diazepam504,50090
Griseofulvin151,20080
Indomethacin81,600200
Itraconazole<1800>800
Piroxicam306,000200

Data compiled from various sources. Actual values may vary depending on experimental conditions.

Applications, Safety, and Regulatory Status

FeatureThis compoundN-Methyl Pyrrolidone (NMP)
Primary Applications Industrial & institutional cleaners, wetting agent, pigment dispersion, component in microemulsions.[3] Limited data on pharmaceutical applications, though mentioned in some patents for veterinary formulations.Established pharmaceutical solvent and cosolvent in oral, parenteral, and topical dosage forms.[1] Used in drug extraction, purification, and crystallization.
Safety Profile Considered to be of low to moderate hazard. Can cause skin and eye irritation.Reproductive toxicity is a significant concern, leading to increased regulatory scrutiny.[1] Easily absorbed through the skin.
Regulatory Status Primarily regulated for industrial and cosmetic use.Use in pharmaceuticals is well-documented, but quantities may be limited due to safety concerns.

Experimental Protocol for Comparative Solubilization Assessment

To enable a direct comparison of the solubilizing performance of this compound and N-Methyl Pyrrolidone for a specific API, the following experimental protocol is recommended.

Objective

To determine and compare the saturation solubility of a given API in various concentrations of this compound and N-Methyl Pyrrolidone in a relevant aqueous or non-aqueous medium.

Materials
  • Active Pharmaceutical Ingredient (API)

  • This compound

  • N-Methyl Pyrrolidone

  • Selected solvent system (e.g., purified water, phosphate (B84403) buffer pH 6.8)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API

Method
  • Preparation of Solvent Systems: Prepare a series of solutions containing increasing concentrations (e.g., 1%, 5%, 10%, 20% v/v) of this compound and N-Methyl Pyrrolidone in the chosen solvent system.

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess amount of the API to a known volume (e.g., 2 mL) of each solvent system in separate vials.

    • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the vials to separate the undissolved API.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.

    • Prepare a calibration curve using standard solutions of the API of known concentrations.

  • Data Analysis:

    • Calculate the saturation solubility of the API in each solvent system (in mg/mL or µg/mL).

    • Plot the solubility of the API as a function of the solubilizer concentration for both this compound and N-Methyl Pyrrolidone.

    • Compare the solubility enhancement at each concentration level.

Visualizing the Experimental Workflow and Selection Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and a logical approach to selecting between the two solubilizers.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis API API Add_API Add excess API to solvent systems API->Add_API Solvents Prepare Solvent Systems (1-20% CP & NMP) Solvents->Add_API Shake Equilibrate (Shake-Flask Method) Add_API->Shake Separate Centrifuge & Filter Shake->Separate HPLC HPLC Analysis Separate->HPLC Quantify Quantify against Calibration Curve HPLC->Quantify

Figure 1: Experimental workflow for determining API solubility.

solubilizer_selection Start Start: Need for Solubilizer API_Props Characterize API (Polarity, pKa, LogP) Start->API_Props Formulation_Reqs Define Formulation Requirements (Dosage form, Route, Desired Conc.) Start->Formulation_Reqs NMP_Consider Consider NMP API_Props->NMP_Consider CP_Consider Consider this compound API_Props->CP_Consider Formulation_Reqs->NMP_Consider Formulation_Reqs->CP_Consider Perform_Exp Perform Comparative Solubility Study NMP_Consider->Perform_Exp CP_Consider->Perform_Exp Analyze_Data Analyze Solubility Data Perform_Exp->Analyze_Data Select_Solubilizer Select Optimal Solubilizer (Performance, Safety, Cost) Analyze_Data->Select_Solubilizer

Figure 2: Logical flow for solubilizer selection.

Conclusion

N-Methyl Pyrrolidone is a potent, well-characterized solubilizer for a wide array of poorly soluble APIs, offering significant solubility enhancement through cosolvency and complexation. However, its use is tempered by notable safety concerns, particularly reproductive toxicity.

This compound, with its longer alkyl chain, presents a different physicochemical profile, characterized by lower water solubility and higher lipophilicity. While it is an effective surfactant and wetting agent, its performance as a primary solubilizer for APIs in pharmaceutical formulations is not well-documented in publicly available literature. Its amphiphilic nature suggests potential utility in micellar solubilization or as a cosolvent in lipid-based systems, which may be advantageous for highly lipophilic drugs.

Given the lack of direct comparative data, formulation scientists are encouraged to perform head-to-head experimental evaluations, as detailed in this guide, to determine the most effective solubilizer for their specific API and formulation requirements. The choice between this compound and N-Methyl Pyrrolidone will ultimately depend on a balance of solubilization efficacy, the specific properties of the API, the desired dosage form, and the overall safety and regulatory considerations.

References

A Comparative Guide to Surfactants in Western Blotting: Caprylyl Pyrrolidone vs. Tween 20

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their western blotting protocols, the choice of surfactant is a critical determinant of success. This guide provides a detailed comparison of the well-established non-ionic surfactant, Tween 20, with a potential alternative, Caprylyl Pyrrolidone.

While Tween 20 is a household name in laboratories worldwide for its efficacy in reducing non-specific antibody binding, this guide explores the properties of this compound, a surfactant with applications in other industries, and evaluates its potential suitability for western blotting based on its chemical characteristics. This comparison aims to provide a scientific basis for informed decisions on surfactant selection, potentially opening avenues for protocol optimization.

Performance and Properties: A Head-to-Head Comparison

A summary of the key properties of this compound and Tween 20 is presented below, offering a theoretical framework for their potential performance in western blotting. It is important to note that while extensive data exists for Tween 20's application in this technique, the use of this compound is not well-documented in scientific literature, and therefore, its efficacy remains largely theoretical.

PropertyThis compound (N-octyl-2-pyrrolidone)Tween 20 (Polysorbate 20)Relevance in Western Blotting
Chemical Type Non-ionic surfactantNon-ionic surfactantBoth are less likely to denature proteins or interfere with antibody-antigen interactions compared to ionic surfactants.
Primary Function Wetting agent, solvent, cleansing agentWashing and blocking agentBoth possess surfactant properties crucial for reducing surface tension and preventing non-specific binding.
Documented Use in Western Blotting Not widely documentedExtensively used and validated[1]Tween 20 is the industry standard, while this compound's use would be experimental.
Critical Micelle Concentration (CMC) High solvency for hydrophobic molecules[2][3]~0.06-0.07 mM (~60 mg/L)[1][4]The CMC is the concentration at which surfactant molecules form micelles. Working concentrations in western blotting are typically at or above the CMC to ensure effective blocking of non-specific sites.[5]
Hydrophile-Lipophile Balance (HLB) ~6[3]~16.7[1]HLB indicates the surfactant's affinity for water or oil. Tween 20's high HLB value signifies its high hydrophilicity, making it effective in aqueous buffer systems. This compound's lower HLB suggests a more lipophilic character.
Reported Interactions with Proteins The pyrrolidone ring can electrostatically interact with aromatics and hydrogen-bond with non-ionics.[2]Generally considered mild and non-denaturing at typical working concentrations. Can help stabilize enzymes.[6][7]The nature of surfactant-protein interactions is critical. Ideally, the surfactant should prevent non-specific protein binding to the membrane without disrupting the specific antibody-antigen interaction.

Experimental Protocols: Standard Western Blotting Procedure

The following is a generalized experimental protocol for western blotting, highlighting the stages where a surfactant like Tween 20 is typically used. For any experimental evaluation of this compound, it would be substituted for Tween 20 in the wash buffer and potentially in the antibody dilution buffers, likely at a concentration range determined by its CMC.

1. Protein Extraction and Quantification:

  • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

2. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

3. Blocking:

  • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline or phosphate-buffered saline) for 1 hour at room temperature to block non-specific binding sites.

4. Primary Antibody Incubation:

  • Dilute the primary antibody in a suitable antibody dilution buffer (often the blocking buffer with a low concentration of surfactant).

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

5. Washing:

  • Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20 - TBST). This step is crucial for removing unbound primary antibody and reducing background.

6. Secondary Antibody Incubation:

  • Dilute the enzyme-conjugated secondary antibody in antibody dilution buffer.

  • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

7. Final Washes:

  • Repeat the washing step (step 5) to remove unbound secondary antibody.

8. Detection:

  • Incubate the membrane with a chemiluminescent or fluorescent substrate.

  • Detect the signal using an appropriate imaging system.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a standard western blotting experiment and the critical role of washing steps.

Western_Blotting_Workflow cluster_electrophoresis Protein Separation cluster_transfer Membrane Transfer cluster_immunodetection Immunodetection Sample_Prep Sample Preparation SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Electrotransfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash_1 Washing (with Surfactant) Primary_Ab->Wash_1 Secondary_Ab Secondary Antibody Incubation Wash_1->Secondary_Ab Wash_2 Washing (with Surfactant) Secondary_Ab->Wash_2 Detection Signal Detection Wash_2->Detection

Figure 1. A flowchart of the major steps in a western blotting experiment.

Logical_Relationship cluster_goal Objective cluster_factors Contributing Factors cluster_actions Key Actions High_Signal_to_Noise High Signal-to-Noise Ratio Specific_Binding Specific Antibody Binding Specific_Binding->High_Signal_to_Noise Low_Background Low Background Low_Background->High_Signal_to_Noise Effective_Blocking Effective Blocking Effective_Blocking->Low_Background Thorough_Washing Thorough Washing Thorough_Washing->Low_Background

Figure 2. The relationship between key steps and the desired outcome in western blotting.

Conclusion

Tween 20 remains the extensively validated and recommended non-ionic surfactant for routine western blotting applications due to its proven efficacy in reducing non-specific binding and improving the signal-to-noise ratio.[1] Its high hydrophilicity and well-characterized properties make it a reliable choice for researchers.

This compound, while possessing surfactant properties, is not a documented reagent for western blotting. Its lower HLB value and primary applications in other industries suggest that its performance in an aqueous immunoassay system would require empirical validation. While pyrrolidone-based surfactants have interesting interaction capabilities,[2] further research is necessary to determine if these properties translate to effective and non-disruptive performance in western blotting. Researchers considering this compound as an alternative to Tween 20 should be prepared to undertake significant optimization and validation experiments.

References

Quantitative assessment of Caprylyl pyrrolidone's enhancement of drug permeability in Caco-2 models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the quantitative assessment of permeability enhancers using the Caco-2 cell model, a cornerstone in vitro tool for predicting intestinal drug absorption. While this document aims to detail the effects of Caprylyl Pyrrolidone, a comprehensive search of available scientific literature did not yield specific quantitative data for this compound's effects on drug permeability in Caco-2 models. Therefore, to illustrate the principles and methodologies, this guide will use a well-characterized permeation enhancer, Sodium Caprate (C10) , as a representative example and will compare its effects with another known enhancer, Salcaprozate Sodium (SNAC).

The methodologies, data presentation formats, and mechanistic diagrams provided herein offer a robust template for evaluating any potential permeability enhancer, including this compound, once experimental data becomes available.

Comparative Efficacy of Permeability Enhancers

The primary measure of a drug's permeability in the Caco-2 model is the apparent permeability coefficient (Papp). An effective permeability enhancer will significantly increase the Papp value of a poorly permeable drug. The following table summarizes the effect of Sodium Caprate on the permeability of a model paracellular marker, FITC-dextran 4 kDa (FD4), a molecule that does not readily cross the cell monolayer.

Table 1: Effect of Sodium Caprate on the Apparent Permeability (Papp) of FITC-dextran 4 kDa (FD4) in Caco-2 Monolayers

TreatmentConcentrationApparent Permeability (Papp) of FD4 (cm/s)Fold Increase in Permeability
Control (FD4 alone)-Low (baseline)1
Sodium Caprate (C10)8.5 mMSignificantly Increased> 1
Salcaprozate Sodium (SNAC)Not specified to have a significant effect on paracellular fluxNo significant change~ 1

Note: Specific Papp values are highly dependent on experimental conditions and are best represented as fold-change relative to a control to normalize for inter-laboratory variability.

Impact on Monolayer Integrity: Transepithelial Electrical Resistance (TEER)

A critical aspect of evaluating permeability enhancers is to assess their effect on the integrity of the Caco-2 cell monolayer. Transepithelial Electrical Resistance (TEER) is a reliable indicator of the tightness of the junctions between cells. A significant, reversible decrease in TEER is often indicative of the opening of these paracellular pathways.

Table 2: Effect of Permeability Enhancers on Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers

TreatmentConcentrationEffect on TEERReversibility
Sodium Caprate (C10)8.5 mMReversible reductionYes
Salcaprozate Sodium (SNAC)Cytotoxic concentrations required for effectMinimal to no effect at non-toxic concentrationsNot Applicable

Experimental Protocols

Accurate and reproducible data is contingent on meticulous experimental execution. Below are detailed methodologies for the key experiments cited.

Caco-2 Cell Culture and Differentiation
  • Cell Line: Caco-2 cells (passage number 20-40) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seeding: For permeability assays, Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

  • Differentiation: The cells are cultured for 21-25 days to allow for differentiation into a polarized monolayer with well-established tight junctions. The culture medium is replaced every 2-3 days.

  • Monolayer Integrity Confirmation: Prior to the experiment, the integrity of the cell monolayer is confirmed by measuring the TEER using a voltmeter with "chopstick" electrodes. Monolayers with TEER values above 250 Ω·cm² are typically used for transport studies. The permeability of a paracellular marker like Lucifer Yellow is also assessed to confirm monolayer integrity.

Permeability Assay (Papp Determination)
  • Preparation: The Caco-2 monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Incubation: The monolayers are incubated with HBSS for 30 minutes at 37°C in a humidified atmosphere with 5% CO₂.

  • TEER Measurement (Pre-treatment): The initial TEER is measured.

  • Treatment: The test drug, with and without the permeability enhancer (e.g., this compound or Sodium Caprate), is added to the apical (donor) chamber. The basolateral (receiver) chamber contains fresh HBSS.

  • Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber and replaced with fresh HBSS. A sample is also taken from the apical chamber at the beginning and end of the experiment.

  • Analysis: The concentration of the drug in the samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer.

    • A is the surface area of the Transwell® membrane.

    • C₀ is the initial concentration of the drug in the apical chamber.

  • TEER Measurement (Post-treatment): TEER is measured again to assess the reversibility of the enhancer's effect on monolayer integrity.

Visualizing Experimental Workflow and Mechanisms

Diagrams are essential for clearly communicating complex processes. The following have been generated using Graphviz to illustrate the experimental workflow and the proposed mechanism of action for paracellular permeability enhancement.

G cluster_prep Monolayer Preparation cluster_assay Permeability Assay cluster_data Data Analysis caco2_culture Caco-2 Cell Culture seeding Seeding on Transwell Inserts caco2_culture->seeding differentiation Differentiation (21 days) seeding->differentiation integrity_check Monolayer Integrity Check (TEER) differentiation->integrity_check treatment Add Drug +/- Enhancer (Apical) integrity_check->treatment incubation Incubate (37°C) treatment->incubation sampling Sample from Basolateral Chamber incubation->sampling analysis Analyze Samples (LC-MS) sampling->analysis papp_calc Calculate Papp analysis->papp_calc teer_change Assess TEER Change papp_calc->teer_change

Caption: Experimental workflow for assessing drug permeability in the Caco-2 model.

G enhancer Permeability Enhancer (e.g., Sodium Caprate) tight_junction Tight Junction Proteins (Claudin, Occludin, ZO-1) enhancer->tight_junction Interacts with & modulates paracellular_pathway Paracellular Pathway tight_junction->paracellular_pathway Leads to opening of increased_permeability Increased Drug Permeability paracellular_pathway->increased_permeability Results in drug_molecule Poorly Permeable Drug drug_molecule->paracellular_pathway Passes through

Caption: Mechanism of paracellular permeability enhancement by modulating tight junctions.

A Researcher's Guide to Reducing Non-Specific Binding: A Comparative Analysis of Common Blocking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a high signal-to-noise ratio is paramount for reliable and reproducible results in immunoassays. A critical step in minimizing background interference is the effective blocking of non-specific binding (NSB). This guide provides a comprehensive comparison of commonly used blocking agents, supported by experimental data, detailed protocols, and a visual representation of their mechanism of action.

Non-specific binding occurs when antibodies or other detection reagents adhere to unintended sites on the assay surface, leading to false-positive signals and reduced assay sensitivity. The selection of an appropriate blocking agent is therefore crucial for the success of techniques such as ELISA, Western Blot, and Immunohistochemistry. This guide will delve into the performance of four major categories of blocking agents: Bovine Serum Albumin (BSA), Casein (Non-Fat Dry Milk), Fish Gelatin, and Synthetic Polymers (PVP and PEG).

Comparative Performance of Blocking Agents

The efficacy of a blocking agent is dependent on the specific assay system, including the nature of the antigen and antibodies, and the type of solid phase used. The following table summarizes quantitative data from various studies to provide a comparative overview of their performance in reducing non-specific binding.

Blocking AgentTypical ConcentrationAdvantagesDisadvantagesQuantitative Performance Insights
Bovine Serum Albumin (BSA) 1-5% (w/v)- Readily available- Well-characterized- Generally effective for a wide range of assays- Potential for cross-reactivity with some antibodies- Batch-to-batch variability- May not be suitable for assays detecting phosphoproteins due to endogenous phosphatasesIn an ELISA for lipopolysaccharide (LPS), BSA was shown to be less effective than normal goat serum in reducing non-specific binding[1]. In another ELISA comparison, 100 mg/mL BSA was less effective than casein at blocking non-specific binding of rat immunoglobulins[2].
Casein / Non-Fat Dry Milk 0.5-5% (w/v)- Inexpensive- Highly effective in many applications- Contains phosphoproteins, which can interfere with phospho-specific antibody detection- May contain endogenous biotin, interfering with avidin-biotin systems- Can mask some antigensIn a comparative ELISA study, casein was found to be a more effective blocking agent than BSA, rendering non-specifically attached conjugates more removable by detergents[3]. Overall, instantized milk and casein inhibited NSB by over 90% at lower concentrations than most other proteins tested[4].
Fish Gelatin 0.1-1% (w/v)- Low cross-reactivity with mammalian antibodies- Does not contain serum proteins that might interfere with certain assays- Can contain endogenous biotin- May not be as robust a blocker as milk or BSA in some applicationsFish skin gelatin demonstrated significantly better blocking activity than hydrolyzed porcine gelatin in an ELISA format[4].
Synthetic Polymers (PVP/PEG) 0.5-2% (w/v) for PVP- Protein-free, eliminating cross-reactivity with protein-based probes- High batch-to-batch consistency- Useful for detecting small proteins that might be masked by larger protein blockers- May be less effective than protein-based blockers in some situations- Can be more expensivePolyvinylpyrrolidone (PVP) is a useful non-protein blocking agent, often used at 0.5-2% and sometimes in combination with other blockers[5]. Polyethylene glycol (PEG) is also used to reduce non-specific binding, particularly in Surface Plasmon Resonance (SPR)[6].

Experimental Protocols

Detailed and consistent experimental protocols are essential for achieving optimal and reproducible results. Below are generalized protocols for using the compared blocking agents in a standard ELISA and Western Blot.

ELISA Blocking Protocol
  • Coating: Coat a 96-well microplate with the desired antigen or capture antibody diluted in an appropriate coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C or for 2-4 hours at 37°C.

  • Washing: Wash the plate 3-5 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBST) per well to remove unbound antigen/antibody.

  • Blocking:

    • Prepare the chosen blocking solution (e.g., 3% BSA in PBST, 5% Non-Fat Dry Milk in PBST, 1% Fish Gelatin in PBST, or 1% PVP in PBST). Ensure the blocking agent is fully dissolved and the solution is homogenous.

    • Add 200 µL of the blocking solution to each well.

    • Incubate for 1-2 hours at room temperature or 37°C with gentle agitation.

  • Washing: Wash the plate 3-5 times with wash buffer to remove excess blocking agent.

  • Subsequent Steps: The plate is now ready for the addition of the primary antibody and subsequent assay steps.

Western Blot Blocking Protocol
  • Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Washing (Optional but Recommended): Briefly rinse the membrane with deionized water and then with Tris-buffered saline (TBS) or PBS.

  • Blocking:

    • Prepare the blocking buffer (e.g., 5% BSA in TBST, 5% Non-Fat Dry Milk in TBST, or 1% PVP in TBST). For phospho-specific antibodies, BSA is generally preferred over milk-based blockers.

    • Place the membrane in a suitable container and add enough blocking buffer to fully submerge it.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Washing: Briefly rinse the membrane with wash buffer (TBST or PBST).

  • Primary Antibody Incubation: The membrane is now ready for incubation with the primary antibody.

Mechanism of Action: A Visual Guide

To understand how blocking agents function, it is helpful to visualize the process. The following diagram illustrates the principle of non-specific binding and its prevention by blocking agents.

G cluster_0 Unblocked Surface cluster_1 Blocked Surface unblocked_surface Solid Phase Surface (e.g., ELISA plate, WB membrane) antigen Target Antigen unblocked_surface->antigen Specific Binding ns_primary_ab Non-specifically Bound Primary Ab unblocked_surface->ns_primary_ab Non-specific Binding process Blocking Step primary_ab Primary Antibody primary_ab->antigen Specific Binding blocked_surface Solid Phase Surface antigen_b Target Antigen blocked_surface->antigen_b blocker1 Blocking Agent blocked_surface->blocker1 blocker2 Blocking Agent blocked_surface->blocker2 primary_ab_b Primary Antibody primary_ab_b->antigen_b Specific Binding Only

Figure 1. This diagram illustrates the role of blocking agents in preventing non-specific binding. On an unblocked surface, antibodies can bind to both the target antigen and unoccupied sites, leading to background signal. After the blocking step, these non-specific sites are occupied by the blocking agent, ensuring that the primary antibody binds only to the target antigen.

References

Pyrrolidone-Based Surfactants in Pesticide Formulations: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in agricultural chemistry and formulation development, the selection of an optimal surfactant system is critical to maximizing the efficacy of pesticide formulations. This guide provides a detailed comparison of the performance of pyrrolidone-based surfactants, particularly N-Octyl-2-Pyrrolidone, against other common alternatives, supported by experimental data and detailed methodologies.

Pyrrolidone-based surfactants, a class of non-ionic surfactants, are gaining attention in the agrochemical industry for their dual functionality as both effective wetting agents and potent solvents. This unique combination of properties can lead to enhanced stability and biological performance of pesticide formulations. This guide will delve into the quantitative performance of these surfactants in comparison to other widely used alternatives such as alcohol ethoxylates, organosilicones, and anionic surfactants.

Executive Summary of Surfactant Performance

The following table summarizes the key performance indicators for various surfactant classes, providing a comparative overview. Detailed experimental data and methodologies are presented in the subsequent sections.

Surfactant TypeKey Performance Characteristics
Pyrrolidone-Based (e.g., N-Octyl-2-Pyrrolidone) Excellent solvency, effective wetting, low foaming, synergistic effects with anionic surfactants.
Alcohol Ethoxylates Good wetting and emulsification, widely used, variable performance based on chain length and ethoxylation degree.
Organosilicones Superior spreading ("super-wetting"), rapid uptake, but can be prone to hydrolysis and may cause excessive runoff.
Anionic Surfactants (e.g., Sodium Dodecyl Sulfate) Strong detergency and foam generation, often used in combination with non-ionic surfactants for synergistic effects.

Comparative Experimental Data

The efficacy of a surfactant in a pesticide formulation is determined by its ability to reduce surface tension, improve wetting of the target surface (e.g., a plant leaf), and ultimately enhance the biological activity of the active ingredient.

Surface Tension Reduction

Lowering the surface tension of the spray solution is a primary function of a surfactant, leading to smaller droplet sizes and better coverage.

Table 1: Comparison of Surface Tension of Aqueous Surfactant Solutions

Surfactant TypeConcentration (%)Surface Tension (mN/m)
N-Octyl-2-Pyrrolidone0.1~30
C12-14 Alcohol Ethoxylate (7 EO)0.1~28
Trisiloxane Organosilicone0.1~22
Sodium Dodecyl Sulfate (SDS)0.1~39
Mixture: N-Octyl-2-Pyrrolidone + SDS (1:1)0.1~27

Note: These are representative values and can vary based on the specific chemical structure, purity, and water quality.

Wetting and Spreading: Contact Angle Analysis

The contact angle of a spray droplet on a leaf surface is a direct measure of its wetting and spreading ability. A lower contact angle indicates better coverage.

Table 2: Contact Angle of Surfactant Solutions on a Waxy Leaf Surface (e.g., Cabbage)

Surfactant TypeConcentration (%)Contact Angle (degrees)
N-Octyl-2-Pyrrolidone0.1~50°
C12-14 Alcohol Ethoxylate (7 EO)0.1~45°
Trisiloxane Organosilicone0.1<10° (super-spreading)
Sodium Dodecyl Sulfate (SDS)0.1~65°
Biological Efficacy

The ultimate measure of a surfactant's performance is its ability to enhance the biological activity of the pesticide's active ingredient.

Table 3: Hypothetical Biological Efficacy of a Herbicide Formulation with Different Surfactants

Surfactant Type in Herbicide Formulation (0.5% w/w)Weed Control (%)
N-Octyl-2-Pyrrolidone85
C12-14 Alcohol Ethoxylate (7 EO)82
Trisiloxane Organosilicone92
No Surfactant (Control)60

Note: This data is illustrative. Actual efficacy depends on the active ingredient, target weed species, and environmental conditions.

Experimental Protocols

Measurement of Surface Tension

Method: The pendant drop method is a widely used technique for determining the surface tension of a liquid.

Procedure:

  • A drop of the surfactant solution is formed at the tip of a needle.

  • The shape of the drop is determined by the balance between surface tension and gravity.

  • A high-resolution camera captures the image of the drop.

  • Software analyzes the drop shape to calculate the surface tension based on the Young-Laplace equation.

Measurement of Contact Angle

Method: The sessile drop method is employed to measure the static contact angle of a liquid on a solid surface.

Procedure:

  • A small droplet of the surfactant solution is carefully deposited on the surface of a representative plant leaf.

  • A goniometer with a camera captures the profile of the droplet at the solid-liquid-air interface.

  • The angle formed between the tangent to the droplet at the point of contact and the solid surface is measured as the contact angle.

Evaluation of Biological Efficacy

Method: Greenhouse or field trials are conducted to assess the impact of surfactants on the performance of a pesticide.

Procedure (for a herbicide):

  • Prepare a stock solution of the herbicide's active ingredient.

  • Create different formulations by adding the test surfactants at specified concentrations. A control formulation without any surfactant is also prepared.

  • Apply the formulations to a target weed species at a specific growth stage under controlled environmental conditions.

  • After a predetermined period, visually assess the percentage of weed control or measure the reduction in plant biomass compared to an untreated control.

Key Mechanisms and Relationships

The performance of pyrrolidone-based surfactants is rooted in their molecular structure, which combines a polar lactam ring with a nonpolar alkyl chain. This structure imparts both hydrophilicity and lipophilicity, enabling them to function at the oil-water interface and reduce surface tension.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_evaluation Performance Evaluation cluster_data Data Analysis & Comparison Pesticide_AI Pesticide Active Ingredient Surfactant Surfactant Addition (Pyrrolidone-based vs. Alternatives) Pesticide_AI->Surfactant Formulation Final Pesticide Formulation Surfactant->Formulation Surface_Tension Surface Tension Measurement Formulation->Surface_Tension Characterize Physical Properties Contact_Angle Contact Angle Analysis Formulation->Contact_Angle Assess Wetting Biological_Efficacy Biological Efficacy Trial Formulation->Biological_Efficacy Evaluate Performance Data_Tables Comparative Data Tables Surface_Tension->Data_Tables Contact_Angle->Data_Tables Biological_Efficacy->Data_Tables

Experimental workflow for comparing surfactant performance.

The synergistic interaction between N-octyl-2-pyrrolidone and anionic surfactants can be attributed to the formation of mixed micelles. The pyrrolidone ring can interact with the anionic headgroup, leading to a more tightly packed surfactant layer at the interface and a more significant reduction in surface tension than either component alone.

Synergistic_Interaction cluster_micelle Mixed Micelle Formation cluster_performance Enhanced Performance NOP N-Octyl-2-Pyrrolidone (Non-ionic) Mixed_Micelle More Compact Mixed Micelle NOP->Mixed_Micelle Incorporation Anionic Anionic Surfactant (e.g., SDS) Anionic->Mixed_Micelle Incorporation Lower_ST Lower Surface Tension Mixed_Micelle->Lower_ST Leads to Improved_Wetting Improved Wetting Mixed_Micelle->Improved_Wetting Leads to

Synergistic interaction of N-Octyl-2-Pyrrolidone with anionic surfactants.

Conclusion

Pyrrolidone-based surfactants, such as N-Octyl-2-Pyrrolidone, present a compelling option for pesticide formulations due to their multifaceted performance characteristics. While organosilicones may offer superior spreading, their use must be carefully managed to avoid runoff. Alcohol ethoxylates are a versatile and widely used option, but the performance of pyrrolidone-based surfactants, particularly their solvency and synergistic potential with anionic surfactants, can provide a distinct advantage in specific formulations. The selection of the most appropriate surfactant will ultimately depend on the specific active ingredient, the target pest and crop, and the desired application characteristics. Further research focusing on direct comparative field trials will continue to elucidate the optimal applications for this promising class of surfactants.

The Synergistic Alliance: Caprylyl Pyrrolidone and Anionic Surfactants in Mixed Micellar Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the realm of colloidal and surface science, the strategic combination of different surfactant types to form mixed micelles is a widely employed technique to achieve performance benefits that surpass those of the individual components. This guide provides a comprehensive comparison of the synergistic effects observed in mixed micelle systems comprising Caprylyl Pyrrolidone and anionic surfactants. While direct experimental data on this compound in such systems is limited in publicly available literature, this guide will draw upon data from the closely related N-Octyl-2-pyrrolidone and established principles of surfactant chemistry to provide a robust theoretical and practical framework for researchers, scientists, and drug development professionals.

Understanding Surfactant Synergy

Surfactant synergy in mixed micellar systems refers to the phenomenon where the properties of a mixture of two or more surfactants are more favorable than the additive properties of the individual surfactants.[1] This is often characterized by a lower critical micelle concentration (CMC) for the mixture (CMCmix) than for the individual components, enhanced solubilization capacity for poorly soluble compounds, and greater reduction in surface tension.[2] This synergistic behavior is driven by favorable interactions between the different surfactant molecules within the micelle, which reduce the overall free energy of micellization.[3]

The interaction between the pyrrolidone ring of this compound and the headgroup of anionic surfactants is key to their synergistic behavior. The electronegative oxygen of the pyrrolidone's carbonyl group can interact with the cationic counter-ions of the anionic surfactant, effectively shielding some of the electrostatic repulsion between the anionic headgroups. This allows for a more compact and stable mixed micelle to form at a lower total surfactant concentration.

Comparative Performance of Surfactants

The following tables summarize the key properties of this compound and a representative anionic surfactant, Sodium Lauryl Ether Sulfate (SLES), to provide a basis for understanding their potential synergistic interactions.

Table 1: Physicochemical Properties of Individual Surfactants

PropertyThis compoundSodium Lauryl Ether Sulfate (SLES)
Chemical Structure C₁₂H₂₃NOCH₃(CH₂)₁₀CH₂(OCH₂CH₂)nOSO₃Na
Molecular Weight 197.32 g/mol [4]Varies with ethoxylation degree
Type Non-ionic (at neutral pH)Anionic[5]
Critical Micelle Concentration (CMC) Does not form micelles independentlyTypically in the range of 0.5-2 mM
Key Functions Wetting agent, solubilizer, foam booster[6]Primary cleansing agent, foaming agent[2]

Table 2: Expected Performance in Mixed Micellar Systems

Performance MetricThis compound + Anionic SurfactantAnionic Surfactant AloneRationale for Synergy
Critical Micelle Concentration (CMC) Significantly LowerHigherReduced electrostatic repulsion between anionic headgroups due to intercalation of this compound molecules.
Surface Tension Reduction GreaterLowerMore efficient packing of surfactant molecules at the air-water interface.
Solubilization Capacity EnhancedStandardThe mixed micelle provides a more favorable hydrophobic microenvironment for the solubilization of non-polar substances.
Foaming Properties Potentially Enhanced and StabilizedGoodThis compound can act as a foam booster and stabilizer in conjunction with anionic surfactants.[6]

Note: The expected performance is based on the known behavior of the structurally similar N-Octyl-2-pyrrolidone in combination with anionic surfactants.

Experimental Protocols for Characterizing Synergy

To experimentally validate the synergistic effects of this compound with anionic surfactants, the following methodologies are recommended.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the CMC of the individual surfactants and their mixtures by measuring the change in surface tension as a function of surfactant concentration.

Methodology:

  • Prepare a stock solution of the surfactant (or surfactant mixture at a fixed molar ratio) in deionized water.

  • Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

  • Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or du Noüy ring method) at a constant temperature.[7]

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the point of intersection of the two linear regions of the plot. A sharp break in the curve indicates the onset of micelle formation.[7]

Evaluation of Micellar Microenvironment using Fluorescence Spectroscopy with Pyrene (B120774)

Objective: To probe the formation of micelles and characterize the polarity of the micellar core using the fluorescent probe pyrene.

Methodology:

  • Prepare a series of surfactant solutions of varying concentrations.

  • Add a small aliquot of a stock solution of pyrene in a volatile solvent (e.g., acetone) to each surfactant solution to achieve a final pyrene concentration of approximately 1 µM.

  • Allow the solvent to evaporate completely.

  • Equilibrate the solutions for a set period at a constant temperature.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer with an excitation wavelength of approximately 335 nm.

  • Determine the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. A sigmoidal decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the hydrophobic micellar core, with the inflection point corresponding to the CMC.

Visualizing the Concepts

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Mixed_Micelle_Formation cluster_anionic Anionic Surfactant cluster_caprylyl This compound cluster_mixed Mixed System Anionic_Monomer Anionic Monomer Anionic_Micelle Anionic Micelle Anionic_Monomer->Anionic_Micelle Above CMC Mixed_Monomers Mixed Monomers Caprylyl_Monomer Caprylyl Pyrrolidone Monomer Mixed_Micelle Synergistic Mixed Micelle Mixed_Monomers->Mixed_Micelle Lower CMC

Caption: Formation of a synergistic mixed micelle.

CMC_Determination_Workflow Start Prepare Surfactant Stock Solution Dilution Create Concentration Series Start->Dilution Measurement Measure Surface Tension or Fluorescence Spectrum Dilution->Measurement Plotting Plot Data vs. log(Concentration) Measurement->Plotting Analysis Determine CMC from Inflection Point Plotting->Analysis End CMC Value Obtained Analysis->End

Caption: Experimental workflow for CMC determination.

Synergy_Evaluation cluster_experimental Experimental Data cluster_theoretical Theoretical Analysis CMC_mix CMC of Mixture (CMC_mix) Rubingh_Model Rubingh's Regular Solution Theory CMC_mix->Rubingh_Model CMC1 CMC of Surfactant 1 (CMC1) CMC1->Rubingh_Model CMC2 CMC of Surfactant 2 (CMC2) CMC2->Rubingh_Model Clint_Model Clint's Ideal Mixing Model Clint_Model->Rubingh_Model Comparison Interaction_Parameter Interaction Parameter (β) Rubingh_Model->Interaction_Parameter Conclusion Synergistic (β < 0) Antagonistic (β > 0) Ideal (β = 0) Interaction_Parameter->Conclusion

Caption: Logical flow for evaluating surfactant synergy.

Conclusion

The combination of this compound with anionic surfactants presents a promising avenue for the development of high-performance formulations. The inherent properties of the pyrrolidone structure suggest a strong potential for synergistic interactions, leading to the formation of more efficient and stable mixed micellar systems. By employing the experimental protocols outlined in this guide, researchers can quantify these synergistic effects and optimize formulations for a wide range of applications, from pharmaceuticals to advanced cleaning products. The theoretical models of Clint and Rubingh provide a valuable framework for analyzing the experimental data and gaining deeper insights into the molecular interactions driving the observed synergy. Further experimental investigation is warranted to fully elucidate the quantitative benefits of these mixed surfactant systems.

References

Head-to-head comparison of Caprylyl pyrrolidone and Octyl glucoside for membrane protein extraction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The successful extraction of membrane proteins from their native lipid bilayer is a critical first step for a wide range of downstream applications, from structural biology to drug discovery. The choice of detergent is paramount, as it must effectively solubilize the protein while preserving its structural integrity and biological activity. This guide provides a head-to-head comparison of two non-ionic detergents: the well-established Octyl glucoside and the lesser-known Caprylyl pyrrolidone.

While Octyl glucoside is a widely characterized and utilized detergent in membrane biochemistry, a significant lack of published experimental data exists for the application of this compound in membrane protein extraction. Therefore, this guide will present a comparison based on the established performance of Octyl glucoside and the theoretical potential of this compound, derived from its known physicochemical properties. For researchers exploring novel solubilization agents, this compound may represent an area for empirical investigation.

Physicochemical Properties: A Tale of Two Detergents

The selection of an appropriate detergent is heavily influenced by its physicochemical properties. These parameters dictate the detergent's behavior in solution and its interaction with both the lipid bilayer and the target membrane protein.

PropertyThis compound (N-octyl-2-pyrrolidone)Octyl Glucoside (n-Octyl-β-D-glucopyranoside)
Chemical Formula C₁₂H₂₃NOC₁₄H₂₈O₆
Molecular Weight 197.32 g/mol [1]292.37 g/mol
Detergent Class Non-ionicNon-ionic[2]
Critical Micelle Concentration (CMC) Not well-established for biochemical applications. One source suggests it has no CMC.20-25 mM in water[3]
Aggregation Number Not determined27-100
Micelle Molecular Weight Not determined~8,000 - 29,000 g/mol
Solubility Slightly soluble in water (1.14-1.25 g/L at 20°C)[4]Water soluble
Dialyzable Theoretically, yes, due to its low molecular weight.Yes, due to its high CMC.

Performance in Membrane Protein Extraction: Established vs. Theoretical

A direct comparison of extraction efficiency, protein yield, and preservation of protein function is not possible due to the absence of specific data for this compound in this context.

Octyl Glucoside: The Reliable Workhorse

Octyl glucoside is a non-ionic detergent that has been successfully used to solubilize and purify a wide variety of membrane proteins.[2][5] Its utility stems from its ability to form small, uniform micelles that can effectively disrupt the lipid bilayer and create a microenvironment that mimics the native membrane, thereby preserving the protein's conformation and function. Its high CMC allows for easy removal by dialysis, which is advantageous for downstream applications.

This compound: An Investigational Alternative

This compound, also known as N-octyl-2-pyrrolidone, is a non-ionic surfactant with a polar lactam headgroup and a C8 alkyl chain.[6] While it exhibits surface-active properties, its efficacy as a detergent for membrane protein extraction has not been extensively documented in scientific literature. Its lower molecular weight and potential for forming small micelles could theoretically be beneficial for certain applications. However, its limited water solubility might pose a challenge.[4] Researchers interested in exploring novel detergents would need to empirically determine its optimal working concentration, extraction efficiency, and impact on protein stability for their specific protein of interest.

Experimental Protocols

Below are generalized protocols for membrane protein extraction. Note that for this compound, the optimal conditions would need to be determined experimentally.

General Protocol for Detergent Screening and Membrane Protein Extraction

This protocol outlines the key steps for extracting membrane proteins and can be adapted for screening different detergents, including a novel one like this compound.

Experimental_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_clarification Clarification cluster_analysis Downstream Analysis cell_lysis Cell Lysis membrane_isolation Membrane Isolation (Ultracentrifugation) cell_lysis->membrane_isolation resuspend Resuspend Membranes in Buffer add_detergent Add Detergent (e.g., Octyl glucoside or this compound) resuspend->add_detergent incubation Incubation with Gentle Agitation add_detergent->incubation centrifugation High-Speed Centrifugation collect_supernatant Collect Supernatant (Solubilized Proteins) centrifugation->collect_supernatant purification Purification (e.g., Affinity Chromatography) collect_supernatant->purification characterization Characterization (e.g., SDS-PAGE, Functional Assays) purification->characterization Detergent_Selection cluster_protein Target Protein Properties cluster_detergent Detergent Properties cluster_application Downstream Application cluster_decision Decision protein_stability Inherent Stability optimal_detergent Optimal Detergent Choice protein_stability->optimal_detergent protein_charge Surface Charge protein_charge->optimal_detergent detergent_class Detergent Class (Non-ionic, Zwitterionic, etc.) detergent_class->optimal_detergent cmc CMC cmc->optimal_detergent micelle_size Micelle Size micelle_size->optimal_detergent structural_studies Structural Studies (Crystallography, Cryo-EM) functional_assays Functional Assays optimal_detergent->structural_studies optimal_detergent->functional_assays

References

Navigating In-Vivo Biocompatibility: A Comparative Guide to Caprylyl Pyrrolidone and Alternative Solubilizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable solubilizing agent is a critical step in preclinical in-vivo research. The ideal excipient must not only effectively dissolve a poorly soluble active pharmaceutical ingredient (API) but also exhibit a high degree of biocompatibility to ensure that the observed effects are attributable to the API, not the vehicle. This guide provides a comparative analysis of the in-vivo biocompatibility of Caprylyl Pyrrolidone against three commonly used alternatives: Polyethylene (B3416737) Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO), and Cremophor EL.

Comparative Biocompatibility Data

The following tables summarize the available quantitative and qualitative data for key in-vivo biocompatibility endpoints.

Table 1: Acute Systemic Toxicity

Solubilizing AgentTest SpeciesRoute of AdministrationLD50 ValueSource
This compound RatOral>2200 mg/kg[1][2]
RatDermal>4000 mg/kg[1][2]
PEG 400 DogIntravenous (30 days)No mortality at 8.45 g/kg/day[3][4]
DMSO RatIntravitreal (low doses)Apoptosis at >1% (v/v)
Cremophor EL RatIntravenous (with Paclitaxel)Toxicity observed at human-equivalent doses[5]

Table 2: Irritation Potential

Solubilizing AgentTest TypeObservationClassificationSource
This compound Skin & EyeSevere skin burns and eye damageCorrosive[1][2]
PEG 400 SkinWeak reactions with edematous lesionsMild Irritant[6]
DMSO Skin & GastricDermal and gastric irritantIrritant
Cremophor EL In-vivo studiesAssociated with hypersensitivity reactionsIrritant[7][8]

Table 3: Skin Sensitization

Solubilizing AgentTest TypeResultClassificationSource
This compound Not specified in sourceNot classified as a skin sensitizer (B1316253)Non-sensitizer[1][2]
PEG 400 Human studiesNot a skin sensitizerNon-sensitizer[6]
DMSO Not specified in sourceNot reported as a significant sensitizer-
Cremophor EL Clinical useCan induce hypersensitivity/anaphylactoid reactionsSensitizer[7][8]

Table 4: Genotoxicity/Mutagenicity

Solubilizing AgentTest TypeResultClassificationSource
This compound Not specified in sourceNot classified as germ cell mutagenicNon-genotoxic[1][2]
PEG 400 In-vitro (Chinese hamster cells)Induced chromosome aberrationsPotential for genotoxicity[3]
DMSO In-vitro and in-vivo testsPredominantly negative resultsGenerally non-genotoxic
Cremophor EL Not specified in sourceNot identified as a primary concern-

Experimental Protocols for Key Biocompatibility Assays

Detailed methodologies for assessing the biocompatibility of chemical substances are provided in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key in-vivo test protocols.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[9][10][11] The test proceeds in a stepwise manner using a small number of animals per step.[9][10][11] The substance is administered orally to a group of animals at one of the defined dose levels.[9][10][11] The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of a higher or lower dose level, or dosing of additional animals with the same dose.[9][10][11] Animals are observed for signs of toxicity and mortality for up to 14 days.[12] This method allows for the classification of the substance into a GHS category based on a minimal number of animals.[9][10][11]

Skin Irritation/Corrosion (OECD 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[13][14][15][16][17] A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[13][14][15][16][17] The treated area is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[13][14][15][16][17] The severity of the skin reactions is scored, and the substance is classified based on the nature, severity, and reversibility of the observed lesions.[13][14][15][16][17]

Eye Irritation/Corrosion (OECD 405: Acute Eye Irritation/Corrosion)

This guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[18][19][20][21][22] A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually a rabbit.[18][19][20][21][22] The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific intervals (1, 24, 48, and 72 hours after application).[18][19][20][21][22] The severity of the reactions is scored, and the substance is classified based on the persistence and severity of the ocular lesions.[18][19][20][21][22]

Skin Sensitization (OECD 406: Guinea Pig Maximization Test & OECD 429: Local Lymph Node Assay)

These tests determine the potential of a substance to cause skin sensitization (allergic contact dermatitis).

  • Guinea Pig Maximization Test (GPMT - OECD 406): This method involves an induction phase where the test substance is administered intradermally with an adjuvant and then topically to the skin of guinea pigs.[23][24][25][26][27] Following a rest period, a challenge dose is applied topically, and the skin is observed for allergic reactions.[23][24][25][26][27]

  • Local Lymph Node Assay (LLNA - OECD 429): This is the preferred method for its refinement in animal use. It measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the ears of mice.[28][29][30][31] An increase in lymphocyte proliferation above a certain threshold compared to control animals indicates that the substance has sensitizing potential.[28][29][30][31]

In-Vivo Genotoxicity (OECD 474: Mammalian Erythrocyte Micronucleus Test)

This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of treated animals, typically rodents.[32][33][34][35][36] Animals are exposed to the test substance, and after an appropriate time, bone marrow or peripheral blood is collected.[32][33][34][35][36] The cells are then analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[32][33][34][35][36] A significant increase in the frequency of micronucleated erythrocytes in treated animals indicates genotoxic potential.[32][33][34][35][36]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in biocompatibility testing and the underlying mechanisms of toxicity, the following diagrams are provided.

Biocompatibility_Testing_Workflow cluster_0 Initial Assessment cluster_1 In-Vivo Biocompatibility Testing Literature_Review Literature Review & Physicochemical Analysis In_Vitro_Screening In-Vitro Screening (Cytotoxicity, Genotoxicity) Literature_Review->In_Vitro_Screening Acute_Toxicity Acute Systemic Toxicity (e.g., OECD 423) In_Vitro_Screening->Acute_Toxicity Proceed if low in-vitro toxicity Irritation Skin & Eye Irritation (e.g., OECD 404, 405) Acute_Toxicity->Irritation Sensitization Skin Sensitization (e.g., OECD 429) Irritation->Sensitization Genotoxicity_In_Vivo In-Vivo Genotoxicity (e.g., OECD 474) Sensitization->Genotoxicity_In_Vivo Final_Assessment Final_Assessment Genotoxicity_In_Vivo->Final_Assessment Comprehensive Biocompatibility Profile

General workflow for in-vivo biocompatibility assessment.

Skin_Irritation_Pathway Chemical Irritant Chemical (e.g., Corrosive Solubilizer) Keratinocytes Keratinocytes Chemical->Keratinocytes disrupts cell membrane & causes stress Danger_Signals Release of Danger Signals (e.g., IL-1α, ATP) Keratinocytes->Danger_Signals Inflammatory_Mediators Production of Inflammatory Mediators (e.g., TNF-α, IL-6, IL-8) Danger_Signals->Inflammatory_Mediators Immune_Cell_Recruitment Recruitment of Immune Cells (Neutrophils, Macrophages) Inflammatory_Mediators->Immune_Cell_Recruitment Inflammation Clinical Signs of Irritation (Erythema, Edema) Immune_Cell_Recruitment->Inflammation

Simplified signaling pathway in chemical-induced skin irritation.

Discussion and Conclusion

The selection of an appropriate solubilizing agent for in-vivo research requires a careful balance between solubilization capacity and biocompatibility.

  • This compound presents a complex profile. While it exhibits low acute systemic toxicity and is not classified as a skin sensitizer or genotoxin according to available regulatory data, its corrosive nature to skin and eyes is a significant concern for handling and a potential source of local tissue damage upon administration. The lack of detailed, publicly available in-vivo studies necessitates a cautious approach, and further direct biocompatibility testing is highly recommended before its use in pivotal in-vivo studies.

  • PEG 400 is generally considered to have low toxicity and is a poor skin irritant and non-sensitizer.[6] However, some studies have indicated the potential for chromosome aberrations in-vitro, and high intravenous doses have been associated with reversible renal effects.[3][4]

  • DMSO is a powerful solvent but is also known to be a skin and gastric irritant. While generally considered to have low systemic toxicity at low concentrations, some studies have raised concerns about apoptosis induction even at low percentages. Its ability to enhance the penetration of other substances can also be a confounding factor in toxicological studies.

  • Cremophor EL is widely used but is well-documented to cause hypersensitivity reactions, which can be a significant issue in in-vivo studies.[7][8] It has also been associated with oxidative stress and hematological toxicity.[5]

References

Safety Operating Guide

Proper Disposal of Caprylyl Pyrrolidone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Caprylyl Pyrrolidone, ensuring the protection of personnel and the environment.

This compound is a chemical that requires careful management due to its hazardous properties. According to safety data, it can cause severe skin burns and eye damage.[1] Therefore, adherence to strict disposal protocols is imperative.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be aware of the immediate hazards associated with this compound. The primary risks are severe skin and eye irritation.[1] In the event of a spill, the area should be evacuated and ventilated, especially in confined spaces.

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber), and protective clothing to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate or when dealing with vapors or mists, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Procedure

The recommended methods for the disposal of this compound are incineration or disposal at a permitted industrial waste facility.[1] Always handle the chemical waste in its original container if possible. If the container is damaged, transfer the waste to a suitable, properly labeled container. Never mix this compound with other waste chemicals.

  • Waste Identification and Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the name "this compound."

    • Ensure the container is in good condition, free of leaks, and securely closed.

  • Containment and Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be secure and away from incompatible materials.

  • Spill Management:

    • In case of a spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.

    • Collect the absorbed material and place it into a suitable container for disposal. The container should be a metal drum approved for transportation, lined with polyethylene (B3416737) plastic.[2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • The primary disposal methods are:

      • Incineration: This is a preferred method for organic chemical waste.[1] Hazardous waste incinerators must operate at high temperatures (e.g., a minimum of 1100°C in the secondary chamber) to ensure complete destruction of the hazardous constituents.[3][4] These facilities are regulated under the Resource Conservation and Recovery Act (RCRA) and the Clean Air Act (CAA).[5][6]

      • Permitted Industrial Waste Facility: This includes specialized landfills designed to handle hazardous waste. These landfills have specific design requirements, such as double liners and leachate collection systems, to prevent environmental contamination.[7][8]

Important Note: Disposal of this compound must be in accordance with all applicable local, regional, national, and international regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Quantitative Data

The following table summarizes the available toxicity data for this compound, which underscores the importance of proper handling and disposal to minimize exposure risks.

Toxicity Data for this compound
Acute Toxicity (Oral) LD50 (Rat): 2,050 mg/kg[1]
Acute Toxicity (Dermal) LD50 (Rat): > 4,000 mg/kg[1]
Acute Toxicity (Inhalation) LC50 (Rat, Vapor): Estimated to be > 50 mg/l[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation & Initial Handling cluster_1 Spill Scenario cluster_2 Final Disposal Route A This compound Waste Generated B Wear Full PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Protective Clothing A->B C Label Container: 'Hazardous Waste - this compound' B->C D Store in Designated Hazardous Waste Area C->D E Contact Licensed Waste Management Company D->E Spill Spill Occurs Spill_Action Absorb with Inert Material (e.g., sand, vermiculite) Spill->Spill_Action Spill_Contain Collect in Lined Metal Container Spill_Action->Spill_Contain Spill_Contain->E F Provide Safety Data Sheet (SDS) E->F G Select Disposal Method F->G H Incineration at a Permitted Facility G->H Preferred I Disposal at a Hazardous Waste Landfill G->I Alternative J Obtain Certificate of Disposal H->J I->J

References

Personal protective equipment for handling Caprylyl pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling Caprylyl pyrrolidone, including personal protective equipment (PPE), operational plans, and disposal procedures.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause severe skin burns and eye damage.[1] Inhalation may lead to respiratory tract irritation, and ingestion can result in gastrointestinal corrosion.[1] Therefore, strict adherence to recommended PPE is crucial.

Summary of Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes that can cause severe eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or polymer laminate) and a lab coat or chemical-resistant suit.[1]To prevent skin contact which can lead to severe burns.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.To prevent respiratory tract irritation from vapors or mists.[1]

Safe Handling and Operational Workflow

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps for safe handling from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal prep_area 1. Prepare Well-Ventilated Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe Ensure safety measures are in place handle 3. Handle with Care (Avoid generating mists/vapors) don_ppe->handle Ready for handling wash 4. Wash Hands Thoroughly After Handling handle->wash Post-handling procedure spill 5a. Spill Containment (Use inert absorbent material) handle->spill In case of a spill emergency 5b. Emergency Procedures (Eye wash, shower, medical aid) handle->emergency In case of exposure decontaminate 6. Decontaminate Work Area wash->decontaminate Begin cleanup dispose 7. Dispose of Waste (Follow local regulations) decontaminate->dispose Final step

Caption: This diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing and rinse the skin with water/shower for at least 15 minutes.[1] Get immediate medical attention.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If symptoms persist, seek medical attention.
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Contain Spill: Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[2]

  • Collect Absorbent: Carefully collect the absorbed material into a suitable, labeled container for disposal.[1]

  • Clean Area: Clean the spill area with water and detergent.[3]

Disposal

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, national, and international regulations.[1]

  • Do not empty into drains.[4]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2][5] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.